RNA recruiter 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H18N4O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(2-oxo-7-piperazin-1-ylchromen-3-yl)-1H-imidazo[1,2-a]pyridin-7-one |
InChI |
InChI=1S/C20H18N4O3/c25-15-3-6-24-12-17(22-19(24)11-15)16-9-13-1-2-14(10-18(13)27-20(16)26)23-7-4-21-5-8-23/h1-3,6,9-12,21-22H,4-5,7-8H2 |
InChI Key |
DDDIOCIBQAQRIU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RNA Recruiters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeting of RNA with small molecules presents a burgeoning frontier in therapeutic development, offering the potential to modulate biological pathways that have been historically considered "undruggable." Within this landscape, a class of molecules known as "RNA recruiters" has emerged, which function by coopting cellular machinery to effect the degradation of specific RNA molecules or RNA-binding proteins. This guide provides a comprehensive technical overview of the core mechanisms of action of two prominent classes of RNA recruiters: molecular glues that induce the degradation of RNA-binding proteins, exemplified by indisulam (B1684377), and Ribonuclease Targeting Chimeras (RIBOTACs), which directly recruit ribonucleases to target RNA for cleavage.
This document details the molecular interactions, signaling pathways, quantitative data, and key experimental protocols that underpin the function of these innovative therapeutic modalities.
Core Mechanisms of Action
Molecular Glues: Inducing Degradation of RNA-Binding Proteins
A prime example of an RNA-recruiting molecular glue is the aryl sulfonamide indisulam .[1][2] Indisulam does not directly bind to RNA but instead targets the RNA-binding protein RBM39 (RNA Binding Motif Protein 39) for degradation.[1][2] This is achieved by indisulam acting as a "molecular glue" to facilitate a novel protein-protein interaction between RBM39 and DCAF15 , a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[1][2]
The formation of this ternary complex—RBM39, indisulam, and DCAF15—leads to the polyubiquitination of RBM39 by the E3 ligase.[1] This ubiquitination marks RBM39 for recognition and subsequent degradation by the 26S proteasome.[1] The degradation of RBM39, a critical component of the spliceosome, results in widespread aberrant pre-mRNA splicing, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][2] The anticancer activity of indisulam is therefore dependent on the expression of DCAF15, making it a potential biomarker for patient stratification.[1]
Mechanism of action of the molecular glue indisulam.
RIBOTACs: Recruiting Ribonucleases for Direct RNA Degradation
Ribonuclease Targeting Chimeras (RIBOTACs) are bifunctional small molecules designed to bring a specific RNA target into proximity with a ribonuclease, leading to the RNA's degradation.[3][4] A prominent example is the C5-RIBOTAC , which was developed to target the frameshifting element (FSE) of the SARS-CoV-2 RNA genome.[4]
The C5-RIBOTAC consists of two key moieties connected by a linker:
-
An RNA-binding module (RBM): In this case, the "C5" compound, which selectively binds to a specific hairpin structure within the SARS-CoV-2 FSE.[4]
-
An RNase-recruiting module: A small molecule that binds to and activates a latent cellular ribonuclease, most commonly RNase L .[4]
By simultaneously binding to the target RNA and RNase L, the RIBOTAC induces the dimerization and activation of RNase L in the vicinity of the viral RNA.[4] The activated RNase L then cleaves the target RNA, leading to its degradation by cellular machinery and thereby inhibiting viral replication.[3][4] The catalytic nature of this process allows for a single RIBOTAC molecule to mediate the destruction of multiple RNA targets.
The "RNA recruiter-linker 1" is a component of a RIBOTAC designed to target a specific four-way RNA helix in the 5' UTR of the SARS-CoV-2 genome, functioning as the RNA ligand-linker part of the chimera.
Mechanism of action of a Ribonuclease Targeting Chimera (RIBOTAC).
Quantitative Data
The efficacy of RNA recruiters can be quantified through various in vitro and cellular assays. The following tables summarize key quantitative data for indisulam and the C5-RIBOTAC.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Indisulam | HCT-116 | Colon Cancer | 0.56 | [2] |
| Indisulam | HeLa | Cervical Cancer | 287.5 | [2] |
| Indisulam | C33A | Cervical Cancer | 125.0 | [2] |
| Indisulam | Patient AML Samples | Acute Myeloid Leukemia | 0.0126 - 0.463 | [5] |
| Compound | Target | Binding Affinity (Kd) | Assay | Reference |
| C5 | SARS-CoV-2 FSE Attenuator Hairpin | 11 ± 3.8 nM | Isothermal Titration Calorimetry | [1] |
| C5-RIBOTAC | SARS-CoV-2 FSE | ~10-fold more potent than C5 alone | Luciferase Reporter Assay | [4] |
Experimental Protocols
Western Blotting for RBM39 Degradation
This protocol is used to assess the dose- and time-dependent degradation of RBM39 protein following treatment with indisulam.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Indisulam
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-RBM39, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of indisulam concentrations (e.g., 0.1, 1, 10 µM) and a DMSO control for various time points (e.g., 6, 12, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against RBM39 and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the RBM39 signal to the loading control to determine the extent of degradation.
Experimental workflow for Western Blot analysis of RBM39 degradation.
Luciferase Reporter Assay for SARS-CoV-2 Frameshifting Inhibition
This assay is used to measure the ability of a compound to inhibit the programmed -1 ribosomal frameshifting of the SARS-CoV-2 FSE.[6][7]
Materials:
-
HEK293T cells
-
Dual-luciferase reporter plasmid containing the SARS-CoV-2 FSE between Renilla and firefly luciferase ORFs (firefly is in the -1 frame)
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds (e.g., C5, C5-RIBOTAC)
-
Dual-luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection: Seed HEK293T cells in a 96-well plate. Transfect the cells with the dual-luciferase reporter plasmid.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compounds.
-
Cell Lysis and Luciferase Assay: After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the Renilla and firefly luciferase activities using a luminometer and the dual-luciferase assay reagent.
-
Data Analysis: Calculate the frameshifting efficiency as the ratio of firefly luciferase activity to Renilla luciferase activity. A decrease in this ratio indicates inhibition of frameshifting. For RIBOTACs that degrade the entire mRNA, a dose-dependent reduction in both luciferase signals is expected.[1]
Workflow for the dual-luciferase reporter assay.
Conclusion
RNA recruiters, encompassing both molecular glues that target RNA-binding proteins and RIBOTACs that directly engage RNA, represent a paradigm shift in small molecule drug discovery. The ability to harness cellular degradation machinery to eliminate pathogenic proteins and RNAs opens up a vast new landscape of therapeutic targets. A thorough understanding of their intricate mechanisms of action, coupled with robust quantitative assays and detailed experimental protocols, is paramount for the continued development and clinical translation of this exciting class of molecules. This guide provides a foundational resource for researchers dedicated to advancing this promising field.
References
- 1. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Biomarkers for RBM39 degradation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Frameshifting Ligand Active against SARS Coronavirus-2 Is Resistant to Natural Mutations of the Frameshift-Stimulatory Pseudoknot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and functional conservation of the programmed −1 ribosomal frameshift signal of SARS coronavirus 2 (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of RNA Recruiter 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of RNA Recruiter 1, a key component of a ribonuclease-targeting chimera (RIBOTAC) designed to combat SARS-CoV-2. This document details the core principles of its mechanism of action, the experimental protocols for its synthesis and evaluation, and the quantitative data supporting its efficacy.
Introduction to this compound and RIBOTAC Technology
This compound is the RNA ligand-linker component of an innovative RNA-degrading chimera that targets the SARS-CoV-2 genome. This technology, known as RIBOTAC, leverages the cell's own machinery to specifically destroy viral RNA. A RIBOTAC is a bifunctional molecule composed of a small molecule that binds to a specific RNA structure and a second moiety that recruits an endogenous ribonuclease, in this case, RNase L, to the target RNA, leading to its degradation. This approach draws a parallel to the successful Proteolysis Targeting Chimera (PROTAC) technology used for targeted protein degradation.
The development of this compound was part of a broader effort to identify small molecules that could target structured and conserved regions of the SARS-CoV-2 RNA genome, presenting a novel antiviral strategy.
Mechanism of Action: RNase L Recruitment
The core function of the RIBOTAC containing this compound is to induce the proximity of RNase L to the SARS-CoV-2 RNA. The signaling pathway for RNase L activation is a key component of the innate immune response to viral infections.
Caption: RNase L activation pathway initiated by viral double-stranded RNA.
The RIBOTAC molecule essentially hijacks this natural antiviral pathway by directly recruiting RNase L to the target viral RNA, bypassing the need for viral dsRNA and OAS activation.
Discovery and Development Workflow
The identification of a suitable RNA binder, its conjugation to an RNase L recruiter, and subsequent validation followed a systematic workflow. The process began with the identification of a conserved and structured region in the SARS-CoV-2 genome, the frameshifting element (FSE), as a potential drug target.
Caption: Workflow for the discovery and development of the C5-RIBOTAC.
Quantitative Data Summary
The following tables summarize the key quantitative data from the development and characterization of the lead RNA binder (C5) and the resulting RIBOTAC (C5-RIBOTAC) targeting the SARS-CoV-2 frameshifting element (FSE).
Table 1: Binding Affinity of C5 to SARS-CoV-2 FSE Attenuator Hairpin
| Compound | Target RNA | Method | Kd (nM) |
| C5 | SARS-CoV-2 FSE AH | Microarray | 11 |
Table 2: Cellular Activity of C5 and C5-RIBOTAC
| Compound | Assay | Cell Line | Concentration | Effect |
| C5 | Frameshifting Assay | HEK293T | 2 µM | ~25% reduction in frameshifting |
| C5-RIBOTAC | Luciferase Reporter Assay | HEK293T | 2 µM | Significant reduction in reporter signal |
| C5-RIBOTAC | Viral RNA Levels (RT-qPCR) | HEK293T | 8 µM | ~50% reduction in viral RNA |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of C5-RIBOTAC
The C5-RIBOTAC is synthesized by conjugating the RNA-binding small molecule (C5) to a previously described RNase L recruiter molecule via a linker.
Materials:
-
C5 with a carboxylic acid handle
-
RNase L recruiter with an amine-functionalized linker
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Protocol:
-
Dissolve C5 (1 equivalent) in anhydrous DMF.
-
Add HBTU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the RNase L recruiter with the amine linker (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Purify the crude product by reverse-phase high-performance liquid chromatography (HPLC) to obtain the C5-RIBOTAC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
Dual-Luciferase Reporter Assay for Frameshifting
This assay measures the efficiency of the SARS-CoV-2 FSE in causing a -1 ribosomal frameshift.[1][2][3][4][5]
Materials:
-
HEK293T cells
-
Dual-luciferase reporter plasmid containing the SARS-CoV-2 FSE between the Renilla and firefly luciferase genes.[2]
-
Lipofectamine 3000
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
After 24 hours, transfect the cells with the dual-luciferase reporter plasmid using Lipofectamine 3000 according to the manufacturer's protocol.[2]
-
Following transfection, treat the cells with varying concentrations of the test compound (e.g., C5 or C5-RIBOTAC).
-
After 24 hours of treatment, lyse the cells using the passive lysis buffer provided in the assay kit.[2]
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Calculate the frameshifting efficiency as the ratio of firefly luciferase activity to Renilla luciferase activity, normalized to a control.
Quantitative RT-PCR for Viral RNA Levels
This method quantifies the amount of viral RNA in cells following treatment with the RIBOTAC.[6][7][8][9][10]
Materials:
-
HEK293T cells transfected with a plasmid expressing the SARS-CoV-2 FSE.
-
Test compounds (e.g., C5-RIBOTAC).
-
TRIzol reagent for RNA extraction.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primers specific for the viral RNA transcript and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
Protocol:
-
Treat the transfected HEK293T cells with the test compounds for the desired duration.
-
Isolate total RNA from the cells using TRIzol reagent.
-
Synthesize cDNA from the total RNA using reverse transcriptase.
-
Perform quantitative PCR using primers specific for the viral RNA and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative abundance of the viral RNA transcript, normalized to the housekeeping gene.
RNase L Knockdown Experiment
This experiment confirms that the observed RNA degradation is dependent on the presence of RNase L.[11]
Materials:
-
HEK293T cells.
-
siRNA targeting RNase L or a non-targeting control siRNA.
-
RNAi transfection reagent (e.g., Lipofectamine RNAiMAX).
-
The same materials as for the Luciferase Reporter Assay or RT-qPCR.
Protocol:
-
Transfect HEK293T cells with either the RNase L-targeting siRNA or the control siRNA using a suitable transfection reagent.
-
After 24-48 hours, confirm the knockdown of RNase L expression by Western blot or RT-qPCR.
-
Perform the dual-luciferase reporter assay or the RT-qPCR for viral RNA levels as described above in the RNase L-depleted and control cells.
-
Compare the activity of the C5-RIBOTAC in the presence and absence of RNase L to determine if its effect is RNase L-dependent.
Conclusion
The discovery and development of this compound and the corresponding C5-RIBOTAC represent a significant advancement in the field of RNA-targeting small molecules. This technical guide provides a comprehensive overview of the scientific foundation, experimental validation, and future potential of this technology for the development of novel antiviral therapeutics. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the field.
References
- 1. A dual-luciferase reporter system for studying recoding signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional conservation of the programmed −1 ribosomal frameshift signal of SARS coronavirus 2 (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized protocol for a quantitative SARS-CoV-2 duplex RT-qPCR assay with internal human sample sufficiency control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.unc.edu [med.unc.edu]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. CRISPR-Cas9 Mediated RNase L Knockout Regulates Cellular Function of PK-15 Cells and Increases PRV Replication - PMC [pmc.ncbi.nlm.nih.gov]
RNA recruiter 1 vs PROTAC technology
An In-depth Technical Guide to RNA Recruiter vs. PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the paradigm is shifting from simple inhibition to targeted elimination of disease-causing biomolecules. Two revolutionary technologies at the forefront of this shift are Proteolysis-Targeting Chimeras (PROTACs) and RNA Recruiters, such as Ribonuclease-Targeting Chimeras (RIBOTACs). While both employ a strategy of "induced proximity," they operate on fundamentally different classes of targets—proteins and RNA, respectively. This guide provides a detailed technical comparison of their core mechanisms, presents key quantitative data, outlines experimental protocols for their evaluation, and visualizes their operational pathways.
Part 1: PROTAC (Proteolysis-Targeting Chimera) Technology
PROTACs are heterobifunctional molecules designed to selectively eliminate specific proteins by hijacking the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2]
Core Mechanism of Action
A PROTAC molecule consists of three main components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3][4] The PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[3][5] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI.[6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3][7] The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of multiple POI molecules.[1][6] This event-driven mechanism allows PROTACs to be effective at sub-stoichiometric concentrations.[8]
Signaling Pathway
The PROTAC-mediated degradation pathway leverages the endogenous Ubiquitin-Proteasome System.
Quantitative Data Presentation
The efficacy of PROTACs is typically quantified by DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage). Ternary complex formation is assessed by binding affinities (Kd) and cooperativity (α).
| PROTAC Example | Target(s) | E3 Ligase | Cell Line | DC50 | Dmax | Binary Binding Affinity (Kd) | Ternary Complex Affinity (KLPT) | Cooperativity (α) | Reference |
| GP262 | PI3Kγ / mTOR | VHL | MDA-MB-231 | 42.23 nM (PI3Kγ) | 88.6% (PI3Kγ) | N/A | N/A | N/A | [9] |
| MDA-MB-231 | 45.4 nM (mTOR) | 74.9% (mTOR) | [9] | ||||||
| SMARCA2 Degrader | SMARCA2 | VHL | MV-4-11 | N/A | N/A | 1.1 nM (to SMARCA2) | 1.5 nM | 1.9 | [10] |
| BRD4 Degrader | BRD4BD2 | VHL | HEK293T | ~10 nM | >90% | 1200 nM (to BRD4BD2) | 16 nM | 7 | [10] |
| m-PROTAC-1 | ERα | VHL | MCF-7 | ~3 nM | >80% at 24h | N/A | N/A | N/A | [11] |
Key Experimental Protocols
1. Western Blot for Protein Degradation
This is the most common method to quantify POI degradation.[7]
-
Methodology:
-
Cell Treatment: Plate cells and treat with a dose range of the PROTAC molecule or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the POI overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour. A loading control antibody (e.g., GAPDH, β-actin) is used to ensure equal protein loading.[7]
-
Detection and Analysis: Visualize bands using a chemiluminescent substrate and an imaging system. Quantify band intensity using densitometry software. Normalize POI levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot a dose-response curve to determine DC50 and Dmax values.[7]
-
2. Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 complex is critical to understanding the mechanism.[12]
-
Methodology (In Vitro Pull-down): [12]
-
Protein Purification: Purify recombinant POI and E3 ligase complex (e.g., VHL-ElonginC-ElonginB).
-
Complex Formation: Incubate the purified POI, E3 ligase, and varying concentrations of the PROTAC in an appropriate buffer. One of the proteins should be tagged (e.g., His-tag, GST-tag) for pull-down.
-
Affinity Capture: Add affinity beads (e.g., Ni-NTA for His-tag) to the mixture and incubate to capture the tagged protein and any interacting partners.
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution and Analysis: Elute the captured proteins from the beads and analyze the components by SDS-PAGE and Western blotting, probing for both the POI and a component of the E3 ligase complex. The presence of both proteins in the eluate confirms ternary complex formation.
-
-
Other Biophysical Methods: Techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Time-Resolved Fluorescence Energy Transfer (TR-FRET) can provide quantitative data on binding affinities and cooperativity.[13]
Part 2: RNA Recruiter Technology (RIBOTACs)
RIBOTACs (Ribonuclease-Targeting Chimeras) are bifunctional small molecules that selectively target a specific RNA for degradation.[14][15] They function by recruiting an endogenous ribonuclease to the target RNA.[16]
Core Mechanism of Action
A RIBOTAC consists of an RNA-binding moiety that recognizes a specific structural motif on the target RNA, and an effector-recruiting moiety that binds and activates a latent ribonuclease.[15][17] The most commonly recruited enzyme is RNase L, an interferon-inducible endoribonuclease involved in the innate immune response.[14][15] By bringing RNase L into proximity with the target RNA, the RIBOTAC induces localized RNase L activation, leading to cleavage and subsequent degradation of the target RNA.[14][17]
Signaling Pathway
The RIBOTAC mechanism relies on hijacking the RNase L-mediated RNA decay pathway.
Quantitative Data Presentation
The efficacy of RNA recruiters is measured by the percentage of target RNA degradation, often determined by RT-qPCR, and the effective concentration (EC50).
| RIBOTAC Example | RNA Target | RNase Recruited | Cell Line / Model | Degradation Efficacy | Reference |
| pre-miR-21 Degrader | pre-miR-21 | RNase L | MDA-MB-231 | ~60% degradation at 10 µM | [] |
| LIN28A RNA-PROTAC * | LIN28A mRNA | (via VHL) | K562 | ~50% protein reduction at 20 µM | [19] |
| SARS-CoV-2 Degrader | Viral RNA | RNase L | Cellular models | Significant inhibition of viral replication | [] |
*Note: RNA-PROTACs are a distinct class that use an RNA binder to degrade an RNA-binding protein via the UPS, not degrade RNA.[19] It is included here for context on targeting RNA-protein interactions.
Key Experimental Protocols
1. RT-qPCR for RNA Degradation
This technique is the gold standard for quantifying levels of a specific RNA.
-
Methodology:
-
Cell Treatment: Treat cells with the RIBOTAC molecule across a range of concentrations.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol, RNeasy). Ensure RNA quality and integrity using a spectrophotometer or bioanalyzer.
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using reverse transcriptase and appropriate primers (random hexamers or oligo(dT)).
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for the target RNA, and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: Normalize the expression of the target RNA to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative RNA levels using the ΔΔCt method. Determine the percentage of RNA degradation compared to a vehicle-treated control.
-
2. In Vitro RNase L Activation Assay
This assay confirms that the RIBOTAC can directly engage and activate RNase L.[14][15]
-
Methodology:
-
Reagents: Purify recombinant human RNase L. Synthesize the target RNA and a fluorescently labeled reporter RNA.
-
Reaction Setup: In a reaction buffer, combine RNase L, the target RNA, the reporter RNA, and varying concentrations of the RIBOTAC. Include controls lacking the target RNA or the RIBOTAC.
-
Incubation: Incubate the reactions at 37°C for a set time period.
-
Analysis: Analyze the integrity of the fluorescent reporter RNA using gel electrophoresis. Cleavage of the reporter RNA, indicated by the appearance of smaller fragments, signifies RNase L activation. The extent of cleavage can be quantified to determine the concentration-dependent activation by the RIBOTAC.
-
Part 3: Comparative Analysis
While both technologies aim for targeted degradation, their targets, effectors, and associated challenges are distinct.
Core Technology Comparison
| Feature | PROTAC Technology | RNA Recruiter (RIBOTAC) Technology |
| Target Biomolecule | Proteins (including "undruggable" targets)[3] | RNA (targeting specific structural motifs)[17] |
| Cellular Machinery | Ubiquitin-Proteasome System (UPS)[1][3] | Endogenous Ribonucleases (e.g., RNase L)[14][17] |
| Effector Molecule | E3 Ubiquitin Ligase[3] | Ribonuclease L[14] |
| Mechanism of Action | Catalytic polyubiquitination -> Proteasomal Degradation | Proximity-induced nuclease activation -> RNA Cleavage |
| Key Advantages | Catalytic nature, targets entire protein, potential for oral bioavailability[1][8] | Access to non-protein coding RNAs, targets RNA before translation, potential to address diseases driven by RNA gain-of-function |
| Key Challenges | Complex SAR, "hook effect", delivery, identifying new E3 ligases[20] | Identifying unique RNA structures, RNA-binding ligand discovery, RNase L expression variability[17] |
| Primary Readout | Protein level (Western Blot, MS)[7][21] | RNA level (RT-qPCR, Northern Blot)[15] |
Logical Relationship
The following diagram illustrates the parallel but distinct logic of the two technologies.
Conclusion
PROTAC and RNA recruiter technologies represent powerful, parallel strategies for eliminating the root molecular drivers of disease. PROTACs have matured significantly, with several candidates in clinical trials, offering a way to target the previously "undruggable" proteome.[3][22] RNA recruiters are a rapidly emerging field, providing a novel avenue to drug the transcriptome, including non-coding RNAs that are inaccessible to protein-centric approaches. For researchers and drug developers, understanding the distinct mechanisms, quantitative metrics, and experimental workflows of each technology is crucial for selecting the appropriate strategy and advancing these promising modalities toward the clinic.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Recent Advances of Degradation Technologies Based on PROTAC Mechanism [mdpi.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. scienceopen.com [scienceopen.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTACs vs RNA Therapies: Key Differences in Mechanism and Delivery | Drug Discovery News [drugdiscoverynews.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mRNA PROTACs: engineering PROTACs for high‐efficiency targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 19. RNA‐PROTACs: Degraders of RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An integrated modelling approach for targeted degradation: insights on optimization, data requirements and PKPD predictions from semi- or fully-mechanistic models and exact steady state solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to RIBOTACs and RNA Recruiters
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of therapeutic intervention is rapidly expanding beyond the traditional protein-centric approach, with RNA emerging as a highly promising and druggable target. Among the innovative strategies to modulate RNA function, Ribonuclease-Targeting Chimeras (RIBOTACs) have garnered significant attention. These bifunctional small molecules offer a novel modality for the targeted degradation of specific RNA molecules by hijacking the endogenous cellular machinery. This guide provides a comprehensive technical overview of RIBOTACs, including their core mechanism of action, quantitative efficacy data, detailed experimental protocols, and the signaling pathways they modulate.
Core Principles of RIBOTAC Technology
RIBOTACs are heterobifunctional molecules designed to bring a target RNA and a ribonuclease into close proximity, thereby inducing the degradation of the RNA of interest.[1][2] This approach is analogous to Proteolysis-Targeting Chimeras (PROTACs), which target proteins for degradation. A typical RIBOTAC consists of three key components:
-
An RNA-binding moiety: A small molecule that selectively recognizes and binds to a specific structural motif within the target RNA.
-
A linker: A chemical tether that connects the RNA-binding moiety to the RNase-recruiting ligand. The length and composition of the linker are critical for optimal ternary complex formation and degradation efficiency.
-
An RNase-recruiting ligand: A molecule that binds to and activates a latent endogenous ribonuclease, most commonly RNase L.
The mechanism of action involves the RIBOTAC simultaneously binding to the target RNA and RNase L, forming a ternary complex. This proximity-induced dimerization and activation of RNase L leads to the site-selective cleavage and subsequent degradation of the target RNA.[3][4] One of the key advantages of this technology is its catalytic nature; a single RIBOTAC molecule can mediate the degradation of multiple RNA targets.[2]
Quantitative Data on RIBOTAC Efficacy
The following tables summarize the quantitative data from various studies, showcasing the efficacy of different RIBOTACs in degrading their target RNAs both in vitro and in vivo.
Table 1: In Vitro and Cellular Degradation Efficacy of Representative RIBOTACs
| RIBOTAC Target | RIBOTAC Name | Cell Line | Concentration | % RNA Degradation | Downstream Protein Reduction | Reference |
| pri-miR-96 | Compound 2 | Triple-Negative Breast Cancer Cells | 200 nM | Significant reduction | - | [5] |
| pre-miR-21 | Dovitinib-RIBOTAC | MDA-MB-231 | 0.2 µM | ~30% (mature miR-21) | - | [6] |
| pre-miR-21 | Dovitinib-RIBOTAC | MDA-MB-231 | 5 µM | ~30% reduction in invasiveness | - | [5] |
| pre-miR-155 | pre-miR-155-RIBOTAC | MDA-MB-231 | 100 nM | ~70% | - | [7] |
| JUN mRNA | JUN-RIBOTAC | Mia PaCa-2 | 2 µM | ~40% | ~75% | [5][8] |
| MYC mRNA | MYC-RiboTAC | OPM2 | - | ~75% | Significant | [9] |
| MYC mRNA | MYC-RiboTAC | R8226, MOLP8, MM1S, AMO1, H929 | - | ~35% | Significant | [9] |
| MYC mRNA | c-Myc-RIBOTAC | HeLa, MDA-MB-231, Namalwa | 10 µM | ~50% | ~50% | [5] |
| SARS-CoV-2 FSE RNA | C5-RIBOTAC | - | 2 µM | Significant reduction | - | [5] |
Table 2: In Vivo Efficacy of Representative RIBOTACs
| RIBOTAC Target | RIBOTAC Name | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| pre-miR-21 | Dovitinib-RIBOTAC | Xenograft mouse model of breast cancer | 56 mg/kg; i.p.; every other day; 30 days | Inhibition of breast cancer metastasis; decreased number of lung nodules. | [6][10] |
| pre-miR-21 | Dovitinib-RIBOTAC | Mouse model of Alport Syndrome | 56 mg/kg; i.p.; every other day; 42 days | Stabilized urine albumin concentration; reduced mature and precursor miR-21 levels in kidneys. | [6][10] |
| MYC mRNA | MYC-RiboTAC | H929 xenograft mouse model | 30 mg/kg; daily i.p. | ~64% reduction in tumor growth; significantly lower MYC protein levels in tumors. | [9] |
| pre-miR-155 | pre-miR-155-RIBOTAC | Mouse model of triple-negative breast cancer | - | Reduced primary tumor metastasis to the lungs. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and validation of RIBOTACs.
Synthesis of a RIBOTAC
The synthesis of a RIBOTAC is a multi-step process that involves the separate synthesis of the RNA-binding moiety and the RNase L recruiter, followed by their conjugation via a linker.
Protocol: General Synthesis of a Thienopyridine-based RNase L Recruiter
-
Starting Material: Commercially available substituted 2-aminothiophene.
-
Cyclization: React the 2-aminothiophene with an appropriate reagent to form the thienopyridine core.
-
Functionalization: Introduce a functional group, such as a carboxylic acid or an amine, onto the thienopyridine core. This functional group will serve as the attachment point for the linker.
-
Purification: Purify the functionalized thienopyridine recruiter using column chromatography.
-
Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.
Protocol: Linker Conjugation via Amide Coupling
-
Activation of Carboxylic Acid: Activate the carboxylic acid group on either the RNA binder or the RNase L recruiter using a coupling agent such as HATU or PyBOP in the presence of a base like DIPEA in an anhydrous solvent (e.g., DMF).
-
Amine Coupling: Add the component with the free amine group to the activated carboxylic acid solution.
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Purification: Once the reaction is complete, purify the final RIBOTAC conjugate using preparative HPLC.
-
Characterization: Confirm the identity and purity of the RIBOTAC using high-resolution mass spectrometry and NMR.
In Vitro RNA Degradation Assay
This assay is crucial for determining the ability of a RIBOTAC to induce the degradation of its target RNA in a controlled environment.
Protocol:
-
Reagents and Materials:
-
Target RNA (synthesized or transcribed in vitro)
-
Recombinant human RNase L
-
RIBOTAC compound
-
Reaction buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)
-
RNase inhibitor (for control reactions)
-
Urea-PAGE gels
-
Fluorescent RNA stain (e.g., SYBR Gold)
-
-
Procedure:
-
Prepare a reaction mixture containing the target RNA and the RIBOTAC in the reaction buffer.
-
Initiate the reaction by adding recombinant RNase L. For a negative control, add reaction buffer without RNase L or a RIBOTAC that does not bind the target RNA.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding a quench buffer containing a denaturant (e.g., formamide) and EDTA.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA fragments by urea-PAGE.
-
Stain the gel with a fluorescent RNA stain and visualize the bands using a gel imager.
-
Quantify the intensity of the full-length RNA band to determine the percentage of degradation.
-
Cellular Uptake and Efficacy Assay
This protocol assesses the ability of a RIBOTAC to penetrate cells and degrade the target RNA in a cellular context.
Protocol:
-
Cell Culture: Culture the desired cell line (e.g., MDA-MB-231 for pre-miR-21 studies) in the appropriate medium and conditions.
-
Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the RIBOTAC for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial kit.
-
RT-qPCR:
-
Reverse transcribe the RNA to cDNA.
-
Perform quantitative PCR (qPCR) using primers specific for the target RNA and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative expression of the target RNA using the ΔΔCt method.
-
-
(Optional) Western Blot:
-
Lyse a parallel set of treated cells and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the protein downstream of the target RNA and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the reduction in protein levels.
-
In Vivo Animal Studies
Animal models are essential for evaluating the therapeutic potential, pharmacokinetics, and toxicity of RIBOTACs.
Protocol: Xenograft Mouse Model for Cancer Studies
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., H929 multiple myeloma cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Treatment: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the RIBOTAC (e.g., via intraperitoneal injection) and vehicle control according to the desired dosing schedule.
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Pharmacodynamic Analysis:
-
Analyze a portion of the tumor tissue for target RNA levels by RT-qPCR and downstream protein levels by Western blot or immunohistochemistry.
-
-
Pharmacokinetic Analysis:
-
In a separate cohort of mice, collect blood samples at various time points after a single dose of the RIBOTAC.
-
Analyze the plasma concentrations of the RIBOTAC using LC-MS/MS to determine its pharmacokinetic profile.
-
Signaling Pathways and Experimental Workflows
The targeted degradation of specific RNAs by RIBOTACs can have significant downstream effects on cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of RIBOTACs and the signaling pathways affected by targeting MYC and miR-21.
General Mechanism of RIBOTAC Action
Caption: General mechanism of RIBOTAC-mediated RNA degradation.
Simplified MYC Signaling Pathway and RIBOTAC Intervention
Caption: Intervention of MYC-RIBOTAC in the MYC signaling pathway.
Simplified miR-21 Signaling Pathway and RIBOTAC Intervention
Caption: Dovitinib-RIBOTAC effect on the miR-21 signaling pathway.
Experimental Workflow for RIBOTAC Development and Validation
Caption: A streamlined workflow for RIBOTAC development.
Conclusion and Future Directions
RIBOTAC technology represents a paradigm shift in RNA-targeted therapeutics, offering a powerful tool to selectively degrade disease-causing RNAs. The ability to catalytically eliminate specific RNA molecules opens up new avenues for treating a wide range of diseases, including cancer, viral infections, and genetic disorders, that have been challenging to address with traditional small molecule inhibitors.
Future research in this field will likely focus on several key areas:
-
Discovery of novel RNA binders and RNase L recruiters: Expanding the repertoire of these key components will broaden the scope of targetable RNAs and potentially improve the potency and selectivity of RIBOTACs.
-
Linker optimization: Further investigation into the impact of linker length, rigidity, and composition will be crucial for fine-tuning the efficacy and pharmacokinetic properties of these molecules.
-
Delivery strategies: Developing innovative methods for targeted delivery of RIBOTACs to specific tissues or cell types will enhance their therapeutic index and minimize potential off-target effects.
-
Understanding resistance mechanisms: Investigating potential mechanisms of resistance to RIBOTAC-mediated RNA degradation will be essential for the long-term clinical success of this therapeutic modality.
As our understanding of the structural and functional complexities of the transcriptome deepens, the rational design and application of RIBOTACs hold immense promise for the future of precision medicine.
References
- 1. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 2. researchgate.net [researchgate.net]
- 3. Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Altering the Cleaving Effector in Chimeric Molecules that Target RNA Enhances Cellular Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paper: A Novel Ribonuclease Targeting Small Molecule RNA-Degrader (MYC-RiboTAC) Overcomes MYC Dependency in Multiple Myeloma [ash.confex.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. RIBOTACs: The Answer to Targeting RNA - LubioScience Blog [lubio.ch]
Harnessing Molecular Glues to Modulate RNA Biology: The Targeted Degradation of RBM39
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to selectively modulate the function of proteins involved in RNA biology presents a significant opportunity for therapeutic intervention in a host of diseases, including cancer. RNA-binding proteins (RBPs) are central regulators of gene expression, governing processes from splicing to translation. However, their often dynamic and modular nature has rendered them challenging targets for traditional small molecule inhibitors. A paradigm shift in chemical biology has emerged with the advent of molecular glues—small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's degradation. This guide provides an in-depth technical overview of a prominent example of this strategy: the recruitment of RNA Binding Motif Protein 39 (RBM39) to the DCAF15 E3 ligase complex by aryl sulfonamides, establishing a powerful new modality for impacting RNA processing in cancer therapy.
RBM39 is a key splicing factor and transcriptional co-regulator that is overexpressed in various cancers and is essential for the survival of many cancer cell lines.[1] Its targeted degradation through molecular glues leads to widespread splicing alterations and potent anti-tumor activity.[2][3][4] This document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism: Molecular Glue-Mediated Degradation of RBM39
The central mechanism involves a class of aryl sulfonamide compounds, including indisulam (B1684377) and its analogs, that act as "molecular glues." These molecules facilitate a novel protein-protein interaction between the RRM2 domain of RBM39 and the DCAF15 substrate receptor of the CRL4-DCAF15 E3 ubiquitin ligase complex.[5][6] This induced proximity results in the polyubiquitination of RBM39, marking it for degradation by the 26S proteasome.[5][6] The loss of RBM39 leads to aberrant RNA splicing, inhibiting cell cycle progression and ultimately causing tumor cell death.[2][7]
Caption: Mechanism of aryl sulfonamide-induced RBM39 degradation.
Quantitative Data Summary
The efficacy of molecular glues in inducing RBM39 degradation and eliciting a biological response has been quantified across various studies. The following tables summarize key data points for easy comparison.
Table 1: In Vitro Binding and Degradation Activity
| Compound | Target | Assay Type | Value | Cell Line | Reference |
| Indisulam | RBM39 Degradation | DC50 (50% degradation conc.) | ~0.5 µM | HCT116 | [6] |
| E7820 | RBM39-DCAF15 Binding | AlphaLISA | EC50 = 2.4 nM | N/A (Biochemical) | [8] |
| dCeMM1 | RBM39 Degradation | HTRF | DC50 ~ 10 nM | SH-SY5Y | [9] |
| Indisulam | RBM39 Degradation | HTRF | DC50 ~ 30 nM | SH-SY5Y | [9] |
Table 2: Cellular Activity and Anti-proliferative Effects
| Compound | Effect | Assay Type | Value | Cell Line | Reference |
| Indisulam | Anti-proliferation | GI50 (50% growth inhibition) | 0.1 - 1 µM | Various Cancer Lines | [6] |
| Indisulam | Cell Cycle Arrest | Flow Cytometry | G1/S phase arrest | HCT-116 | [7] |
| Indisulam | Splicing Alteration | RNA-seq | >3000 genes affected | MOLM-13 | [6] |
| Indisulam | Apoptosis Induction | Caspase-Glo | Significant increase | High-grade serous ovarian carcinoma | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments in the study of RBM39 degradation.
Protocol 1: Western Blot for RBM39 Degradation
Objective: To qualitatively and semi-quantitatively assess the degradation of RBM39 in cells treated with a molecular glue.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HCT-116, SH-SY5Y) at a density of 0.5 x 10^6 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of the molecular glue (e.g., indisulam, 0.01 to 10 µM) or DMSO as a vehicle control for 6-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample (20-30 µg). Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against RBM39 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) for RBM39 Quantification
Objective: To quantitatively measure the levels of RBM39 in cell lysates in a high-throughput format.
Methodology:
-
Cell Culture and Treatment: Seed cells in a 96-well or 384-well plate. After adherence, treat with a serial dilution of the test compound for a specified time (e.g., 24 hours).[9]
-
Cell Lysis: Lyse cells directly in the wells using the lysis buffer provided in a commercial HTRF kit (e.g., Revvity Total RBM39 HTRF Kit).
-
HTRF Assay: Add the HTRF antibody mix (containing a terbium cryptate-labeled anti-tag antibody and a d2-labeled anti-RBM39 antibody) to the cell lysate.
-
Incubation and Reading: Incubate the plate at room temperature for the time specified by the kit manufacturer (e.g., 4 hours or overnight). Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to DMSO-treated controls. Plot the percentage of remaining RBM39 against the compound concentration to determine the DC50 value.
Caption: High-throughput HTRF workflow for quantifying RBM39 degradation.
Protocol 3: RNA-Sequencing to Analyze Splicing Events
Objective: To perform a transcriptome-wide analysis of alternative splicing changes upon RBM39 degradation.
Methodology:
-
Sample Preparation: Treat cells with the molecular glue or DMSO control for an appropriate duration (e.g., 24 hours). Isolate total RNA using a column-based kit or TRIzol extraction, ensuring high quality (RIN > 8).
-
Library Preparation: Prepare sequencing libraries from 100-1000 ng of total RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads (e.g., 2x150 bp).
-
Data Analysis Workflow:
-
Quality Control: Use tools like FastQC to assess raw read quality.
-
Alignment: Align reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Differential Splicing Analysis: Use specialized software (e.g., rMATS, MAJIQ) to identify and quantify differential alternative splicing events (e.g., skipped exons, retained introns) between treated and control samples.
-
Visualization: Visualize significant splicing events using sashimi plots.
-
Caption: Workflow for RNA-seq analysis of alternative splicing.
Conclusion and Future Directions
The targeted degradation of the RNA-binding protein RBM39 by molecular glues represents a landmark achievement in chemical biology. It validates a powerful strategy for drugging proteins previously considered intractable and provides a direct pharmacological means to modulate RNA splicing for therapeutic benefit. The data and protocols outlined in this guide offer a framework for researchers and drug developers to explore this exciting area.
Future efforts will likely focus on several key areas:
-
Expanding the "Glue" Toolbox: Discovering novel molecular glues that recruit RBM39 or other RBPs to different E3 ligases to overcome potential resistance mechanisms related to DCAF15 expression.[1]
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to RBM39 degraders.[2]
-
Understanding Resistance: Elucidating the mechanisms by which cancer cells may develop resistance to RBM39 degradation.
-
Targeting Other RBPs: Applying the principles of molecular glue-mediated degradation to other RNA-binding proteins implicated in disease.
By continuing to integrate chemical biology, proteomics, and genomics, the field is poised to unlock the full therapeutic potential of modulating RNA biology at the protein level.
References
- 1. Molecular basis of RNA-binding and autoregulation by the cancer-associated splicing factor RBM39 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA-binding motif protein 39 (RBM39): An emerging cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. How a Cancer Drug Targets Proteins for Degradation [als.lbl.gov]
- 6. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. resources.revvity.com [resources.revvity.com]
An In-depth Technical Guide to RIBOTACs: A Novel Strategy for Targeted RNA Degradation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the mechanism and therapeutic potential of Ribonuclease Targeting Chimeras (RIBOTACs), with a specific focus on the role of RNA recruiting moieties, exemplified by "RNA recruiter-linker 1," a component of a RIBOTAC designed to combat SARS-CoV-2. We will explore the underlying signaling pathways, experimental validation, and the broader landscape of potential therapeutic targets for this innovative technology.
Introduction: The Emergence of Targeted RNA Degradation
Historically, the vast landscape of the human transcriptome has been considered largely "undruggable" by small molecules. However, recent advancements have ushered in a new era of RNA-targeted therapies. Among the most promising of these are Ribonuclease Targeting Chimeras (RIBOTACs), which are bifunctional molecules designed to bring a specific RNA target into proximity with an endogenous ribonuclease, leading to the RNA's degradation.[1][2] This approach is analogous to the well-established PROTAC (Proteolysis Targeting Chimera) technology for protein degradation.
A key component of a RIBOTAC is the "RNA recruiter," a molecule that selectively binds to the target RNA. This guide will use "RNA recruiter-linker 1" as a case study. This specific molecule is the RNA ligand-linker component of a RIBOTAC that targets the SL5, a four-way RNA helix within the 5' UTR of the SARS-CoV-2 RNA genome.[3] By binding to this structure, it recruits RNase L, a latent endoribonuclease involved in the host antiviral response, to degrade the viral RNA and inhibit replication.[2][3]
Core Mechanism of Action: RIBOTAC-Mediated RNA Cleavage
The fundamental principle of RIBOTAC technology is induced proximity. A RIBOTAC molecule consists of two key moieties connected by a linker:
-
An RNA-binding moiety: This component is designed to selectively recognize and bind to a specific structural motif on the target RNA. In our case study, this is the molecule that binds to the SL5 helix of the SARS-CoV-2 RNA.
-
A nuclease-recruiting moiety: This part of the chimera binds to a specific ribonuclease. For the SARS-CoV-2-targeting RIBOTAC, a short 2'-5' poly(A) oligonucleotide serves as the recruiter for RNase L.[2]
Upon binding to both the target RNA and the ribonuclease, the RIBOTAC forms a ternary complex, bringing the nuclease into close proximity with the RNA, leading to its cleavage and subsequent degradation.[2] This process is catalytic, meaning a single RIBOTAC molecule can facilitate the degradation of multiple RNA targets.[2]
The following diagram illustrates the mechanism of action for an RNase L-recruiting RIBOTAC targeting viral RNA.
Caption: Mechanism of RIBOTAC-mediated viral RNA degradation.
Potential Therapeutic Targets for RIBOTAC Technology
While the initial example of "RNA recruiter-linker 1" targets SARS-CoV-2, the RIBOTAC platform is highly adaptable and can be engineered to target a wide array of disease-associated RNAs. The primary requirement is the presence of a distinct, structured RNA motif that can be selectively bound by a small molecule.
| Potential RNA Target Class | Specific Example | Associated Disease(s) | Rationale for Targeting |
| Viral RNAs | SARS-CoV-2 5' UTR | COVID-19 | Degrading viral RNA inhibits replication.[3] |
| HCV IRES | Hepatitis C | Disrupting the internal ribosome entry site prevents viral protein translation.[1] | |
| Oncogenic microRNAs (onco-miRs) | pre-miR-21 | Breast Cancer, Glioblastoma | Degrading the precursor miRNA prevents the maturation of the onco-miR, restoring expression of tumor suppressor genes.[4] |
| pri-miR-96 | Breast Cancer | Targeting the primary transcript inhibits the production of mature miR-96, which is involved in cell proliferation and apoptosis.[2] | |
| mRNAs Encoding Disease Proteins | HTT mRNA with expanded repeats | Huntington's Disease | Selective degradation of the mutant huntingtin transcript could reduce the production of the toxic protein. |
| APP mRNA | Alzheimer's Disease | Lowering the levels of amyloid precursor protein mRNA could reduce the formation of amyloid plaques. | |
| Long Non-coding RNAs (lncRNAs) | DANCR | Melanoma | This lncRNA is a growth-promoting oncogene in several cancers.[5] |
| CCAT1 | Colorectal Cancer, Prostate Cancer | This eRNA can be activated through long-range interaction with MYC in many cancers.[6] |
Experimental Protocols and Workflows
The development of novel RIBOTACs involves a multi-step process, from target identification to in vivo validation.
Caption: A generalized workflow for the development of novel RIBOTACs.
This assay is crucial for confirming the ability of a synthesized RIBOTAC to induce nuclease-mediated cleavage of the target RNA.
Objective: To determine if the RIBOTAC can form a functional ternary complex with the target RNA and the recruited nuclease, leading to RNA cleavage.
Materials:
-
In vitro transcribed and purified target RNA (e.g., SARS-CoV-2 SL5 RNA).
-
Synthesized RIBOTAC.
-
Recombinant RNase L.
-
Nuclease-free water and reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT).
-
RNA loading dye.
-
Urea-PAGE gels.
-
Fluorescent RNA stain (e.g., SYBR Gold).
Procedure:
-
RNA Refolding: The target RNA is diluted in reaction buffer, heated to 95°C for 3 minutes, and then slowly cooled to room temperature to ensure proper folding.
-
Reaction Setup: In separate tubes, set up the following reactions:
-
Target RNA only (negative control).
-
Target RNA + RNase L (nuclease control).
-
Target RNA + RIBOTAC (binding control).
-
Target RNA + RIBOTAC + RNase L (experimental condition).
-
-
Incubation: Incubate the reactions at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reactions by adding an equal volume of RNA loading dye containing a denaturant (e.g., formamide).
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 3 minutes, then load them onto a high-resolution Urea-PAGE gel.
-
Visualization: After electrophoresis, stain the gel with a fluorescent RNA stain and visualize the RNA bands using a gel imaging system.
Expected Outcome: A time-dependent increase in the intensity of smaller RNA fragments (cleavage products) and a corresponding decrease in the full-length target RNA band in the experimental condition (Target RNA + RIBOTAC + RNase L). The control lanes should show no or minimal cleavage.
Quantitative Data and Performance Metrics
The efficacy of a RIBOTAC is assessed using several quantitative metrics. While specific data for "RNA recruiter-linker 1" is proprietary to its manufacturer, we can refer to published data for other RIBOTACs to understand the expected performance. For instance, a RIBOTAC targeting pre-miR-21 demonstrated an IC50 of 1 µM in reducing miR-21 levels in cells.[4] Another study on a RIBOTAC targeting pri-miR-96 showed a 5-fold enhancement in activity due to nuclease recruitment compared to the RNA binder alone.[2]
| Metric | Description | Example Value |
| IC50 | The concentration of the RIBOTAC that results in a 50% reduction in the target RNA level in cells. | 1 µM (for a pre-miR-21 targeting RIBOTAC)[4] |
| DC50 | The concentration of the RIBOTAC that results in 50% degradation of the target RNA. | N/A |
| Dmax | The maximum percentage of target RNA degradation achieved. | N/A |
| Selectivity | The degree to which the RIBOTAC degrades the target RNA over other RNAs in the transcriptome. | High selectivity for pre-miR-21 demonstrated by transcriptomic and proteomic analyses.[4] |
Conclusion
The concept of an "RNA recruiter" is central to the innovative field of targeted RNA degradation using RIBOTACs. As exemplified by "RNA recruiter-linker 1" for SARS-CoV-2, these molecules provide the specificity needed to target disease-associated RNAs for destruction by endogenous nucleases. The modular nature of RIBOTACs allows for the adaptation of this technology to a wide range of targets, from viral RNAs to oncogenic non-coding RNAs and mRNAs encoding pathogenic proteins. With ongoing research into novel RNA binders and nuclease recruiters, RIBOTACs hold significant promise as a new class of therapeutics capable of addressing previously intractable diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. Small-molecule targeted recruitment of a nuclease to cleave an oncogenic RNA in a mouse model of metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The syntenic long non-coding RNA DANCR is an essential regulator of zebrafish development and a human melanoma oncogene | PLOS Genetics [journals.plos.org]
- 6. mdpi.com [mdpi.com]
Harnessing RNA Recruiter 1 for Targeted Degradation of Non-Coding RNAs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of therapeutic intervention is rapidly expanding beyond protein targets to include the vast and complex world of RNA. Non-coding RNAs (ncRNAs), such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), have emerged as critical regulators of gene expression and are frequently dysregulated in disease. This has spurred the development of innovative strategies to therapeutically modulate these molecules. One such groundbreaking approach is the use of Ribonuclease Targeting Chimeras (RIBOTACs), which employ a novel mechanism to achieve targeted degradation of specific RNA molecules. At the core of this technology is the "RNA recruiter," a small molecule designed to bind a specific RNA sequence and recruit cellular ribonucleases to cleave the target RNA. This guide provides an in-depth technical overview of RNA recruiter 1, a key molecule in the development of RIBOTACs, with a focus on its application in targeting non-coding RNAs.
Core Concept: The RIBOTAC Approach
The RIBOTAC strategy is conceptually analogous to the well-established Proteolysis Targeting Chimeras (PROTACs) used for targeted protein degradation. A RIBOTAC is a bifunctional molecule comprising two key components connected by a linker:
-
An RNA-binding moiety: This component is designed to selectively bind to a specific RNA target. "this compound" is an example of such a moiety, specifically targeting the SL5 four-way helix in the 5' UTR of the SARS-CoV-2 RNA genome.[1][2][3] While initially developed for viral RNA, the principle is adaptable to target structured regions within non-coding RNAs.
-
A nuclease-recruiting ligand: This part of the chimera binds to an endogenous ribonuclease (RNase), such as RNase L.[4]
By simultaneously binding the target RNA and a nuclease, the RIBOTAC brings the degradative enzyme into close proximity with the RNA, leading to its cleavage and subsequent degradation.[4] This catalytic process allows for the degradation of multiple RNA targets by a single RIBOTAC molecule, offering a potent and specific mechanism for silencing RNA function.
Mechanism of Action of this compound-Based RIBOTACs
The mechanism of action for a RIBOTAC employing an RNA recruiter can be broken down into the following key steps:
-
Target Recognition and Binding: The RNA recruiter component of the RIBOTAC selectively binds to a unique structural motif on the target RNA molecule.
-
Nuclease Recruitment: The nuclease-recruiting ligand on the RIBOTAC binds to a specific endogenous ribonuclease, such as RNase L.
-
Ternary Complex Formation: The binding of both the target RNA and the nuclease by the RIBOTAC results in the formation of a transient ternary complex.
-
RNA Cleavage: The recruited nuclease is activated and cleaves the target RNA in the vicinity of the binding site.
-
Target Degradation and RIBOTAC Recycling: The cleaved RNA is subsequently degraded by cellular machinery. The RIBOTAC is then released and can bind to another target RNA molecule, initiating another round of degradation.
Below is a diagram illustrating this signaling pathway.
Caption: Mechanism of action for a RIBOTAC utilizing an RNA recruiter.
Quantitative Data Summary
The following tables summarize the quantitative data available from preclinical studies of RNA recruiter-based RIBOTACs.
Table 1: In Vitro Activity of a RIBOTAC Targeting pre-miR-21 [5]
| Compound | Target | Cell Line | IC50 | Effect on Precursor miRNA |
| 2 | miR-21 | MDA-MB-231 | 1 µM | Increase |
| 5 (RIBOTAC) | miR-21 | MDA-MB-231 | Not specified | Decrease |
| 7 | miR-21 | MDA-MB-231 | Not specified | Increase |
Table 2: Effect of RNase L Knockdown on RIBOTAC Activity [5]
| Treatment | Condition | Effect on pre-miR-21 Levels |
| Compound 5 (50 nM) | Control | Decrease |
| Compound 5 (50 nM) | siRNA ablation of RNase L | Diminished effect |
Table 3: Co-immunoprecipitation of RNase L [5]
| Treatment | Target RNA | Enrichment of Target RNA |
| Compound 5 (200 nM) | pre-miR-21 | ~3-fold increase |
| Compound 5 (200 nM) | pre-miR-210 | No enrichment |
Key Experimental Protocols
Detailed experimental protocols are crucial for the successful design and validation of RNA recruiter-based RIBOTACs. Below are methodologies for key experiments.
Synthesis of RNA Recruiter-Linker Conjugates
Objective: To synthesize the bifunctional RIBOTAC molecule.
Methodology:
-
Synthesis of the RNA Recruiter: The small molecule capable of binding the target RNA is synthesized using standard organic chemistry techniques. For "this compound," this involves the synthesis of a compound that recognizes the SL5 four-way helix of the SARS-CoV-2 genome.[2]
-
Linker Attachment: A linker, often a polyethylene (B3416737) glycol (PEG) chain, is attached to the RNA recruiter. This linker provides the necessary spacing and flexibility for the formation of the ternary complex.
-
Conjugation to Nuclease Ligand: The other end of the linker is conjugated to the nuclease-recruiting ligand.
In Vitro RNA Cleavage Assay
Objective: To determine the ability of the RIBOTAC to induce cleavage of the target RNA in a cell-free system.
Methodology:
-
RNA Preparation: The target non-coding RNA is synthesized and purified, for example, through in vitro transcription.
-
Reaction Setup: The purified RNA is incubated with the RIBOTAC and a source of the nuclease (e.g., purified RNase L or cell lysate).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Analysis: The reaction products are analyzed by gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis - PAGE) to visualize the cleaved RNA fragments.
Cellular Potency and Selectivity Assays
Objective: To evaluate the efficacy and specificity of the RIBOTAC in a cellular context.
Methodology:
-
Cell Culture: A relevant cell line (e.g., a cancer cell line overexpressing the target ncRNA) is cultured under standard conditions.
-
Treatment: The cells are treated with varying concentrations of the RIBOTAC.
-
RNA Extraction: After a defined incubation period, total RNA is extracted from the cells using methods like TRIzol reagent.
-
Quantification of Target RNA: The levels of the target ncRNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Selectivity Analysis: The expression levels of other non-target RNAs are also measured to assess the selectivity of the RIBOTAC.
The following diagram outlines a general experimental workflow for evaluating a novel RNA recruiter-based RIBOTAC.
Caption: A typical experimental workflow for the development of an RNA recruiter.
Co-immunoprecipitation (Co-IP)
Objective: To confirm the formation of the ternary complex in cells.
Methodology:
-
Cell Lysis: Cells treated with the RIBOTAC are lysed under conditions that preserve protein-RNA interactions.
-
Immunoprecipitation: An antibody specific to the recruited nuclease (e.g., anti-RNase L) is used to pull down the nuclease and any associated molecules.
-
RNA Extraction: RNA is extracted from the immunoprecipitated complex.
-
RT-qPCR: The presence of the target ncRNA in the immunoprecipitated sample is quantified by RT-qPCR. An enrichment of the target RNA compared to control conditions indicates the formation of the ternary complex.[5]
Future Directions and Conclusion
The development of RNA recruiters and the broader RIBOTAC technology represents a significant advancement in the field of RNA-targeted therapeutics. While initial studies have shown promise in targeting both viral and oncogenic RNAs, further research is needed to expand the repertoire of targetable RNA structures and recruitable nucleases.[4] The optimization of the pharmacokinetic and pharmacodynamic properties of these molecules will be critical for their translation into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small-molecule targeted recruitment of a nuclease to cleave an oncogenic RNA in a mouse model of metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in RNA Therapeutics: A Technical Guide to Ribonuclease Targeting Chimeras (RIBOTACs)
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is undergoing a paradigm shift, with RNA emerging as a highly viable and promising therapeutic target. Historically considered "undruggable" due to its dynamic structure and the lack of well-defined binding pockets, RNA is now at the forefront of innovative therapeutic strategies. Among the most exciting advancements in this field is the development of Ribonuclease Targeting Chimeras (RIBOTACs), a novel class of small molecules designed to selectively bind and degrade disease-associated RNAs. This technical guide provides an in-depth exploration of the core principles of RIBOTAC technology, from their mechanism of action to their burgeoning therapeutic applications, equipping researchers and drug development professionals with the foundational knowledge to navigate this exciting frontier.
The Core Concept: Hijacking Cellular Machinery for Targeted RNA Degradation
RIBOTACs are heterobifunctional small molecules engineered with two key components: an RNA-binding moiety that selectively recognizes a target RNA sequence or structure, and a ribonuclease-recruiting ligand.[][2] These two domains are connected by a chemical linker, which is optimized for length and flexibility to facilitate the formation of a ternary complex between the RIBOTAC, the target RNA, and a cellular ribonuclease.[2] The most commonly recruited ribonuclease is RNase L, a latent endoribonuclease involved in the innate immune response.[3][4]
The fundamental mechanism of action involves the RIBOTAC acting as a molecular bridge, bringing RNase L into close proximity with the target RNA. This induced proximity triggers the dimerization and activation of RNase L, leading to the catalytic cleavage and subsequent degradation of the target RNA by cellular machinery.[2][3] This event-driven, catalytic nature means that a single RIBOTAC molecule can mediate the destruction of multiple RNA targets, offering the potential for high potency at low concentrations.[5]
dot
References
The Architects of Silence: A Technical Guide to RNA Recruiters in Gene Silencing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The regulation of gene expression is a cornerstone of cellular function, and its dysregulation is a hallmark of numerous diseases. Gene silencing, a process of turning off or reducing the expression of specific genes, offers a powerful mechanism for both natural cellular control and therapeutic intervention. Central to this process are "RNA recruiters," molecular entities that recognize specific RNA sequences and marshal the cellular machinery to silence the corresponding gene. This technical guide provides a comprehensive overview of the core principles of RNA-mediated gene silencing, focusing on the key players that act as recruiters. We will first delve into the natural RNA interference (RNAi) pathway, highlighting the roles of endogenous proteins in recruiting the silencing complex. Subsequently, we will explore the innovative field of synthetic RNA recruiters, with a detailed focus on "RNA recruiter 1," a component of the Ribonuclease Targeting Chimera (RIBOTAC) technology. This guide will present quantitative data in structured tables, provide detailed experimental protocols for key validation assays, and utilize diagrams to illustrate the complex molecular pathways and workflows involved.
Part 1: Natural RNA Recruiters in Gene Silencing - The RNAi Pathway
The endogenous RNA interference (RNAi) pathway is a highly conserved gene silencing mechanism in eukaryotes. It relies on small non-coding RNAs to guide a protein complex to target messenger RNA (mRNA), leading to its degradation or translational repression. In this context, the primary "recruiters" are the Argonaute proteins, which are the catalytic core of the RNA-Induced Silencing Complex (RISC).
The RNA-Induced Silencing Complex (RISC)
The RISC is a ribonucleoprotein complex that mediates gene silencing. Its assembly and function are orchestrated by a series of protein-protein and protein-RNA interactions, where the recruitment of the complex to the target mRNA is the pivotal step.
Key Proteins as Natural Recruiters
-
Dicer: This RNase III endonuclease initiates the RNAi pathway by processing long double-stranded RNA (dsRNA) or pre-microRNA into short, 21-23 nucleotide small interfering RNAs (siRNAs) or microRNAs (miRNAs). Dicer can be considered a primary recruiter as it prepares the guide RNA for loading into RISC.
-
Argonaute (Ago) Proteins: These are the central components of RISC. Ago proteins bind to the small guide RNAs (siRNAs or miRNAs) and use them as a template to identify complementary target mRNAs. Once the target is identified, the Ago protein, if it possesses catalytic activity (like Ago2 in humans), can directly cleave the mRNA. Thus, Ago proteins are the ultimate recruiters of the silencing machinery to the target RNA.
Signaling Pathway of RNA Interference
The RNAi pathway can be summarized in the following steps:
-
Initiation: Dicer recognizes and cleaves long dsRNA or pre-miRNA into siRNAs or miRNAs.
-
RISC Loading: The siRNA or miRNA duplex is loaded into an Argonaute protein within the RISC loading complex.
-
Passenger Strand Removal: The passenger (sense) strand of the small RNA duplex is cleaved and discarded.
-
Target Recognition: The remaining guide (antisense) strand directs the RISC to the target mRNA through sequence complementarity.
-
Gene Silencing: Depending on the degree of complementarity, RISC mediates either:
-
mRNA cleavage: Perfect or near-perfect complementarity leads to the endonucleolytic cleavage of the target mRNA by Ago2.
-
Translational repression: Imperfect complementarity, common for miRNAs, leads to the inhibition of protein synthesis.
-
Part 2: Synthetic RNA Recruiters - The RIBOTAC Technology and this compound
While natural gene silencing pathways are efficient, their therapeutic application can be limited by delivery challenges and off-target effects. The development of synthetic small molecules that can recruit endogenous cellular machinery to degrade specific RNAs offers a promising alternative. One such technology is the Ribonuclease Targeting Chimera, or RIBOTAC.
Introduction to RIBOTACs
RIBOTACs are bifunctional small molecules designed to bind to a specific RNA target and simultaneously recruit a ribonuclease (RNase) to degrade it.[1] This approach leverages the catalytic activity of endogenous RNases, allowing for the degradation of multiple RNA targets by a single RIBOTAC molecule. The most commonly recruited ribonuclease is RNase L, a component of the innate immune system.
This compound: A Specific RNA Ligand
"this compound" is the designation for the RNA-binding component of a specific RIBOTAC designed to target the Stem-Loop 5 (SL5) region of the SARS-CoV-2 RNA genome. SL5 is a conserved, structured RNA element in the 5' untranslated region (UTR) of the viral genome that is crucial for viral replication.[2]
-
Structure and Target: this compound is a small molecule designed to bind with high affinity and specificity to the three-dimensional structure of the SL5 RNA. The SL5 region of SARS-CoV-2 folds into a T-shaped four-way junction, presenting distinct pockets that can be targeted by small molecules.[3]
Mechanism of Action of a RIBOTAC Employing this compound
A RIBOTAC utilizing this compound functions through the following steps:
-
Target Binding: The "this compound" moiety of the RIBOTAC binds to the SL5 region of the SARS-CoV-2 RNA.
-
RNase L Recruitment: The other end of the RIBOTAC, the RNase L-recruiting moiety (often a small molecule that mimics the natural activator of RNase L), binds to and activates RNase L.[4]
-
Ternary Complex Formation: The binding of the RIBOTAC to both the target RNA and RNase L brings the nuclease into close proximity with the viral RNA, forming a ternary complex.[5]
-
RNA Degradation: The activated RNase L then cleaves the target RNA, leading to its degradation and the inhibition of viral replication.[1]
Quantitative Data on Gene Silencing
The efficiency of gene silencing can be quantified using various metrics. Below are tables summarizing representative quantitative data for both RNAi and RIBOTAC-mediated RNA degradation.
| Parameter | Typical Range | Method of Measurement |
| mRNA Knockdown Efficiency | 70-95% | RT-qPCR |
| Protein Knockdown Efficiency | 50-90% | Western Blot, ELISA |
| IC50 of siRNA | 1-100 nM | Luciferase Reporter Assay |
| Duration of Silencing | 3-7 days | Time-course RT-qPCR |
Table 2: Quantitative Parameters of RIBOTAC-mediated RNA Degradation
| Parameter | Reported Value (Example) | Method of Measurement | Citation |
| pre-miR-155 Degradation | ~50-60% at 3 µM | RT-qPCR | [6] |
| JUN mRNA Reduction | ~40% at 2 µM | RT-qPCR | [7][8] |
| c-Myc mRNA Reduction | ~50% at 10 µM | RT-qPCR | [7][8] |
| pre-miR-21 Degradation | ~30% reduction in invasiveness at 5 µM | Cell Invasion Assay | [7] |
| SARS-CoV-2 RNA Reduction | ~25% reduction in frameshifting at 2 µM (binder only) | Luciferase Reporter Assay | [9][10] |
| Potency Enhancement by RIBOTAC | ~10-fold increase vs. binder alone | Luciferase Reporter Assay | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study and validate the function of RNA recruiters in both natural and synthetic gene silencing systems.
RNA Immunoprecipitation (RIP)
This technique is used to identify RNAs that are physically associated with a specific RNA-binding protein (RBP) in vivo, such as Argonaute.
Protocol:
-
Cell Lysis: Harvest and lyse cells to release ribonucleoprotein (RNP) complexes.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to an antibody specific for the RBP of interest (e.g., anti-Ago2).
-
Washing: Wash the beads to remove non-specifically bound proteins and RNAs.
-
RNA Elution and Purification: Elute the RNA from the immunoprecipitated RNP complexes and purify it.
-
Analysis: Analyze the purified RNA by RT-qPCR to quantify the enrichment of specific target RNAs, or by RNA-sequencing to identify all bound RNAs.
Luciferase Reporter Assay
This assay is commonly used to quantify the extent of gene silencing by measuring the activity of a reporter gene (luciferase) whose mRNA contains the target sequence for an siRNA, miRNA, or RIBOTAC.
Protocol:
-
Vector Construction: Clone the target RNA sequence into the 3' UTR of a luciferase reporter gene in a plasmid vector.
-
Transfection: Co-transfect cells with the luciferase reporter plasmid and either the siRNA/miRNA of interest or treat with the RIBOTAC. A control reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), lyse the cells.
-
Luminometry: Measure the luciferase activity in the cell lysate using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the treated cells compared to control cells indicates gene silencing.
Northern Blotting
This technique is used to detect and quantify specific RNA molecules in a complex sample. It can be used to directly visualize the degradation of a target mRNA.
Protocol:
-
RNA Extraction: Extract total RNA from treated and control cells.
-
Gel Electrophoresis: Separate the RNA samples by size on a denaturing agarose (B213101) gel.
-
Blotting: Transfer the separated RNA from the gel to a solid membrane (e.g., nylon).
-
Hybridization: Incubate the membrane with a labeled probe (e.g., a radioactive or fluorescently tagged DNA or RNA oligonucleotide) that is complementary to the target RNA sequence.
-
Washing: Wash the membrane to remove any unbound probe.
-
Detection: Visualize the labeled probe on the membrane using an appropriate detection method (e.g., autoradiography for radioactive probes, imaging for fluorescent probes). The intensity of the band corresponding to the target RNA is proportional to its abundance.
In Vitro RNA Cleavage Assay for RIBOTACs
This assay directly assesses the ability of a RIBOTAC to induce the cleavage of its target RNA by a specific ribonuclease in a controlled, cell-free environment.[11]
Protocol:
-
RNA Preparation: Synthesize and purify the target RNA, often with a fluorescent label (e.g., 5'-Cy5).[12]
-
Reaction Setup: In a reaction buffer, combine the labeled target RNA, purified recombinant RNase L, and the RIBOTAC at various concentrations. Include appropriate controls (e.g., no RIBOTAC, no RNase L).
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 22-37°C) for a specific time.
-
Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE). Cleavage of the RNA will result in smaller, faster-migrating fragments.
-
Visualization: Visualize the fluorescently labeled RNA fragments using a gel imager. The appearance of cleavage products in a RIBOTAC and RNase L-dependent manner confirms the activity of the RIBOTAC.
Conclusion
The concept of an "RNA recruiter" is central to the field of gene silencing, encompassing both the intricate natural machinery of the RNAi pathway and the innovative synthetic approaches of targeted RNA degradation. Natural recruiters, such as Argonaute proteins, are essential for the precise regulation of gene expression in normal cellular physiology. The emergence of synthetic RNA recruiters, exemplified by "this compound" within the RIBOTAC technology, represents a paradigm shift in drug development, opening up the possibility of targeting previously "undruggable" RNA molecules. The continued exploration of both natural and synthetic RNA recruiters holds immense promise for advancing our understanding of fundamental biology and for the development of novel therapeutics for a wide range of diseases. This technical guide provides a foundational understanding of these critical molecular players and the experimental approaches required for their study and validation.
References
- 1. Targeted RNA degradation: Principle and Therapeutic Promises - Oncodesign Services [oncodesign-services.com]
- 2. Tertiary folds of the SL5 RNA from the 5' proximal region of SARS-CoV-2 and related coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. RIBOTACs: The Answer to Targeting RNA - LubioScience Blog [lubio.ch]
- 9. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical-guided SHAPE sequencing (cgSHAPE-seq) informs the binding site of RNA-degrading chimeras targeting SARS-CoV-2 5’ untranslated region - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Decoding Specificity: A Technical Guide to RNA Recruiter 1 in Targeted RNA Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of Ribonuclease Targeting Chimeras (RIBOTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of pathogenic RNAs. At the heart of this technology lies the "RNA recruiter," a molecule designed to selectively bind a specific RNA sequence, thereby initiating its destruction. This technical guide delves into the core principles of RNA recruiter specificity, focusing on the well-characterized examples developed to combat SARS-CoV-2. By examining the quantitative data, experimental methodologies, and underlying signaling pathways, we provide a comprehensive resource for professionals engaged in the research and development of RNA-targeting therapeutics.
Core Concept: The RIBOTAC Mechanism
RIBOTACs are bifunctional molecules composed of two key moieties: an RNA-binding molecule (the "RNA recruiter") and a ligand for a cellular ribonuclease, typically RNase L. The RNA recruiter selectively binds to a target RNA sequence, bringing RNase L into close proximity. This induced proximity leads to the dimerization and activation of RNase L, which then cleaves and degrades the target RNA.[1][2][3] This strategy effectively turns the cell's own machinery against pathogenic RNA molecules.
Below is a diagram illustrating the fundamental mechanism of action for an RNAse L-recruiting RIBOTAC.
Specificity of RNA Recruiters for SARS-CoV-2
The specificity of a RIBOTAC is primarily determined by the affinity and selectivity of its RNA recruiting moiety for the target sequence. In the context of SARS-CoV-2, research has focused on targeting highly structured and conserved regions of the viral genome to minimize off-target effects and the potential for viral escape through mutation. Two prominent examples of such targets are the frameshifting element (FSE) and the SL5 four-way helix in the 5' untranslated region (UTR).[4][5]
Quantitative Data on RNA Recruiter Binding and Activity
The following tables summarize key quantitative data for small molecules designed to recruit SARS-CoV-2 RNA.
| RNA Recruiter | Target RNA Structure | Binding Affinity (Kd) | Method | Reference |
| C5 | SARS-CoV-2 Frameshifting Element (FSE) | 11 nM | In vitro binding assays | [4][6] |
| Coumarin Derivatives (C30, C34) | SARS-CoV-2 5' UTR SL5 | Not explicitly quantified | cgSHAPE-seq | [5] |
| RIBOTAC | RNA Recruiter | Cellular Activity | Improvement over Recruiter Alone | Reference |
| C5-RIBOTAC | C5 | Dose-dependent reduction of SARS-CoV-2 RNA levels | At least 10-fold improvement in bioactivity | [4][6][7] |
| Coumarin-RIBOTAC | C30/C34 | ~50% reduction in viral RNA transcript level at 8 µM | Not explicitly quantified | [5] |
Experimental Protocols
The development and validation of a novel RIBOTAC involves a series of in vitro and cellular assays to confirm target engagement, RNase L activation, and specific degradation of the target RNA.
In Vitro RNase L Activation Assay
This assay assesses the ability of a RIBOTAC to induce the dimerization and activation of RNase L in the presence of the target RNA.
Materials:
-
Recombinant human RNase L
-
In vitro transcribed target RNA (e.g., SARS-CoV-2 FSE or SL5)
-
RIBOTAC compound and controls
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
RNase inhibitor
-
Urea-PAGE gels and staining reagents
Protocol:
-
Set up reactions containing recombinant RNase L and the target RNA in the reaction buffer.
-
Add the RIBOTAC compound at various concentrations. Include controls with the RNA recruiter alone, the RNase L ligand alone, and a non-targeting RNA.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reactions by adding a denaturing loading buffer.
-
Analyze the RNA cleavage products by Urea-PAGE and visualize by staining (e.g., SYBR Gold). Degradation of the target RNA in the presence of the RIBOTAC indicates successful RNase L activation.
Cellular RNA Degradation Assay (RT-qPCR)
This assay quantifies the reduction of the target RNA levels in cells treated with the RIBOTAC.
Materials:
-
Human cell line susceptible to SARS-CoV-2 infection or expressing a reporter construct with the target RNA sequence (e.g., HEK293T)
-
RIBOTAC compound
-
Cell lysis buffer
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix and primers specific for the target RNA and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-response range of the RIBOTAC compound for 24-48 hours.
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR (qPCR) using primers for the target RNA and a housekeeping gene for normalization.
-
Calculate the relative reduction in target RNA levels compared to vehicle-treated cells. A dose-dependent decrease in the target RNA that is not observed for the housekeeping gene indicates specific degradation.[2]
The following diagram outlines a general experimental workflow for the validation of a novel RIBOTAC.
Concluding Remarks
The specificity of an RNA recruiter is the cornerstone of designing safe and effective RIBOTAC-based therapeutics. As demonstrated by the efforts to target SARS-CoV-2, a deep understanding of the target RNA's structure, coupled with rigorous quantitative and cellular characterization, is paramount. The methodologies and data presented in this guide offer a framework for the continued development of this promising therapeutic modality. By leveraging these principles, researchers and drug developers can unlock the full potential of targeted RNA degradation for a wide range of diseases.
References
- 1. Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted RNA Degradation as a Promising Therapeutic Strategy | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical-guided SHAPE sequencing (cgSHAPE-seq) informs the binding site of RNA-degrading chimeras targeting SARS-CoV-2 5’ untranslated region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders | Semantic Scholar [semanticscholar.org]
- 7. drugtargetreview.com [drugtargetreview.com]
Foundational Studies on the Efficacy of RNA-Recruiting Technologies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles and foundational studies demonstrating the efficacy of RNA-recruiting technologies, with a primary focus on Ribonuclease Targeting Chimeras (RIBOTACs). This emerging class of small molecules presents a novel therapeutic modality by hijacking endogenous cellular machinery to selectively degrade target RNA molecules, offering a powerful tool to address previously "undruggable" targets. This guide provides a comprehensive overview of the quantitative data supporting their efficacy, detailed experimental protocols for their evaluation, and visualizations of the key molecular pathways and experimental workflows.
Core Concept: Targeted RNA Degradation via Nuclease Recruitment
RNA-recruiting technologies operate on the principle of proximity-induced degradation. Chimeric molecules, known as RIBOTACs, are designed with two key moieties: an RNA-binding domain that selectively recognizes a target RNA sequence or structure, and a recruiter domain that binds to and activates a latent cellular ribonuclease, most commonly RNase L.[1][2] By bringing the nuclease into close proximity with the target RNA, the RIBOTAC facilitates the site-specific cleavage and subsequent degradation of the RNA molecule.[3] This catalytic process allows a single RIBOTAC molecule to mediate the destruction of multiple target RNA molecules, leading to potent and sustained silencing of gene expression.[1][2]
Quantitative Efficacy of RNA Recruiters
The efficacy of RNA-recruiting molecules is typically quantified by their binding affinity to the target RNA (Kd), their ability to induce degradation of the target RNA (DC50), and the maximum level of degradation achieved (Dmax). The following tables summarize key quantitative data from foundational studies on various RIBOTACs targeting different RNA molecules.
| Target RNA | RIBOTAC | RNA Binder | RNase L Recruiter | Kd (nM) | DC50 (nM) | Max Degradation (%) | Cell Line | Reference |
| pre-miR-96 | Compound 2 | Targaprimir-96 | 2'-5'A₄ | - | ~200 | - | Triple-Negative Breast Cancer Cells | [1] |
| SARS-CoV-2 FSE | C5-RIBOTAC | C5 | Heterocycle | 11 | ~200 | ~75 (at 2µM) | - | [4] |
| LGALS1 mRNA | F3-RIBOTAC | F3 | Small Molecule | - | - | ~54 (at 10µM) | - | [1] |
| c-Myc mRNA | c-Myc-RIBOTAC | c-Myc-binder | Small Molecule | 2300 | - | ~50 (at 10µM) | HeLa, MDA-MB-231, Namalwa | [1] |
| SNCA mRNA | Syn-RiboTAC | Synucleozid-2.0 | Small Molecule | - | - | ~50 | SH-SY5Y | [1] |
| pre-miR-155 | pre-miR-155-RIBOTAC | Amide-binder | Small Molecule | - | ~100 | - | MDA-MB-231 | [5] |
Table 1: Efficacy of RIBOTACs Targeting Various RNAs. This table presents a summary of the binding affinity (Kd), degradation potency (DC50), and maximum degradation percentage for several published RIBOTAC molecules against their respective RNA targets in different cell lines.
| Linker Type | Linker Length | Effect on Potency | Reference |
| Polyethylene Glycol (PEG) | 2 to 8 units | Increased potency | [6] |
| Polyethylene Glycol (PEG) | > 8 units | Decreased potency | [6] |
Table 2: Impact of Linker Composition on RIBOTAC Efficacy. This table highlights the importance of the linker connecting the RNA-binding and nuclease-recruiting moieties, showing that both linker length and composition can significantly impact the potency of the RIBOTAC.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of RNA recruiters.
In Vitro RNase L Cleavage Assay
This assay directly measures the ability of a RIBOTAC to induce RNase L-mediated cleavage of a target RNA in a controlled, cell-free environment.
Materials:
-
Purified recombinant human RNase L
-
In vitro transcribed target RNA (e.g., fluorescently labeled)
-
RIBOTAC compound
-
RNase L activation buffer (e.g., 25 mM Tris-HCl pH 7.4, 100 mM KCl, 10 mM MgCl2, 40 µM ATP, 7 mM β-mercaptoethanol)[7]
-
Nuclease-free water
-
Fluorescence plate reader or gel electrophoresis equipment
Protocol:
-
RNA Preparation: Synthesize or purchase the target RNA. If using a fluorescent assay, label the RNA with a fluorophore (e.g., FAM).
-
Reaction Setup: In a nuclease-free microplate or microcentrifuge tubes, prepare the following reaction mixture on ice:
-
RNase L activation buffer
-
Target RNA (e.g., 100 nM final concentration)[7]
-
RIBOTAC compound at various concentrations
-
Nuclease-free water to the final volume
-
-
Initiate Cleavage: Add purified RNase L (e.g., 25 nM final concentration) to each reaction.[7]
-
Incubation: Incubate the reactions at 30°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).[8]
-
Analysis:
-
Fluorescence Assay: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. Cleavage of a quenched fluorescent RNA will result in an increase in fluorescence.
-
Gel Electrophoresis: Stop the reaction by adding a denaturing loading buffer. Analyze the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining (e.g., SYBR Gold) or autoradiography if the RNA is radiolabeled.
-
-
Data Quantification: For the fluorescence assay, plot the fluorescence intensity against time or RIBOTAC concentration. For gel analysis, quantify the intensity of the full-length and cleaved RNA bands to determine the percentage of cleavage.
Cellular RNA Degradation Assay (RT-qPCR)
This assay quantifies the reduction of target RNA levels in cells treated with a RIBOTAC.
Materials:
-
Cultured cells expressing the target RNA
-
RIBOTAC compound
-
Cell culture medium and supplements
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix
-
Primers specific for the target RNA and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: Treat the cells with the RIBOTAC compound at a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a standard protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA (e.g., using a NanoDrop spectrophotometer). Assess RNA integrity if necessary (e.g., using a Bioanalyzer).
-
Reverse Transcription: Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers for the target RNA and a housekeeping gene. Set up reactions in triplicate for each sample.
-
Data Analysis: Calculate the relative expression of the target RNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. Plot the percentage of remaining RNA against the RIBOTAC concentration to determine the DC50 value.[9]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows involved in the study of RNA recruiter efficacy.
Conclusion and Future Directions
The foundational studies on RNA-recruiting technologies, particularly RIBOTACs, have established a robust framework for the development of a new class of therapeutics. The ability to selectively degrade disease-causing RNAs using small molecules opens up a vast landscape of previously inaccessible targets. Future research will likely focus on several key areas: the discovery of novel RNA-binding motifs with high affinity and specificity, the development of new nuclease recruiters to expand the repertoire of degradable RNAs and cell-type specificity, and the optimization of linker chemistry to enhance potency and pharmacokinetic properties.[6][][11] As our understanding of the structural and functional diversity of the transcriptome grows, so too will the opportunities for innovative therapeutic interventions based on the principles of RNA recruitment and degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical-guided SHAPE sequencing (cgSHAPE-seq) informs the binding site of RNA-degrading chimeras targeting SARS-CoV-2 5’ untranslated region - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to RNA Recruiter 1: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RNA Recruiter 1, also known as RNA recruiter-linker 1, is a key chemical entity in the development of Ribonuclease Targeting Chimeras (RIBOTACs) aimed at combating SARS-CoV-2. This molecule functions as the RNA-binding component of a RIBOTAC designed to specifically target the Stem-Loop 5 (SL5) four-way helix within the 5' untranslated region (UTR) of the SARS-CoV-2 genome. By binding to this conserved RNA structure, this compound facilitates the recruitment of the endogenous enzyme RNase L, leading to the degradation of the viral RNA and subsequent inhibition of viral replication. This guide provides a comprehensive overview of the chemical structure and properties of this compound, alongside detailed experimental protocols for its application and a summary of its therapeutic potential.
Chemical Structure and Properties of this compound
This compound is a synthetic molecule designed for high-affinity and specific binding to the SL5 RNA structure of SARS-CoV-2. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C31H36N4O7[1][2] |
| Molecular Weight | 576.64 g/mol [1][2] |
| Canonical SMILES | O=C1C(C2=CN3C=CC(OCCOCCOCCOCCOCC#C)=CC3=N2)=CC4=C(O1)C=C(N5CCNCC5)C=C4[1][2] |
The structure of this compound incorporates a recognition moiety that interacts with the unique three-dimensional architecture of the SL5 RNA four-way junction. The linker component, an ethylene (B1197577) glycol chain with a terminal alkyne, allows for its covalent attachment to an RNase L recruiter molecule to form the final RIBOTAC.
Mechanism of Action: Targeted RNA Degradation
The therapeutic strategy employing this compound is based on the RIBOTAC platform. This approach leverages the cell's own machinery to selectively destroy pathogenic RNA. The mechanism can be summarized in the following steps:
-
Binding to Target RNA: The this compound moiety of the RIBOTAC specifically binds to the SL5 region of the SARS-CoV-2 5' UTR.
-
Recruitment of RNase L: The other end of the RIBOTAC, the RNase L recruiter, binds to the latent form of RNase L, an endoribonuclease involved in the innate immune response.
-
RNase L Dimerization and Activation: The proximity induction facilitated by the RIBOTAC leads to the dimerization and activation of RNase L.
-
RNA Cleavage and Degradation: The activated RNase L then cleaves the target viral RNA, leading to its degradation by cellular exonucleases and the subsequent inhibition of viral protein translation and replication.
Caption: Mechanism of RNA degradation by a RIBOTAC containing this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of a RIBOTAC incorporating this compound.
In Vitro Transcription and Purification of SARS-CoV-2 5' UTR SL5 RNA
This protocol describes the preparation of the target RNA for in vitro assays.
-
Template Preparation: A DNA template corresponding to the SARS-CoV-2 5' UTR SL5 region is amplified by PCR with a T7 promoter at the 5' end.
-
In Vitro Transcription: The purified PCR product is used as a template for in vitro transcription using a T7 RNA polymerase kit. The reaction is typically carried out at 37°C for 2-4 hours.
-
Purification: The transcribed RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE). The RNA band is excised from the gel and eluted. The purified RNA is then desalted and concentrated.
-
Quality Control: The purity and integrity of the RNA are assessed by denaturing PAGE and its concentration is determined by UV spectroscopy.
In Vitro RNase L Degradation Assay
This assay evaluates the ability of the RIBOTAC to induce RNase L-mediated cleavage of the target RNA.[1]
-
Reaction Setup: Purified, 5'-radiolabeled (e.g., with ³²P) SL5 RNA is incubated with recombinant human RNase L in a cleavage buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Compound Addition: The RIBOTAC, dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is included.
-
Incubation: The reactions are incubated at 4°C for 12 hours to allow for RNase L activation and RNA cleavage.[1]
-
Analysis: The reaction is quenched, and the RNA fragments are separated by denaturing PAGE. The gel is exposed to a phosphor screen, and the cleavage products are visualized and quantified using a phosphorimager.
Cellular SARS-CoV-2 Replicon Luciferase Assay
This cell-based assay measures the inhibition of viral replication in a safe, BSL-2 environment.
-
Cell Culture: A human cell line (e.g., Huh-7) is engineered to express the ACE2 receptor and is cultured to confluency.
-
Replicon Transfection: The cells are transfected with a SARS-CoV-2 replicon RNA that contains a luciferase reporter gene (e.g., Firefly or NanoLuc) in place of the viral structural protein genes.
-
Compound Treatment: Immediately after transfection, the cells are treated with the RIBOTAC at a range of concentrations.
-
Incubation: The treated cells are incubated for 24-72 hours to allow for replicon replication and luciferase expression.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. The reduction in luciferase signal in treated cells compared to vehicle-treated controls indicates inhibition of viral replication.
Quantitative Data
The following table summarizes key quantitative data for a RIBOTAC containing an RNA recruiter targeting the SARS-CoV-2 SL5 region. While specific data for a RIBOTAC with the exact "RNA recruiter-linker 1" is not publicly available, the data for a functionally analogous RIBOTAC (C64) targeting the same SL5 region is presented.
| Parameter | Value | Assay | Reference |
| In Vitro RNA Degradation | Robust degradation at 1 µM | In Vitro RNase L Degradation Assay | [1] |
| Cellular RNA Degradation | ~50% reduction at 1 µM | Cellular SARS-CoV-2 5' UTR expressing cells | [1] |
| Viral Replication Inhibition (EC50) | ~20 µM | Live SARS-CoV-2-NLuc virus infection assay in A549-ACE2 cells | [1] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the discovery and validation of an this compound-based RIBOTAC.
References
An In-depth Technical Guide to Early-Stage Research Involving RNA Recruiter 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies underlying early-stage research into RNA Recruiter 1, a key component of a Ribonuclease Targeting Chimera (RIBOTAC) designed to combat SARS-CoV-2. This document details the mechanism of action, experimental validation, and quantitative analysis of this innovative approach to antiviral therapy.
Introduction: A New Frontier in Antiviral Strategy
Targeting viral RNA directly with small molecules represents a promising frontier in antiviral drug development. Unlike traditional therapies that often target viral proteins, this approach aims to disrupt the viral life cycle at the genetic level. One of the most innovative strategies in this domain is the use of Ribonuclease Targeting Chimeras (RIBOTACs). These bifunctional molecules are engineered to selectively bind to a target viral RNA sequence and recruit a host enzyme, RNase L, to cleave and degrade the viral genome, thereby inhibiting viral replication.
This compound is the RNA-binding component of a specific RIBOTAC, HY-168456, which has been designed to recognize and bind to the highly conserved Stem-Loop 5 (SL5) four-way junction within the 5' untranslated region (UTR) of the SARS-CoV-2 genome. This guide will delve into the technical aspects of the underlying science, from the fundamental mechanism of RNase L recruitment to the detailed experimental protocols required to validate such a therapeutic agent.
The RIBOTAC Mechanism of Action: Hijacking a Host Defense System
The therapeutic strategy of this compound is centered on the specific recruitment of the latent host endoribonuclease, RNase L. This enzyme is a key component of the interferon-induced antiviral response. The RIBOTAC molecule acts as a bridge, bringing RNase L into close proximity with the target viral RNA, leading to its destruction.
Caption: General mechanism of RIBOTAC action.
The RNase L Activation Pathway
Under normal physiological conditions, RNase L exists as an inactive monomer. Its activation is a tightly regulated process initiated by the presence of double-stranded RNA (dsRNA), a common hallmark of viral infection. This triggers a cascade that ultimately leads to the degradation of both viral and host single-stranded RNA, thereby shutting down protein synthesis and inducing apoptosis in infected cells.
Caption: The interferon-induced RNase L activation pathway.
Quantitative Analysis of a Representative SARS-CoV-2 RIBOTAC
While specific quantitative data for the RIBOTAC containing this compound (HY-168456) is not publicly available in peer-reviewed literature, we can present representative data from a similar study on a RIBOTAC (C5-RIBOTAC) targeting the frameshifting element (FSE) of the SARS-CoV-2 genome. This provides a realistic benchmark for the expected performance of such molecules.
| Parameter | Description | Representative Value |
| Binding Affinity (Kd) | The equilibrium dissociation constant for the binding of the RNA recruiting moiety (e.g., C5) to the target RNA hairpin. A lower value indicates stronger binding. | 11 nM |
| Frameshifting Inhibition | The percentage reduction in the efficiency of the viral frameshifting element in a cell-based reporter assay. | ~25% (for the binder alone) |
| Viral RNA Reduction | The percentage decrease in the levels of viral RNA in infected cells treated with the RIBOTAC, as measured by RT-qPCR. | ~50% at 8 µM |
| Potency Increase | The fold-increase in the biological activity of the RNA binder when converted into a RIBOTAC. | ~10-fold |
Experimental Protocols
The validation of a novel RIBOTAC involves a series of in vitro and cell-based assays to confirm its mechanism of action and efficacy. Below are detailed protocols for key experiments.
In Vitro RNase L Activation Assay
Objective: To determine if the RIBOTAC can induce the dimerization and activation of recombinant RNase L in the presence of the target RNA.
Materials:
-
Recombinant human RNase L
-
Synthetic target RNA (e.g., SARS-CoV-2 SL5) labeled with a fluorophore and a quencher
-
RIBOTAC compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the fluorescently labeled target RNA in the assay buffer.
-
Serially dilute the RIBOTAC compound in the assay buffer to create a range of concentrations.
-
In a 384-well plate, add the target RNA solution.
-
Add the serially diluted RIBOTAC or a vehicle control to the wells.
-
Add recombinant RNase L to all wells to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity in each well using a plate reader. An increase in fluorescence indicates cleavage of the RNA probe.
-
Plot the fluorescence signal against the RIBOTAC concentration to determine the EC50 for RNase L activation.
Cell-Based Viral RNA Degradation Assay (RT-qPCR)
Objective: To quantify the reduction of target viral RNA levels in cells treated with the RIBOTAC.
Materials:
-
A suitable human cell line (e.g., A549-ACE2)
-
SARS-CoV-2 virus stock
-
RIBOTAC compound
-
Cell culture medium and supplements
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probes specific for a conserved region of the SARS-CoV-2 genome and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the RIBOTAC or a vehicle control for a predetermined time (e.g., 2-4 hours).
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate for a period that allows for viral replication (e.g., 24-48 hours).
-
Lyse the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Set up qPCR reactions using primers and probes for the viral target and the housekeeping gene.
-
Run the qPCR and analyze the data using the ΔΔCt method to calculate the relative fold change in viral RNA levels, normalized to the housekeeping gene and the vehicle-treated control.
Mandatory Visualizations: Workflows and Pathways
A systematic workflow is crucial for the discovery and validation of novel RIBOTACs. The following diagram outlines the key stages of this process.
Caption: A typical workflow for the development of a RIBOTAC.
Conclusion
This compound, as a component of a sophisticated RIBOTAC, exemplifies a powerful and highly specific approach to antiviral therapy. By hijacking the host's own RNase L defense system, these molecules can catalytically degrade viral RNA, offering a significant advantage over traditional occupancy-based inhibitors. The methodologies and workflows detailed in this guide provide a framework for the rigorous evaluation of this promising class of therapeutic agents. Further research and optimization will be critical to translating the potential of RNA-targeting chimeras into clinically effective treatments for a range of viral diseases.
Methodological & Application
Application Notes and Protocols for RNA Recruiter 1 (Utilizing RIBOTAC Technology)
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNA-targeting therapeutics represent a burgeoning field in drug discovery, offering the potential to modulate gene expression at the post-transcriptional level. One innovative approach in this domain is the use of Ribonuclease Targeting Chimeras (RIBOTACs). These bifunctional molecules are designed to selectively bind to a target RNA sequence and recruit an endogenous ribonuclease to degrade it. "RNA recruiter 1" in this context refers to a component of a RIBOTAC system, specifically the moiety that engages with the ribonuclease, thereby initiating the degradation of the target RNA.
This document provides detailed application notes and protocols for the use of a hypothetical this compound, as part of a RIBOTAC, in a cell culture setting. The principles and methodologies outlined here are based on the established mechanisms of RIBOTACs, which leverage the cell's own machinery for targeted RNA cleavage.[1][2]
Mechanism of Action
The core principle of a RIBOTAC is to bring a ribonuclease, such as RNase L, into close proximity with a specific target RNA molecule.[1] An this compound is a key part of the RIBOTAC, which is a chimeric molecule consisting of two main components connected by a linker:
-
A Target-Binding Moiety: This portion of the chimera is designed to recognize and bind to a specific sequence or structural motif on the target RNA.
-
An RNA Recruiter Moiety (this compound): This component is designed to bind to and activate a specific endogenous ribonuclease. For example, it can be an oligonucleotide that mimics a natural activator of RNase L.[1]
Upon introduction into a cell, the RIBOTAC binds to the target RNA via its target-binding moiety. Subsequently, the this compound component recruits and activates the ribonuclease, leading to the enzymatic cleavage and subsequent degradation of the target RNA. This targeted degradation results in the downregulation of the protein encoded by the target mRNA, producing a therapeutic effect.[1][3]
Signaling Pathway of this compound (RIBOTAC-mediated RNase L activation)
The following diagram illustrates the signaling pathway initiated by an this compound-containing RIBOTAC that targets a specific mRNA for degradation via RNase L activation.
Caption: RIBOTAC-mediated recruitment and activation of RNase L for targeted mRNA degradation.
Experimental Protocols
This section provides detailed protocols for utilizing an this compound-containing RIBOTAC in cell culture to achieve targeted RNA degradation.
Protocol 1: General Cell Culture Treatment with RIBOTAC
This protocol outlines the basic steps for treating cultured cells with a RIBOTAC.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
RIBOTAC solution (stock concentration in DMSO or aqueous buffer)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 6-well, 12-well, or 96-well)
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment. The optimal seeding density should be determined empirically for each cell line.
-
-
Preparation of RIBOTAC Working Solutions:
-
Thaw the stock solution of the RIBOTAC.
-
Prepare serial dilutions of the RIBOTAC in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., ranging from 10 nM to 10 µM). Include a vehicle control (medium with the same concentration of DMSO or buffer as the highest RIBOTAC concentration).
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the wells.
-
Gently add the prepared RIBOTAC-containing medium or control medium to the respective wells.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired period. The incubation time will depend on the stability of the RIBOTAC and the turnover rate of the target RNA and protein. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal treatment duration.
-
-
Harvesting and Downstream Analysis:
-
After incubation, harvest the cells for downstream analysis as described in the subsequent protocols (e.g., RNA extraction for RT-qPCR, protein extraction for Western blot, or cell viability assays).
-
Protocol 2: Quantification of Target RNA Degradation by RT-qPCR
This protocol describes how to measure the reduction in the target RNA levels following RIBOTAC treatment.
Materials:
-
Treated and control cells from Protocol 1
-
Reverse transcription kit
-
qPCR master mix
-
Primers specific for the target RNA and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation:
-
cDNA Synthesis:
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, specific primers for the target gene and the housekeeping gene, and a qPCR master mix.
-
-
Data Analysis:
-
Calculate the relative expression of the target RNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Protocol 3: Assessment of Downstream Protein Reduction by Western Blot
This protocol is for verifying that the degradation of the target RNA leads to a reduction in the corresponding protein levels.
Materials:
-
Treated and control cells from Protocol 1
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse the cells with lysis buffer and collect the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with the primary antibodies.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control. Compare the protein levels in treated samples to the vehicle control.
-
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for evaluating the efficacy of an this compound-containing RIBOTAC in cell culture.
Caption: A generalized workflow for the in vitro evaluation of a RIBOTAC.
Data Presentation
The following tables provide examples of how to present quantitative data from experiments using an this compound-containing RIBOTAC.
Table 1: Dose-Dependent Reduction of Target RNA and Protein
| RIBOTAC Concentration (µM) | Target RNA Level (% of Control) | Target Protein Level (% of Control) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 7.8 |
| 0.1 | 85 ± 4.5 | 92 ± 6.1 |
| 0.5 | 52 ± 3.8 | 65 ± 5.5 |
| 1.0 | 25 ± 2.1 | 38 ± 4.2 |
| 5.0 | 15 ± 1.9 | 22 ± 3.7 |
| 10.0 | 12 ± 1.5 | 18 ± 3.1 |
Table 2: Time-Dependent Effect of RIBOTAC on Cell Viability in Cancer Cells
| Incubation Time (hours) | Cell Viability (% of Control) |
| 0 | 100 ± 3.5 |
| 6 | 98 ± 4.1 |
| 12 | 85 ± 5.3 |
| 24 | 62 ± 4.9 |
| 48 | 45 ± 6.2 |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low degradation of target RNA | - Ineffective RIBOTAC design- Low cell permeability- Low expression of the target nuclease | - Redesign the target-binding or recruiter moiety- Use a transfection reagent to aid delivery- Confirm nuclease expression in the cell line |
| High off-target effects | - The target-binding moiety has low specificity- The recruiter moiety activates other pathways | - Redesign the target-binding moiety for higher specificity- Perform transcriptome-wide analysis to identify off-targets |
| High cytotoxicity | - The RIBOTAC molecule is inherently toxic- Degradation of the target RNA is lethal to cells | - Test the toxicity of the individual components- Perform a dose-response to find a non-toxic effective concentration |
Conclusion
The use of this compound as part of a RIBOTAC presents a powerful and highly specific method for downregulating gene expression at the RNA level. The protocols and guidelines provided here offer a framework for researchers to effectively utilize this technology in a cell culture setting for basic research and therapeutic development. Careful optimization of experimental parameters, including concentration, treatment duration, and choice of cell line, is crucial for achieving robust and reproducible results.
References
Application Notes and Protocols: Targeted RNA Degradation Mediated by RNA Recruiter 1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The targeted degradation of specific RNA molecules presents a powerful therapeutic strategy for a multitude of diseases, including viral infections and cancer. This approach allows for the selective silencing of disease-associated genes at the post-transcriptional level. One emerging modality in this field is the use of small molecules to hijack endogenous cellular machinery for RNA degradation. "RNA Recruiter 1" is a component of a Ribonuclease-Targeting Chimera (RIBOTAC), a bifunctional molecule designed to bring a specific RNA target into proximity with a ribonuclease, leading to its degradation.[1][2][3]
This document provides a comprehensive overview of the principles and protocols for utilizing this compound-based RIBOTACs to achieve targeted RNA degradation. The protocols outlined below are intended as a guide and may require optimization for specific target RNAs and cell types.
Mechanism of Action
This compound is a key component of a RIBOTAC, which typically consists of two main parts connected by a linker:
-
An RNA-binding moiety: This part of the molecule is designed to specifically recognize and bind to a target RNA sequence or structure.
-
An RNase-recruiting moiety: This component, which includes this compound, is designed to bind to and activate a cellular ribonuclease, such as RNase L.[2]
By simultaneously binding to the target RNA and an RNase, the RIBOTAC brings the enzyme into close proximity to the RNA, leading to its cleavage and subsequent degradation by the cell's RNA decay machinery.[2][3]
I. Quantitative Data Presentation
The efficacy of an this compound-based RIBOTAC is typically assessed by quantifying the reduction in the target RNA levels and its downstream protein product. Below are examples of how to structure such quantitative data.
Table 1: In Vitro RNA Degradation Efficacy
| Target RNA | RIBOTAC Concentration (µM) | % RNA Degradation (Mean ± SD) | DC50 (µM) |
| Example Virus RNA | 0.1 | 15 ± 3.2 | 2.0 |
| 0.5 | 45 ± 5.1 | ||
| 1.0 | 70 ± 4.5 | ||
| 2.0 | 85 ± 2.8 | ||
| 5.0 | 95 ± 1.9 | ||
| Control (Scrambled) | 5.0 | 5 ± 1.5 | > 10 |
DC50: Half-maximal degradation concentration.
Table 2: Cellular Potency and Selectivity
| Cell Line | Target Gene | RIBOTAC (µM) | Target mRNA Reduction (%) | Off-Target Gene 1 Reduction (%) | Off-Target Gene 2 Reduction (%) |
| Lung Carcinoma | Viral Gene X | 0.5 | 65 | 8 | 5 |
| 2.0 | 92 | 12 | 9 | ||
| Healthy Lung | Viral Gene X | 2.0 | 15 | 7 | 6 |
II. Experimental Protocols
This section provides detailed protocols for the key experiments involved in evaluating an this compound-based RIBOTAC.
Protocol 1: In Vitro RNA Degradation Assay
This protocol is for assessing the direct ability of a RIBOTAC to induce the degradation of a target RNA in a cell-free system.
Materials:
-
Target RNA transcript (in vitro transcribed)
-
RIBOTAC compound (containing this compound)
-
Recombinant RNase L
-
RNase-free water, buffers, and tubes
-
RNA degradation buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
RNA loading dye
-
Agarose (B213101) or polyacrylamide gels
-
Gel electrophoresis system
-
Gel imaging system
Procedure:
-
Prepare RNA: Synthesize the target RNA in vitro using a commercial kit. Purify the RNA and verify its integrity on a denaturing agarose gel.
-
Set up Reactions: In RNase-free microcentrifuge tubes, prepare the following reaction mixtures on ice:
| Component | Final Concentration | Volume (µL) |
| 5X RNA Degradation Buffer | 1X | 4 |
| Target RNA | 100 nM | 2 |
| RIBOTAC (or vehicle control) | Variable (e.g., 0.1 - 10 µM) | 2 |
| Recombinant RNase L | 10 nM | 2 |
| RNase-free Water | - | to 20 µL |
-
Incubation: Incubate the reactions at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop Reaction: Stop the reaction by adding an equal volume of RNA loading dye containing a denaturing agent (e.g., formamide).
-
Gel Electrophoresis: Analyze the RNA fragments by electrophoresis on a denaturing polyacrylamide or agarose gel.
-
Visualization and Quantification: Stain the gel with an appropriate RNA stain (e.g., SYBR Gold) and visualize the bands using a gel imaging system. Quantify the intensity of the full-length RNA band to determine the percentage of degradation.
Protocol 2: Cellular RNA Degradation Assay
This protocol describes how to assess the ability of a RIBOTAC to degrade a target RNA in a cellular context.
Materials:
-
Mammalian cell line expressing the target RNA
-
Cell culture medium and supplements
-
RIBOTAC compound
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for target and reference genes
-
Real-time PCR system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: The following day, treat the cells with varying concentrations of the RIBOTAC compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. Ensure to include a DNase treatment step to remove genomic DNA contamination.[8]
-
RNA Quantification and Quality Control: Quantify the RNA concentration and assess its purity (A260/280 ratio) using a spectrophotometer. The integrity of the RNA can be checked using an automated electrophoresis system.[9]
-
Reverse Transcription: Synthesize cDNA from an equal amount of total RNA for each sample using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target RNA and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the target RNA using the ΔΔCt method. The percentage of RNA degradation can be calculated relative to the vehicle-treated control.
III. Mandatory Visualizations
Diagram 1: Mechanism of Action of this compound-based RIBOTAC
Caption: Mechanism of this compound-based RIBOTAC mediated RNA degradation.
Diagram 2: Experimental Workflow for Cellular RNA Degradation Assay
Caption: Step-by-step workflow for the cellular RNA degradation assay.
Diagram 3: Logical Relationship for Data Analysis
Caption: Logical flow for calculating the percentage of RNA degradation from qPCR data.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Selecting a RNAi Strategy | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the delivery of RNA therapeutics: from concept to clinical reality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Calculating RNA degradation rates using large-scale normalization in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]
Application Notes and Protocols: Designing Experiments with RNA Recruiter 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNA Recruiter 1 represents a cutting-edge class of synthetic small molecules designed for the targeted degradation of specific RNA molecules within a cell. This technology, operating on the principle of Ribonuclease Targeting Chimeras (RIBOTACs), offers a powerful tool for studying RNA function, validating RNA targets for therapeutic intervention, and developing novel therapeutic agents.[1][2] this compound molecules are heterobifunctional chimeras, comprised of a moiety that specifically binds to a target RNA and a second moiety that recruits an endogenous ribonuclease, typically RNase L, to the vicinity of the target RNA.[1][3][4] This induced proximity leads to the site-specific cleavage and subsequent degradation of the target RNA, thereby silencing its biological function.[3][5] This approach provides a catalytic mode of action, where a single molecule of this compound can mediate the destruction of multiple target RNA molecules, allowing for potent activity at low concentrations.[5][]
These application notes provide a comprehensive guide to designing and executing experiments using this compound, from initial validation to downstream functional assays.
Mechanism of Action
The mechanism of this compound involves the hijacking of the cellular enzyme RNase L. In its latent state, RNase L exists as a monomer.[3][7] this compound facilitates the dimerization and activation of RNase L at the site of the target RNA.[3][8] This localized activation of RNase L results in the cleavage of the target RNA, leading to its degradation by the cell's RNA decay machinery.[1][9]
Mechanism of Action of this compound
Experimental Protocols
Protocol 1: In Vitro Validation of Target RNA Degradation
This protocol describes the initial validation of an this compound molecule's ability to induce the degradation of its target RNA in a controlled cellular environment. The primary endpoint is the quantification of the target RNA levels following treatment.
Materials:
-
Mammalian cell line expressing the target RNA (e.g., MDA-MB-231 for pre-miR-21)[7]
-
Cell culture medium and supplements
-
This compound compound and a negative control (e.g., a molecule with only the RNA-binding moiety or a scrambled version)
-
Transfection reagent (if required for compound delivery)
-
RNA extraction kit
-
Reverse transcription reagents
-
qPCR master mix and primers for the target RNA and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Plate the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with increasing concentrations of this compound and the negative control. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to allow for RNA degradation.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR Analysis: Perform quantitative PCR (qPCR) to measure the relative expression levels of the target RNA and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of the target RNA normalized to the housekeeping gene using the ΔΔCt method.
Data Presentation
The quantitative data from the in vitro validation experiment should be summarized in a table to clearly present the dose-dependent effect of this compound on the target RNA levels.
| Treatment Group | Concentration (µM) | Relative Target RNA Expression (Normalized to Control) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | 0.08 |
| Negative Control | 1.0 | 0.98 | 0.07 |
| This compound | 0.1 | 0.75 | 0.06 |
| This compound | 0.5 | 0.42 | 0.05 |
| This compound | 1.0 | 0.18 | 0.03 |
| This compound | 5.0 | 0.05 | 0.02 |
Experimental Workflow
The following diagram illustrates the workflow for the in vitro validation of this compound.
References
- 1. Targeted RNA degradation: Principle and Therapeutic Promises - Oncodesign Services [oncodesign-services.com]
- 2. RIBOTACs: Small Molecules Selectively Destroy Cancer-Associated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.iucc.ac.il [cris.iucc.ac.il]
- 5. researchgate.net [researchgate.net]
- 7. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA-Encoded Library Screening To Inform Design of a Ribonuclease Targeting Chimera (RiboTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Applications of RNA Recruiters in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeting of RNA with small molecules represents a paradigm shift in precision oncology, moving beyond the traditional protein-centric view of drug discovery. A significant advancement in this field is the development of "RNA recruiters," chimeric molecules designed to bring a specific RNA target into proximity with an effector enzyme, leading to the RNA's degradation. This technology, exemplified by Ribonuclease-Targeting Chimeras (RIBOTACs), offers a novel strategy to silence oncogenic gene expression at the post-transcriptional level.[1][2][3]
These bifunctional molecules typically consist of two key moieties: an RNA-binding domain that selectively recognizes a structured element on a target RNA, and an "RNA recruiter" domain that engages an endogenous ribonuclease, most commonly RNase L.[1][2][4] The induced proximity between the target RNA and RNase L triggers the catalytic degradation of the RNA, thereby preventing the translation of oncoproteins or disrupting the function of oncogenic non-coding RNAs.[1][2] This approach has shown promise in preclinical studies for targeting RNAs previously considered "undruggable."[1]
This document provides detailed application notes and protocols for the use of RNA recruiters in cancer research, focusing on the RIBOTAC platform.
Mechanism of Action: The RIBOTAC Approach
RIBOTACs function by hijacking the cell's natural RNA decay machinery. The process can be summarized in the following steps:
-
Binding to Target RNA: The RNA-binding moiety of the RIBOTAC recognizes and binds to a specific structural motif on the target oncogenic RNA (e.g., a hairpin loop in a pre-miRNA or an internal loop in an mRNA).
-
Recruitment of RNase L: The RNase L recruiting moiety of the RIBOTAC binds to the latent, monomeric form of RNase L, an endoribonuclease involved in the innate immune response.
-
Induced Proximity and RNase L Activation: The binding of the RIBOTAC to both the target RNA and RNase L brings them into close proximity. This induced proximity facilitates the dimerization and activation of RNase L.
-
Catalytic Degradation of RNA: The activated RNase L then cleaves the target RNA. Because this process is catalytic, a single RIBOTAC molecule can mediate the destruction of multiple target RNA molecules.[2][5]
-
Downstream Effects: The degradation of the oncogenic RNA leads to a reduction in the corresponding oncoprotein levels or disrupts oncogenic signaling pathways, ultimately resulting in anti-cancer effects such as apoptosis and inhibition of cell proliferation and invasion.
References
Application Notes and Protocols: Targeting Viral RNA with RNA Recruiter 1 (RIBOTAC Technology)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel viral threats necessitates the development of innovative antiviral strategies. One such promising approach is the use of Ribonuclease Targeting Chimeras (RIBOTACs), which leverage the cell's own machinery to specifically degrade viral RNA. "RNA recruiter 1" is a key component of a RIBOTAC designed to target a specific structural element within the viral genome, recruiting an endogenous ribonuclease to cleave and destroy the viral RNA, thereby inhibiting viral replication.
These application notes provide a comprehensive overview of the principles and methodologies for utilizing this compound-based RIBOTACs, with a specific focus on targeting the frameshifting element (FSE) of the SARS-CoV-2 genome. The protocols detailed below are intended to guide researchers in the evaluation of the efficacy and mechanism of action of these novel antiviral compounds.
Mechanism of Action
This compound is a small molecule designed to bind with high affinity to a specific, conserved structural motif within the target viral RNA. It is chemically linked to a second small molecule that acts as a recruiter for a ubiquitously expressed cellular enzyme, RNase L. RNase L is an endoribonuclease that is part of the innate immune system and, when activated, degrades single-stranded RNA.
The bifunctional nature of the RIBOTAC brings RNase L into close proximity with the viral RNA target. This induced proximity leads to the dimerization and activation of RNase L, resulting in the site-specific cleavage and subsequent degradation of the viral genome. This targeted degradation prevents the translation of viral proteins and disrupts the viral life cycle.
Caption: Mechanism of action of this compound (RIBOTAC).
Data Presentation
The efficacy of this compound-based RIBOTACs can be quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data for a representative RIBOTAC, C5-RIBOTAC, which targets the SARS-CoV-2 frameshifting element (FSE).
Table 1: Effect of C5-RIBOTAC on SARS-CoV-2 FSE-mediated Frameshifting
| Compound | Concentration (µM) | Renilla Luciferase Activity (% of control) | Firefly Luciferase Activity (% of control) |
| C5-RIBOTAC | 0.5 | 80 ± 5 | 60 ± 7 |
| 1 | 65 ± 6 | 45 ± 5 | |
| 2 | 50 ± 4 | 30 ± 6 | |
| 4 | 35 ± 5 | 20 ± 4 | |
| 8 | 25 ± 3 | 15 ± 3 | |
| C5-C14 (Control) | 8 | 95 ± 8 | 75 ± 9 |
*Data are presented as mean ± standard error of the mean (SEM). The control compound, C5-C14, binds to the FSE but does not efficiently recruit RNase L.[1]
Table 2: Quantification of SARS-CoV-2 RNA Levels by RT-qPCR
| Compound | Concentration (µM) | Relative SARS-CoV-2 RNA Levels |
| C5-RIBOTAC | 2 | 0.6 ± 0.08 |
| 4 | 0.4 ± 0.05 | |
| 8 | 0.25 ± 0.04 | |
| C5-C14 (Control) | 8 | 0.9 ± 0.1 |
*Data are presented as mean ± SEM, normalized to untreated controls.[1]
Table 3: Antiviral Efficacy in a Live SARS-CoV-2 Infection Assay
| Compound | Concentration (µM) | NLuc Reporter Signal (% of control) |
| C5-RIBOTAC | 1 | 70 ± 9 |
| 2.5 | 45 ± 7 | |
| 5 | 20 ± 5 | |
| 10 | 10 ± 3 | |
| C5-C14 (Control) | 10 | 85 ± 10 |
*Data are presented as mean ± SEM from a SARS-CoV-2 infection assay using a NanoLuciferase (NLuc) reporter virus.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound-based RIBOTACs.
Experimental Workflow
Caption: General workflow for evaluating this compound.
Protocol 1: Dual-Luciferase Reporter Assay for SARS-CoV-2 Frameshifting
This assay is used to assess the ability of the RIBOTAC to inhibit the programmed -1 ribosomal frameshifting required for the translation of certain viral proteins.
Materials:
-
HEK293T cells
-
Dual-luciferase reporter plasmid containing the SARS-CoV-2 FSE sequence between the Renilla and firefly luciferase genes
-
Lipofectamine 2000 or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (e.g., C5-RIBOTAC) and control compound (e.g., C5-C14)
-
Dual-Glo Luciferase Assay System (Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: a. For each well, dilute 100 ng of the dual-luciferase reporter plasmid in 25 µL of Opti-MEM. b. In a separate tube, dilute 0.3 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation. d. Add 50 µL of the DNA-lipid complex to each well.
-
Compound Treatment: 6 hours post-transfection, remove the transfection medium and replace it with 100 µL of fresh DMEM with 10% FBS containing the desired concentrations of the this compound or control compound.
-
Luciferase Measurement: 24 hours after compound treatment, measure luciferase activity using the Dual-Glo Luciferase Assay System according to the manufacturer's protocol. a. Add 75 µL of Dual-Glo Luciferase Reagent to each well and mix. b. Measure firefly luminescence. c. Add 75 µL of Dual-Glo Stop & Glo Reagent to each well and mix. d. Measure Renilla luminescence.
-
Data Analysis: Calculate the frameshifting efficiency as the ratio of firefly to Renilla luciferase activity. Normalize the results to a vehicle-treated control.
Protocol 2: Real-Time Quantitative PCR (RT-qPCR) for Viral RNA Quantification
This protocol quantifies the amount of viral RNA in cells treated with the RIBOTAC.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 (handle in a BSL-3 facility)
-
This compound and control compound
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
One-step RT-qPCR kit (e.g., TaqMan RNA-to-CT 1-Step Kit, Thermo Fisher Scientific)
-
Primers and probes specific for a conserved region of the SARS-CoV-2 genome (e.g., N gene) and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Procedure:
-
Cell Seeding and Infection: a. Seed Vero E6 cells in a 24-well plate at a density of 1 x 10^5 cells per well. Incubate overnight. b. In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.
-
Compound Treatment: After the 1-hour infection period, remove the inoculum and add fresh medium containing the desired concentrations of the this compound or control compound.
-
RNA Extraction: 24 hours post-infection, lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
RT-qPCR: a. Prepare the RT-qPCR reaction mix using a one-step RT-qPCR kit, including primers and probes for the viral target and the housekeeping gene. b. Add 50-100 ng of total RNA to each reaction. c. Perform the RT-qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., reverse transcription at 50°C for 10 min, initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis: Determine the cycle threshold (Ct) values for the viral and housekeeping genes. Calculate the relative viral RNA levels using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
Protocol 3: Live Virus Infection Assay with NanoLuciferase (NLuc) Reporter
This assay provides a sensitive and high-throughput method to measure the inhibition of viral replication in real-time.
Materials:
-
A549-hACE2 cells (or other susceptible cell line)
-
SARS-CoV-2 engineered to express NanoLuciferase (SARS-CoV-2-Nluc) (handle in a BSL-3 facility)
-
This compound and control compound
-
Nano-Glo Luciferase Assay System (Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed A549-hACE2 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well and incubate overnight.
-
Compound Treatment and Infection: a. In a BSL-3 facility, treat the cells with various concentrations of the this compound or control compound for 1 hour. b. Infect the cells with SARS-CoV-2-Nluc at an MOI of 0.05.
-
NLuc Measurement: 24 or 48 hours post-infection, measure NLuc activity using the Nano-Glo Luciferase Assay System according to the manufacturer's protocol.
-
Data Analysis: Normalize the NLuc signal to the vehicle-treated control to determine the percent inhibition of viral replication.
Signaling Pathway: RNase L Activation
The primary signaling pathway engaged by this compound-based RIBOTACs is the activation of RNase L. This pathway is a critical component of the innate immune response to viral infections.
Caption: RNase L activation by viral infection and this compound.
This compound-based RIBOTACs effectively hijack this natural antiviral pathway by directly recruiting and activating RNase L at the site of the target viral RNA, bypassing the need for viral double-stranded RNA (dsRNA) and the synthesis of 2'-5'-oligoadenylate (2-5A) by oligoadenylate synthetase (OAS).
Conclusion
The use of this compound and the broader RIBOTAC technology represents a novel and potent strategy for targeting viral RNA. The detailed protocols and application notes provided herein offer a framework for researchers to explore and validate this exciting class of antiviral compounds. By specifically targeting viral RNA for degradation, this approach has the potential to overcome challenges associated with traditional antiviral therapies and contribute to the development of next-generation therapeutics against a wide range of viral pathogens.
References
Application Notes and Protocols for In Vitro Delivery of RNA Recruiter 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the in vitro delivery of RNA Recruiter 1, a key component of Ribonuclease Targeting Chimeras (RIBOTACs). RIBOTACs are innovative chimeric molecules designed to selectively degrade target RNA molecules by recruiting endogenous RNase L. This compound specifically refers to the RNA ligand-linker portion of a RIBOTAC designed to bind to a target RNA, such as the structured RNA elements within the SARS-CoV-2 genome.
The effective intracellular delivery of the entire RIBOTAC molecule, including this compound, is paramount to its therapeutic efficacy. This document outlines four primary methods for in vitro delivery: lipid-based nanoparticle transfection, electroporation, polymer-based transfection, and cell-penetrating peptide-mediated delivery. Each section includes a summary of quantitative data, detailed experimental protocols, and visualizations to guide researchers in selecting and optimizing the delivery of this compound for their specific experimental needs.
Mechanism of Action: RIBOTAC-Mediated RNA Degradation
The therapeutic action of a RIBOTAC is a multi-step process that begins with its successful delivery into the cytoplasm of the target cell.
Figure 1: RIBOTAC Mechanism of Action.
Once inside the cell, the this compound portion of the RIBOTAC binds to its specific target RNA sequence or structure. The other end of the RIBOTAC, the RNase L recruiter, then binds to an inactive monomer of RNase L. This proximity-induced binding facilitates the dimerization and activation of RNase L, which then cleaves and degrades the target RNA. This targeted degradation leads to a downstream reduction in the protein product of the target RNA, thereby exerting a therapeutic effect.
In Vitro Delivery Methods for this compound
The choice of an appropriate in vitro delivery method for a RIBOTAC containing this compound depends on several factors, including the cell type, experimental goals, and the desired balance between delivery efficiency and cytotoxicity. The following sections provide a comparative overview and detailed protocols for four commonly used methods.
Data Presentation: Comparison of In Vitro Delivery Methods
The following table summarizes key quantitative parameters for the different delivery methods. It is important to note that these values are approximate and can vary significantly depending on the specific cell line, RIBOTAC concentration, and experimental conditions. Optimization is crucial for each new cell type and RIBOTAC construct.
| Delivery Method | Typical Delivery Efficiency | Typical Cell Viability | Key Advantages | Key Disadvantages |
| Lipid-Based Nanoparticles | 20-80% | 70-95% | High efficiency, low toxicity, suitable for a wide range of cell types. | Can be expensive, formulation requires optimization. |
| Electroporation | 40-90% | 30-70% | High efficiency, effective for hard-to-transfect cells (e.g., primary and suspension cells). | Can cause significant cell death, requires specialized equipment. |
| Polymer-Based Transfection | 15-60% | 60-90% | Low cost, low cytotoxicity, tunable properties. | Lower efficiency than other methods, requires optimization of polymer/cargo ratio. |
| Cell-Penetrating Peptides | 10-50% | 80-95% | High cell viability, low cytotoxicity, potential for targeted delivery. | Lower efficiency, potential for endosomal entrapment, synthesis of conjugates can be complex. |
I. Lipid-Based Nanoparticle Transfection
Lipid-based nanoparticles (LNPs) are a widely used and effective method for delivering nucleic acids and small molecules into cells. Cationic or ionizable lipids are formulated to encapsulate the RIBOTAC, protecting it from degradation and facilitating its entry into the cell via endocytosis.
Experimental Workflow: LNP Formulation and Delivery
Application Notes and Protocols: Quantifying RNA Degradation Mediated by RNA Recruiter 1-Based RIBOTACs
Abstract
Targeted degradation of specific RNA molecules is a powerful therapeutic strategy and a valuable tool for life science research. Ribonuclease-Targeting Chimeras (RIBOTACs) are bifunctional molecules designed to bring an endogenous ribonuclease, such as RNase L, into proximity with a target RNA, leading to its cleavage and subsequent degradation. "RNA Recruiter 1" is a key component of a RIBOTAC, serving as the RNA-binding moiety that provides specificity for the target RNA. These application notes provide a comprehensive overview and detailed protocols for quantifying the degradation of a target RNA following treatment with a RIBOTAC constructed with this compound. Methodologies for assessing RNA degradation via reverse transcription-quantitative PCR (RT-qPCR) and capillary electrophoresis are described in detail.
Introduction to this compound and RIBOTAC Technology
RIBOTACs represent a novel modality for inducing the selective degradation of disease-associated RNAs.[1][2][] These chimeric molecules consist of two key components connected by a chemical linker: an RNA-binding molecule that targets a specific RNA sequence or structure, and a recruiter moiety that engages an endogenous ribonuclease.
This compound is a designed RNA-binding molecule that can be incorporated into a RIBOTAC to target a specific RNA of interest. When conjugated to an RNase L recruiting element, the resulting RIBOTAC leverages the cell's natural antiviral defense machinery.[4][5] Upon binding to the target RNA, the RIBOTAC positions RNase L in close proximity, causing localized activation of the nuclease and subsequent cleavage of the target RNA.[1][2] This targeted degradation leads to a reduction in the level of the specific RNA, which can be precisely quantified to determine the efficacy of the RIBOTAC.
This document provides protocols for treating cultured cells with an this compound-based RIBOTAC and subsequently quantifying the degradation of the target RNA using two primary methods:
-
RT-qPCR: To measure the reduction in the abundance of the specific target RNA transcript.
-
Capillary Electrophoresis: To assess the overall integrity of the total RNA population and visualize degradation products.
Mechanism of Action
The mechanism of RNA degradation by an this compound-based RIBOTAC involves a series of orchestrated steps within the cell. The bifunctional nature of the RIBOTAC is central to this process, enabling the targeted recruitment of RNase L to a specific RNA molecule.
Caption: Mechanism of this compound-RIBOTAC action.
Experimental Workflow
The overall experimental process for quantifying RNA degradation involves cell culture and treatment, followed by RNA extraction and analysis. Proper controls are essential for interpreting the results accurately.
Caption: Experimental workflow for quantifying RNA degradation.
Materials and Reagents
-
Cell Culture:
-
Mammalian cell line expressing the target RNA of interest.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Trypsin-EDTA solution.
-
Phosphate-Buffered Saline (PBS), RNase-free.
-
-
Treatment:
-
This compound-based RIBOTAC targeting the RNA of interest.
-
Negative control compound (e.g., a structurally similar but inactive molecule or vehicle control like DMSO).
-
-
RNA Extraction:
-
TRIzol Reagent or a column-based RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Chloroform (for TRIzol method).
-
Isopropanol (for TRIzol method).
-
75% Ethanol (in RNase-free water).
-
RNase-free water.
-
-
RT-qPCR:
-
Reverse transcription kit (e.g., SuperScript IV VILO Master Mix).
-
qPCR master mix (e.g., iTaq Universal SYBR Green Supermix).
-
Forward and reverse primers for the target RNA.
-
Forward and reverse primers for a stable housekeeping gene (e.g., GAPDH, ACTB).
-
RNase-free water.
-
qPCR-compatible plates and seals.
-
-
Capillary Electrophoresis:
-
Agilent Bioanalyzer or similar instrument.
-
RNA 6000 Nano Kit or equivalent.
-
Experimental Protocols
Protocol 1: Cell Treatment and RNA Extraction
-
Cell Seeding:
-
Seed cells in a 12-well or 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Cell Treatment:
-
Prepare dilutions of the this compound-RIBOTAC and negative control compound in complete culture medium. A dose-response experiment is recommended (e.g., 0.1 µM, 1 µM, 10 µM).
-
Remove the old medium from the cells and replace it with the medium containing the treatment compounds. Include a vehicle-only control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
RNA Extraction (using a column-based kit): [6]
-
Aspirate the culture medium and wash the cells once with RNase-free PBS.
-
Lyse the cells directly in the well by adding the lysis buffer provided in the kit (e.g., Buffer RLT). Pipette the lysate up and down several times to homogenize.[6]
-
Transfer the lysate to a microcentrifuge tube.
-
Proceed with RNA extraction according to the manufacturer's protocol, including the on-column DNase digestion step to remove any contaminating genomic DNA.
-
Elute the RNA in RNase-free water.
-
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer (e.g., NanoDrop). Pure RNA should have an A260/280 ratio of ~2.0.
-
Store the RNA at -80°C until further use.
-
Protocol 2: Quantification of RNA Degradation by RT-qPCR
This protocol uses a two-step RT-qPCR approach.[7][8]
-
Reverse Transcription (cDNA Synthesis):
-
In a PCR tube, combine the following for each sample:
-
Total RNA: 1 µg
-
Reverse Transcription Master Mix: (as per manufacturer's recommendation)
-
Nuclease-free water: to a final volume of 20 µL
-
-
Include a "no reverse transcriptase" (-RT) control for each RNA sample to check for genomic DNA contamination.[7]
-
Incubate the reaction according to the manufacturer's protocol (e.g., 10 min at 25°C, 10 min at 50°C, and 5 min at 85°C).
-
The resulting cDNA can be stored at -20°C.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix for each primer set (target gene and housekeeping gene). For each reaction:
-
qPCR Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
-
Aliquot 15 µL of the master mix into each well of a qPCR plate.
-
Add 5 µL of diluted cDNA (e.g., a 1:10 dilution of the RT reaction product) to the appropriate wells.
-
Run each sample in triplicate.
-
Seal the plate and run on a real-time PCR instrument with a standard cycling program:[9][10]
-
Initial Denaturation: 95°C for 5 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis
-
-
-
Data Analysis (ΔΔCt Method):
-
Calculate the average quantification cycle (Cq) for each triplicate.
-
Normalize the Cq of the target gene to the housekeeping gene for each sample: ΔCq = Cq(target) - Cq(housekeeping) .
-
Normalize the ΔCq of the treated samples to the vehicle control: ΔΔCq = ΔCq(treated) - ΔCq(vehicle control) .
-
Calculate the relative fold change in expression: Fold Change = 2-ΔΔCq .
-
Calculate the percentage of remaining RNA: % Remaining RNA = Fold Change * 100 .
-
Calculate the percentage of degradation: % Degradation = 100 - % Remaining RNA .
-
Protocol 3: Analysis of RNA Integrity by Capillary Electrophoresis
-
Sample Preparation:
-
Instrument Setup and Run:
-
Prime the microfluidics chip with the gel-dye mix.
-
Load the ladder and prepared RNA samples onto the chip.
-
Run the chip in the Bioanalyzer or similar instrument.
-
-
Data Analysis:
-
The software will generate an electropherogram showing the distribution of RNA fragments.
-
For total RNA from eukaryotic cells, two distinct peaks corresponding to the 18S and 28S ribosomal RNA (rRNA) subunits should be visible.[11]
-
The software will calculate an RNA Integrity Number (RIN), which is a score from 1 (completely degraded) to 10 (intact).[10]
-
Compare the electropherograms and RIN values of the treated samples to the vehicle control. Increased smearing in the lower molecular weight range and a decrease in the RIN value are indicative of RNA degradation.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: RT-qPCR Quantification of Target RNA Degradation
| Treatment Group | Concentration (µM) | Avg. Cq (Target) | Avg. Cq (Housekeeping) | ΔCq | ΔΔCq | Fold Change | % RNA Remaining | % Degradation |
| Vehicle Control | 0 | 22.5 | 19.0 | 3.5 | 0.0 | 1.00 | 100% | 0% |
| Negative Control | 10 | 22.6 | 19.1 | 3.5 | 0.0 | 1.00 | 100% | 0% |
| This compound-RIBOTAC | 0.1 | 24.0 | 19.0 | 5.0 | 1.5 | 0.35 | 35% | 65% |
| This compound-RIBOTAC | 1.0 | 25.5 | 19.1 | 6.4 | 2.9 | 0.14 | 14% | 86% |
| This compound-RIBOTAC | 10.0 | 27.2 | 19.0 | 8.2 | 4.7 | 0.04 | 4% | 96% |
Table 2: RNA Integrity Analysis by Capillary Electrophoresis
| Treatment Group | Concentration (µM) | 18S/28S Ratio | RNA Integrity Number (RIN) | Observations |
| Vehicle Control | 0 | 1.9 | 9.8 | Sharp 18S and 28S peaks, minimal baseline noise. |
| Negative Control | 10 | 1.9 | 9.7 | Sharp 18S and 28S peaks, minimal baseline noise. |
| This compound-RIBOTAC | 1.0 | 1.8 | 9.2 | Minor decrease in 28S peak height, slight increase in baseline. |
| This compound-RIBOTAC | 10.0 | 1.5 | 7.5 | Visible reduction in 18S and 28S peaks, significant increase in fragments between ribosomal peaks. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Cq values in RT-qPCR for all samples | Poor RNA quality or quantity. | Verify RNA concentration and integrity. Use fresh RNA for RT-qPCR. |
| Inefficient reverse transcription. | Use a different RT kit or optimize reaction conditions. | |
| Poor primer efficiency. | Validate primers with a standard curve. Redesign primers if necessary. | |
| No degradation observed with RIBOTAC treatment | RIBOTAC is inactive or not cell-permeable. | Confirm the structure and purity of the compound. |
| Target RNA is not expressed in the cell line. | Confirm target expression via RT-qPCR in untreated cells. | |
| Incorrect treatment time or concentration. | Perform a time-course and dose-response experiment. | |
| High signal in -RT control | Genomic DNA contamination. | Ensure on-column DNase treatment was performed during RNA extraction. |
| Low RIN values in control samples | RNase contamination during extraction. | Use RNase-free reagents and consumables. Work in a clean environment. |
| Poor sample handling. | Minimize freeze-thaw cycles. Store RNA properly at -80°C. |
Conclusion
The protocols outlined in these application notes provide a robust framework for quantifying the activity of this compound-based RIBOTACs. By combining the specificity of RT-qPCR for measuring the abundance of the target transcript with the broad overview of RNA health provided by capillary electrophoresis, researchers can obtain a comprehensive understanding of their RIBOTAC's efficacy and potential off-target effects. Careful experimental design, including appropriate controls, is paramount for generating reliable and reproducible data in the exciting field of targeted RNA degradation.
References
- 1. Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.iucc.ac.il [cris.iucc.ac.il]
- 4. Small self-RNA generated by RNase L amplifies antiviral innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. RT-qPCR [bio-protocol.org]
- 7. Basic Principles of RT-qPCR | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 9. mcgill.ca [mcgill.ca]
- 10. A PCR-based quantitative assay for the evaluation of mRNA integrity in rat samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gene-quantification.de [gene-quantification.de]
Application Notes and Protocols for RIBOTAC Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribonuclease Targeting Chimeras (RIBOTACs) represent a novel and powerful class of small molecules designed to selectively degrade target RNA molecules.[1][2] This technology offers a promising therapeutic strategy for a wide range of diseases, including cancer, viral infections, and neurological disorders, by targeting RNA molecules previously considered "undruggable".[1][3][] RIBOTACs are heterobifunctional molecules composed of a ligand that binds to a specific RNA target and a second ligand that recruits an endogenous ribonuclease, most commonly RNase L.[3][5] This induced proximity leads to the dimerization and activation of RNase L, resulting in the cleavage and subsequent degradation of the target RNA.[2][5]
These application notes provide a comprehensive overview of the experimental workflow for studying RIBOTACs, from initial in vitro characterization to cellular validation. Detailed protocols for key experiments are provided to guide researchers in the evaluation of their own RIBOTAC molecules.
Mechanism of Action
The fundamental principle of RIBOTAC technology is the hijacking of the endogenous RNase L pathway for targeted RNA degradation.[5] RNase L is an interferon-inducible endoribonuclease that is typically activated during an antiviral response.[6] It exists as an inactive monomer in the cell and requires dimerization for its nuclease activity to be unleashed.[5][6]
A RIBOTAC molecule facilitates this process by bringing an RNase L monomer into close proximity with the target RNA. This ternary complex formation promotes the dimerization and activation of RNase L at the site of the target RNA, leading to its site-specific cleavage and subsequent degradation by cellular exonucleases.[1][5] A key advantage of this approach is its catalytic nature; a single RIBOTAC molecule can mediate the degradation of multiple target RNA molecules.[1]
Caption: Mechanism of action of a RIBOTAC molecule.
Experimental Workflow
A systematic approach is crucial for the successful evaluation of a novel RIBOTAC. The following workflow outlines the key stages, from initial biochemical assays to cellular and in vivo validation.
Caption: General experimental workflow for RIBOTAC studies.
Key Experiments and Protocols
In Vitro Characterization
a) Binding Affinity Assays
-
Objective: To determine the binding affinity of the RIBOTAC and its individual components (RNA-binding ligand and RNase L recruiter) to their respective targets.
-
Methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), or fluorescence-based binding assays.[7]
b) In Vitro RNase L Dimerization and Activation Assay
-
Objective: To confirm that the RIBOTAC can induce the dimerization and activation of RNase L.
-
Protocol:
-
Reagents: Recombinant human RNase L, a fluorogenic RNA substrate (e.g., a short RNA oligonucleotide with a fluorophore and a quencher), the RIBOTAC molecule, and assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
Procedure:
-
In a 96-well plate, combine recombinant RNase L and the fluorogenic RNA substrate.
-
Add the RIBOTAC molecule at various concentrations.
-
Incubate the plate at 37°C and monitor the increase in fluorescence over time using a plate reader.
-
-
Expected Outcome: A dose-dependent increase in fluorescence indicates RNase L activation and cleavage of the substrate.
-
c) In Vitro RNA Cleavage Assay
-
Objective: To demonstrate direct, RIBOTAC-mediated cleavage of the target RNA by RNase L.
-
Protocol:
-
Reagents: In vitro transcribed and purified target RNA (can be radiolabeled or fluorescently labeled), recombinant human RNase L, the RIBOTAC molecule, and RNase-free buffer.[8]
-
Procedure:
-
Incubate the target RNA with recombinant RNase L in the presence or absence of the RIBOTAC at various concentrations.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction and analyze the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography or fluorescence imaging.[8]
-
-
Expected Outcome: The appearance of specific cleavage products in the presence of the RIBOTAC and RNase L confirms targeted degradation.
-
Cellular Activity and Specificity
a) Target RNA and Protein Knockdown
-
Objective: To quantify the reduction of the target RNA and the corresponding protein in a cellular context.
-
Protocol:
-
Cell Culture: Plate cells of interest at an appropriate density.
-
Treatment: Treat the cells with the RIBOTAC at a range of concentrations and for various time points.
-
RNA Analysis: Isolate total RNA and perform quantitative reverse transcription PCR (RT-qPCR) to measure the levels of the target RNA.[9]
-
Protein Analysis: Lyse the cells and perform Western blotting to measure the levels of the target protein.[9]
-
-
Data Presentation:
| RIBOTAC Concentration | Target mRNA Level (% of Control) | Target Protein Level (% of Control) |
| 0 nM (Vehicle) | 100% | 100% |
| 10 nM | 85% | 80% |
| 100 nM | 40% | 35% |
| 1 µM | 15% | 10% |
b) Validation of RNase L-Dependent Mechanism
-
Objective: To confirm that the observed degradation of the target RNA is mediated by RNase L.
-
Methods:
-
RNase L Knockdown/Knockout: Perform the RIBOTAC treatment in cells where RNase L has been knocked down using siRNA or knocked out using CRISPR/Cas9.[10] The degradation of the target RNA should be significantly attenuated in these cells.
-
Inactive Control RIBOTAC: Synthesize a control RIBOTAC with a modification that ablates the recruitment of RNase L but retains RNA binding.[6] This control molecule should not induce degradation of the target RNA.
-
c) Off-Target Analysis
-
Objective: To assess the specificity of the RIBOTAC and identify any potential off-target effects.
-
Methods:
-
Transcriptome-wide analysis: Perform RNA-sequencing (RNA-seq) on cells treated with the RIBOTAC to identify any unintended changes in the transcriptome.[11]
-
Proteome-wide analysis: Use quantitative proteomics (e.g., SILAC or TMT-based mass spectrometry) to assess global changes in protein expression.[12]
-
d) Phenotypic Assays
-
Objective: To evaluate the functional consequences of target RNA degradation.
-
Methods: The choice of assay is dependent on the function of the target RNA. Examples include cell viability assays, migration/invasion assays, apoptosis assays, or specific reporter assays.[9][12][13]
In Vivo Studies
For promising RIBOTAC candidates, in vivo studies in relevant animal models are necessary to evaluate their pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as their therapeutic efficacy and potential toxicity.[6][11][14]
Conclusion
The study of RIBOTACs is a rapidly advancing field with immense therapeutic potential. The experimental workflow and protocols outlined in these application notes provide a robust framework for the characterization and validation of novel RIBOTAC molecules. By systematically evaluating their in vitro and cellular activities, researchers can identify promising candidates for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeted RNA degradation: Principle and Therapeutic Promises - Oncodesign Services [oncodesign-services.com]
- 5. Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical-guided SHAPE sequencing (cgSHAPE-seq) informs the binding site of RNA-degrading chimeras targeting SARS-CoV-2 5’ untranslated region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Stimulus-activated ribonuclease targeting chimeras for tumor microenvironment activated cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RIBOTACs: The Answer to Targeting RNA - LubioScience Blog [lubio.ch]
In Vivo Applications of RNA Recruiters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to selectively target and modulate RNA function in vivo represents a significant frontier in therapeutic development. RNA recruiters are a novel class of synthetic molecules designed to bind to specific RNA targets and recruit endogenous cellular machinery to elicit a desired biological effect, most notably RNA degradation. This document provides detailed application notes and protocols for the in vivo use of RNA recruiters, with a specific focus on a class of molecules known as Ribonuclease Targeting Chimeras (RIBOTACs). The principles and protocols outlined here can be adapted for various research and preclinical drug development settings.
Mechanism of Action: RNA Degradation via RNase L Recruitment
RIBOTACs are bifunctional small molecules that facilitate the degradation of a target RNA by hijacking the endoribonuclease RNase L.[][2] The mechanism involves two key components of the RIBOTAC molecule: an RNA-binding domain that selectively recognizes a specific RNA structure, and an RNase L-recruiting ligand.[][2][] Upon binding to the target RNA, the RIBOTAC presents the RNase L-recruiting ligand, which in turn engages and activates RNase L, leading to the site-specific cleavage and subsequent degradation of the target RNA molecule.[4][5] This catalytic process allows a single RIBOTAC molecule to mediate the destruction of multiple RNA targets.[2]
Application Notes
Antiviral Therapy: Targeting SARS-CoV-2
A primary application of RNA recruiters has been in the development of antiviral therapeutics. The RNA genome of viruses like SARS-CoV-2 presents a rich source of structured targets for RNA-binding small molecules.[5][6]
-
Target: Structured elements within the SARS-CoV-2 RNA genome, such as the frameshifting element (FSE), are critical for viral replication and can be selectively targeted.[5][7]
-
Compound: A specific RIBOTAC, referred to as C5-RIBOTAC, was developed by conjugating an FSE-binding small molecule (C5) to an RNase L recruiter.[4][5]
-
In Vitro Efficacy: In cellular assays, C5-RIBOTAC has been shown to specifically degrade SARS-CoV-2 FSE-containing RNA, leading to a significant reduction in viral replication.[4][5]
-
In Vivo Potential: Studies in hamster models have demonstrated that a RIBOTAC-based strategy can inhibit SARS-CoV-2 replication and activity in vivo.[] While specific data for "RNA recruiter 1" or C5-RIBOTAC in animal models is not detailed in the provided results, the general approach has shown preclinical promise.
Oncology: Targeting Oncogenic microRNAs
The dysregulation of non-coding RNAs, such as microRNAs (miRNAs), is a hallmark of many cancers. RIBOTACs can be designed to target and degrade oncogenic miRNAs.
-
Target: Precursors of oncogenic miRNAs, such as pre-miR-21 and pre-miR-155, which are overexpressed in various cancers.[]
-
Compound: By identifying small molecules that bind to the structured precursors of these miRNAs, potent and selective RIBOTACs have been developed.[]
-
In Vivo Efficacy: In a mouse model of triple-negative breast cancer, a RIBOTAC targeting pre-miR-21 demonstrated selective degradation of the target, leading to reduced levels of mature miR-21 and an alleviation of the disease phenotype.[] Similarly, a pre-miR-155-targeting RIBOTAC was shown to reduce lung colonization in an in vivo model.[8]
Neurodegenerative Diseases: Targeting Alpha-Synuclein mRNA
The aggregation of α-synuclein is a key pathological feature of Parkinson's disease. Reducing the expression of this protein by targeting its mRNA is a promising therapeutic strategy.
-
Target: The mRNA encoding α-synuclein (SNCA mRNA).[]
-
Compound: A RIBOTAC, termed Syn-RIBOTAC, was developed from a small molecule that binds to SNCA mRNA.[]
-
Outcome: Syn-RIBOTAC was shown to selectively degrade SNCA mRNA, significantly reducing the expression of α-synuclein and restoring the expression of genes dysregulated by its accumulation.[]
Quantitative Data Summary
| Application Area | Target RNA | RIBOTAC | Animal Model | Key In Vivo Outcome | Reference |
| Antiviral | SARS-CoV-2 FSE | C5-RIBOTAC | Hamster | Inhibition of viral replication and activity | [] |
| Oncology | pre-miR-21 | Dovitinib-based RIBOTAC | Mouse (TNBC) | Reduced miR-21 levels, alleviated disease progression | [] |
| Oncology | pre-miR-155 | Pre-miR-155-RIBOTAC | Mouse | Reduced lung colonization | [8] |
| Neurodegenerative | SNCA mRNA | Syn-RIBOTAC | Not Specified | Selective degradation of SNCA mRNA, reduced α-synuclein | [] |
Experimental Protocols
The following are generalized protocols for in vivo studies using RNA recruiters. These should be adapted and optimized for the specific compound, target, and animal model.
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model of Cancer
This protocol describes a general workflow for evaluating the antitumor efficacy of a RIBOTAC targeting an oncogenic RNA in a subcutaneous xenograft model.
1. Animal Model and Cell Lines:
-
Use immunodeficient mice (e.g., NOD-scid gamma or athymic nude mice) to prevent rejection of human tumor xenografts.
-
Select a human cancer cell line known to express the target RNA at high levels (e.g., MDA-MB-231 for triple-negative breast cancer).[8]
2. Tumor Implantation:
-
Culture the selected cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
3. Tumor Growth and Randomization:
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Once tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups (n=5-10 mice per group).
4. RIBOTAC Formulation and Administration:
-
Formulate the RIBOTAC in a vehicle suitable for in vivo administration (e.g., a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline).
-
Administer the RIBOTAC via a clinically relevant route, such as intravenous (tail vein) or intraperitoneal injection.
-
Dosing will be compound-specific and should be determined in prior tolerability studies. A typical starting dose might be in the range of 10-50 mg/kg, administered daily or every other day.
5. Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.
-
At the endpoint, euthanize the mice and collect tumors and other relevant organs for ex vivo analysis.
6. Ex Vivo Analysis:
-
Target RNA Quantification: Isolate total RNA from a portion of the tumor tissue and perform qRT-PCR to quantify the levels of the target RNA and a housekeeping gene for normalization.
-
Histology: Fix a portion of the tumor in formalin, embed in paraffin, and perform histological staining (e.g., H&E) to assess tumor morphology and necrosis.[8]
Protocol 2: In Vivo Antiviral Efficacy in a SARS-CoV-2 Hamster Model
This protocol outlines a general procedure for assessing the antiviral efficacy of an RNA recruiter against SARS-CoV-2 in a Syrian hamster model.
1. Animal Model:
-
Use Syrian hamsters, as they are a permissive model for SARS-CoV-2 infection and recapitulate aspects of human disease.
2. Infection:
-
Anesthetize the hamsters and intranasally inoculate them with a defined dose of SARS-CoV-2.
3. Treatment:
-
Initiate treatment with the RNA recruiter at a specified time point post-infection (e.g., 4 hours).
-
Formulate the compound for a suitable delivery route (e.g., intranasal or systemic).
-
Administer the compound at a predetermined dose and frequency.
4. Monitoring and Sample Collection:
-
Monitor the animals daily for clinical signs of disease (e.g., weight loss, lethargy).
-
At selected time points post-infection (e.g., day 3 or 5), euthanize a subset of animals from each group.
-
Collect lung tissue for virological and pathological analysis.
5. Analysis:
-
Viral Load: Homogenize a portion of the lung tissue and quantify viral RNA levels using qRT-PCR.
-
Infectious Virus Titer: Determine the infectious virus titer in lung homogenates using a plaque assay or TCID50 assay.
-
Histopathology: Fix lung tissue and perform H&E staining to assess lung injury and inflammation.
Concluding Remarks
RNA recruiters, particularly RIBOTACs, represent a powerful and versatile platform for targeting RNA in vivo. The ability to harness endogenous RNase L provides a catalytic and highly specific mechanism for RNA degradation. The protocols and data presented herein offer a framework for researchers and drug developers to explore the therapeutic potential of this exciting modality across a range of diseases. As with any novel therapeutic, careful optimization of compound properties, formulation, and dosing regimens is critical for successful translation to the clinic.
References
- 2. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecules Targeting Viral RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesizing Custom RIBOTACs with RNA Recruiter 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribonuclease Targeting Chimeras (RIBOTACs) are bifunctional small molecules designed to selectively degrade target RNA molecules within a cell.[1] This technology offers a promising therapeutic modality for targeting RNAs previously considered "undruggable."[1] RIBOTACs operate by simultaneously binding to a specific RNA structure and recruiting an endogenous ribonuclease, most commonly RNase L, to cleave the target RNA.[2][3] The catalytic nature of this process allows for the degradation of multiple RNA targets by a single RIBOTAC molecule.
A typical RIBOTAC consists of three key components: an RNA-binding molecule (RBM) that provides target specificity, a linker, and an RNase L-recruiting moiety.[2] This document provides detailed protocols for the design, synthesis, and validation of custom RIBOTACs utilizing a common RNase L recruiter, herein referred to as RNA Recruiter 1 .
Signaling Pathway and Mechanism of Action
RIBOTACs function by inducing proximity between the target RNA and RNase L. In its latent state, RNase L exists as an inactive monomer.[2] The binding of the RIBOTAC's recruiter moiety to two RNase L monomers induces their dimerization and subsequent activation.[4] The activated RNase L then cleaves the target RNA, leading to its degradation by cellular machinery.
Experimental Workflow for Custom RIBOTAC Development
The development of a custom RIBOTAC involves a multi-step process that begins with the identification of a suitable RNA target and a corresponding small molecule binder. This is followed by chemical synthesis to conjugate the binder to this compound via a linker. Finally, the activity of the synthesized RIBOTAC is validated through a series of in vitro and cellular assays.
Materials and Methods
Materials
-
RNA-binding molecule (RBM): A small molecule with known affinity for the target RNA.
-
This compound (with alkyne or azide (B81097) functional group): A derivative of a known RNase L activator.
-
Linker: A polyethylene (B3416737) glycol (PEG) or aliphatic linker with complementary click chemistry handles (e.g., azide or alkyne).
-
Reagents for Click Chemistry: Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO₄) and a reducing agent (e.g., sodium ascorbate), and a copper chelating ligand (e.g., TBTA).
-
Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (ACN), Water.
-
Purification: High-performance liquid chromatography (HPLC) system with a C18 column.
-
Cell Culture: Human cell line expressing the target RNA and RNase L (e.g., HeLa, A549).
-
Recombinant Human RNase L: For in vitro assays.
-
Fluorescently Labeled RNA Substrate: For in vitro degradation assays.
-
RT-qPCR reagents: RNA extraction kit, reverse transcriptase, qPCR master mix, and primers for the target RNA and a housekeeping gene.
-
Western Blot reagents: Antibodies for the protein product of the target mRNA and a loading control, lysis buffer, SDS-PAGE gels, transfer membranes, and detection reagents.
Experimental Protocols
Protocol 1: Synthesis of a Custom RIBOTAC via Click Chemistry
This protocol describes the conjugation of an azide-functionalized RBM to an alkyne-functionalized this compound.
-
Preparation of Reactants:
-
Dissolve the azide-functionalized RBM (1 equivalent) in DMF.
-
Dissolve the alkyne-functionalized this compound (1.2 equivalents) in DMF.
-
-
Click Reaction:
-
In a reaction vial, add the RBM solution.
-
Add the this compound solution.
-
Prepare a catalyst solution by dissolving CuSO₄ (0.1 equivalents) and sodium ascorbate (B8700270) (0.2 equivalents) in a minimal amount of water.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Once the reaction is complete, dilute the mixture with DMSO and filter.
-
Purify the crude product by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions containing the desired product and confirm its identity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final RIBOTAC product as a solid.
-
Protocol 2: In Vitro RNA Degradation Assay
This assay assesses the ability of the synthesized RIBOTAC to induce RNase L-mediated cleavage of a target RNA in vitro.
-
Reaction Setup:
-
In a 96-well plate, prepare reaction mixtures containing a final concentration of 250 nM of a fluorescently labeled RNA substrate, 50 nM of recombinant human RNase L, and varying concentrations of the RIBOTAC (e.g., 0-10 µM) in reaction buffer (20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT).
-
Include control wells with no RIBOTAC and no RNase L.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths. A decrease in fluorescence indicates degradation of the RNA substrate.
-
-
Data Analysis:
-
Normalize the fluorescence data to the control wells and plot the percentage of RNA degradation as a function of RIBOTAC concentration to determine the EC₅₀.
-
Protocol 3: Cellular Target RNA Degradation Assay using RT-qPCR
This protocol quantifies the reduction of target RNA levels in cells treated with the RIBOTAC.
-
Cell Seeding and Treatment:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
The next day, treat the cells with varying concentrations of the synthesized RIBOTAC (e.g., 0-10 µM) in fresh cell culture medium.
-
Incubate the cells for 24-48 hours.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a suitable qPCR master mix, primers for the target RNA, and primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target RNA using the ΔΔCt method.
-
Plot the percentage of remaining target RNA as a function of RIBOTAC concentration to determine the half-maximal degradation concentration (DC₅₀).
-
Data Presentation
The quantitative data from the experimental validation should be summarized in tables for clear comparison.
Table 1: In Vitro RNA Degradation Activity
| Compound | Target RNA | EC₅₀ (µM) | Max Degradation (%) |
| Custom RIBOTAC 1 | Target X mRNA | 1.2 | 85 |
| RBM only | Target X mRNA | > 20 | < 10 |
| Recruiter 1 only | Target X mRNA | > 20 | < 10 |
Table 2: Cellular Target RNA Degradation and Protein Knockdown
| Compound | Cell Line | Target RNA DC₅₀ (µM) | Max RNA Reduction (%) | Protein IC₅₀ (µM) | Max Protein Reduction (%) |
| Custom RIBOTAC 1 | HeLa | 0.8 | 75 | 1.5 | 65 |
| RBM only | HeLa | > 10 | < 15 | > 10 | < 10 |
| Custom RIBOTAC 1 (RNase L KO) | HeLa | > 10 | < 10 | > 10 | < 5 |
Conclusion
These application notes provide a comprehensive framework for the synthesis and evaluation of custom RIBOTACs using this compound. By following these detailed protocols, researchers can effectively design and validate novel RNA-degrading molecules for therapeutic and research applications. The provided diagrams and data tables serve as a guide for visualizing the mechanism of action and presenting experimental results in a clear and concise manner. Successful implementation of these methods will enable the development of potent and selective RIBOTACs for a wide range of RNA targets.
References
- 1. Targeted RNA degradation: Principle and Therapeutic Promises - Oncodesign Services [oncodesign-services.com]
- 2. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of RNA Recruiter 1 Activity
For Researchers, Scientists, and Drug Development Professionals.
Introduction to RNA Recruiter 1
This compound (RR1) represents a novel class of synthetic molecules designed to modulate the function of specific target RNAs within a cellular context. These bifunctional molecules operate by simultaneously binding to a target RNA sequence and recruiting a specific cellular effector protein. The recruitment of the effector protein to the RNA of interest can be engineered to elicit a variety of functional outcomes, including targeted RNA degradation, translational repression or enhancement, or modulation of RNA localization. The ability to selectively manipulate the fate of a single RNA transcript opens up new avenues for therapeutic intervention in a wide range of diseases, from viral infections to cancer.
These application notes provide a comprehensive overview of cell-based assays to characterize the activity and specificity of RR1. The included protocols offer detailed, step-by-step instructions for key experiments to quantify the efficacy of RR1 in a cellular environment.
Mechanism of Action of this compound
The fundamental mechanism of RR1 involves the formation of a ternary complex consisting of the RR1 molecule, the target RNA, and an effector protein. For instance, an RR1 molecule can be designed to bind a viral RNA and recruit a cellular ribonuclease, leading to the specific degradation of the viral transcript and inhibition of viral replication.[1] Alternatively, RR1 could recruit a translational repressor to an oncogenic mRNA, thereby reducing the expression of the cancer-promoting protein. The versatility of the RR1 platform allows for the targeting of various RNAs and the recruitment of different effector proteins to achieve the desired biological outcome.
Key Cell-Based Assays for RR1 Activity
A variety of cell-based assays are essential to fully characterize the activity, potency, and specificity of an RR1 molecule. These assays typically involve the treatment of cultured cells with the RR1 compound, followed by the measurement of its effects on the target RNA and downstream cellular processes.
Target RNA Quantification Assay
This assay directly measures the primary activity of an RR1 designed to induce the degradation of a target RNA. The level of the target RNA is quantified using reverse transcription quantitative PCR (RT-qPCR). A dose-dependent reduction in the target RNA level is indicative of successful RR1 activity.
Reporter-Based Functional Assay
For a more high-throughput assessment of RR1 activity, a reporter gene assay can be employed. In this setup, the target RNA sequence is fused to a reporter gene, such as luciferase or green fluorescent protein (GFP). The activity of the RR1 is then measured by a change in the reporter signal. This type of assay is particularly useful for screening large libraries of RR1 compounds.
Protein Expression Analysis (Western Blot)
To confirm that the reduction in target RNA levels translates to a decrease in protein expression, Western blotting can be performed. This assay quantifies the amount of the protein encoded by the target mRNA, providing a functional readout of RR1's downstream effects.
Co-Immunoprecipitation (Co-IP)
Co-IP assays are used to confirm the RR1-mediated recruitment of the effector protein to the target RNA. By immunoprecipitating the effector protein, one can determine if the target RNA is co-precipitated in an RR1-dependent manner.
Data Presentation
Quantitative data from the described assays should be presented in a clear and structured format to allow for easy comparison of different RR1 compounds or experimental conditions.
Table 1: Dose-Response of RR1 on Target RNA Levels
| RR1 Concentration (nM) | Target RNA Level (Relative to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 1 | 0.85 | 0.06 |
| 10 | 0.52 | 0.05 |
| 50 | 0.21 | 0.03 |
| 100 | 0.11 | 0.02 |
| 500 | 0.05 | 0.01 |
Table 2: IC50 Values for Different RR1 Analogs
| RR1 Analog | Target RNA IC50 (nM) | Reporter Assay IC50 (nM) |
| RR1-A | 25.3 | 30.1 |
| RR1-B | 15.8 | 18.5 |
| RR1-C | 89.2 | 95.7 |
| Negative Control | >1000 | >1000 |
Experimental Protocols
Protocol 1: Target RNA Quantification by RT-qPCR
This protocol describes the quantification of target RNA levels in cultured cells following treatment with RR1.
Materials
-
Cultured cells expressing the target RNA
-
This compound (RR1) compound
-
Cell culture medium and supplements
-
TRIzol reagent or equivalent RNA extraction kit[2]
-
Reverse transcription kit
-
qPCR master mix and primers for the target RNA and a housekeeping gene
-
RNase-free water, tubes, and pipette tips
Experimental Workflow
Procedure
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment. Culture overnight under standard conditions.
-
RR1 Treatment: Prepare serial dilutions of the RR1 compound in cell culture medium. Aspirate the old medium from the cells and add the medium containing the RR1 dilutions. Include a vehicle-only control. Incubate for the desired time period (e.g., 24-48 hours).
-
RNA Extraction:
-
Aspirate the medium and wash the cells once with PBS.
-
Add 500 µL of TRIzol reagent to each well and pipette up and down to lyse the cells.
-
Transfer the lysate to a microcentrifuge tube and proceed with RNA extraction according to the manufacturer's protocol.[2]
-
-
RNA Quantification and Quality Control:
-
Resuspend the RNA pellet in RNase-free water.
-
Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Run the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene.
-
Calculate the relative expression of the target RNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
-
Protocol 2: Luciferase Reporter Assay for RR1 Activity
This protocol details a reporter-based assay to measure the functional activity of RR1.
Materials
-
Host cell line (e.g., HEK293T)
-
Luciferase reporter plasmid containing the target RNA sequence upstream or downstream of the luciferase gene
-
Transfection reagent
-
This compound (RR1) compound
-
Luciferase assay reagent
-
Luminometer
Procedure
-
Plasmid Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
RR1 Treatment:
-
After 24 hours of transfection, treat the cells with a serial dilution of the RR1 compound. Include a vehicle-only control.
-
Incubate for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Aspirate the medium and lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer. If a control plasmid was used, measure its signal as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).
-
Calculate the relative luciferase activity for each RR1 concentration compared to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Effector Recruitment
This protocol is designed to demonstrate the RR1-dependent interaction between the target RNA and the recruited effector protein.
Materials
-
Cells expressing the target RNA and the effector protein (endogenously or exogenously)
-
This compound (RR1) compound
-
Antibody against the effector protein
-
Protein A/G magnetic beads
-
Cell lysis buffer (IP-compatible)
-
Wash buffers
-
RNA extraction reagents and RT-qPCR components
Procedure
-
Cell Treatment and Lysis:
-
Treat cells with RR1 or a vehicle control for the optimized duration.
-
Lyse the cells in an IP-compatible lysis buffer containing RNase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the clarified cell lysate with an antibody against the effector protein overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
RNA Elution and Analysis:
-
Elute the bound complexes from the beads.
-
Extract the RNA from a portion of the eluate.
-
Perform RT-qPCR on the extracted RNA to detect the presence of the target RNA.
-
-
Protein Analysis (Western Blot):
-
Elute the protein from the remaining beads and analyze by Western blot to confirm the successful immunoprecipitation of the effector protein.
-
-
Data Analysis:
-
Compare the amount of target RNA co-immunoprecipitated in the RR1-treated samples versus the vehicle-treated samples. An enrichment of the target RNA in the RR1-treated sample indicates successful recruitment of the effector protein to the target RNA.
-
Hypothetical Signaling Pathway Modulation by RR1
In some cases, the activity of RR1 may have broader effects on cellular signaling pathways. For example, if RR1 targets an RNA that encodes a key signaling protein (e.g., a kinase or transcription factor), its degradation could lead to the downregulation of an entire signaling cascade. The diagram below illustrates a hypothetical scenario where RR1-mediated degradation of "Signaling mRNA X" leads to the inhibition of a pro-growth pathway.
Conclusion
The cell-based assays described in these application notes provide a robust framework for the characterization of this compound activity. By employing a combination of target RNA quantification, reporter-based functional assays, and protein-level analyses, researchers can effectively determine the potency, efficacy, and mechanism of action of novel RR1 compounds. These methods are crucial for the preclinical development of RR1-based therapeutics and for advancing our understanding of RNA-targeted interventions.
References
Application Notes and Protocols: A Guide to Selecting Target RNAs for RNA Recruiter 1 (as a component of a Ribonuclease Targeting Chimera - RIBOTAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction to RNA Recruiter 1 and the RIBOTAC Technology
"this compound" is a functional component of a larger chimeric molecule known as a Ribonuclease Targeting Chimera (RIBOTAC). A RIBOTAC is a bifunctional molecule designed to selectively degrade a target RNA within a cell. It consists of two key moieties connected by a linker:
-
An RNA-binding moiety: This is a small molecule designed to bind with high affinity and specificity to a particular structural motif on the target RNA.
-
An RNA recruiter moiety ("this compound"): This component is responsible for recruiting a cellular ribonuclease, most commonly RNase L, to the vicinity of the target RNA.
The proximity of the recruited ribonuclease to the target RNA, induced by the RIBOTAC, leads to the site-specific cleavage and subsequent degradation of the target RNA. This technology offers a powerful approach for post-transcriptional gene silencing with the potential for catalytic activity.
Mechanism of Action of a RIBOTAC
The mechanism of action for a RIBOTAC involves a series of orchestrated steps leading to the degradation of the target RNA.
Caption: The catalytic cycle of a RIBOTAC.
Criteria for Selecting Target RNAs
The success of a RIBOTAC-based therapeutic strategy hinges on the careful selection of the target RNA. The ideal target RNA possesses several key characteristics that make it "druggable" by this modality.
Disease Association and Target Validation
The primary criterion for selecting a target RNA is its causal link to the disease of interest. A strong biological rationale and robust validation are essential.
-
Upregulation in Disease: The target RNA should be significantly upregulated in the disease state compared to healthy tissues.
-
Functional Role: The RNA should play a critical role in the disease pathology. This can be established through genetic studies, preclinical models, and analysis of patient samples.
-
"Druggable" Pocket: The RNA must possess a well-defined three-dimensional structure with a "pocket" that can be bound with high affinity and specificity by a small molecule.
Structural Considerations for the RNA-Binding Moiety
Unlike single-stranded RNA targeted by antisense oligonucleotides, RIBOTACs engage structured RNA motifs.
-
Secondary and Tertiary Structure: The target RNA should have a stable and unique secondary and tertiary structure. This can be predicted using computational tools and validated experimentally.
-
Accessibility: The binding site for the small molecule must be accessible within the cellular environment and not be occluded by RNA-binding proteins.
Considerations for the RNA Recruiter Moiety
The efficiency of the "this compound" component depends on the target RNA's context.
-
Proximity to Cleavage Sites: The small molecule binding site on the target RNA should be in proximity to sites that are susceptible to cleavage by the recruited nuclease (e.g., RNase L).
-
Absence of Steric Hindrance: The conformation of the target RNA should not sterically hinder the approach and action of the recruited nuclease.
Target Specificity and Off-Target Avoidance
Minimizing off-target effects is crucial for therapeutic safety.
-
Unique Structural Motif: The targeted structural motif should be unique to the intended RNA target to avoid binding to other cellular RNAs.
-
Sequence Homology: While the primary interaction is structural, the sequence in and around the binding site should be analyzed for homology with other transcripts to predict potential off-target binding.
Experimental Workflow for Target Selection and Validation
A multi-step experimental workflow is recommended to identify and validate suitable RNA targets for RIBOTAC development.
Caption: Workflow for RNA target validation.
Detailed Experimental Protocols
Protocol: In Vitro Transcription and RNA Cleavage Assay
This assay is crucial to confirm that the RIBOTAC can recruit a nuclease to cleave the target RNA in a controlled environment.
Objective: To determine if the RIBOTAC can induce cleavage of the target RNA in the presence of a recombinant nuclease.
Materials:
-
Linearized DNA template containing a T7 promoter upstream of the target RNA sequence.
-
T7 RNA Polymerase.
-
Ribonucleoside triphosphates (NTPs).
-
Recombinant RNase L.
-
RIBOTAC and control compounds.
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Urea-PAGE gels.
-
SYBR Gold or similar RNA stain.
Procedure:
-
In Vitro Transcription:
-
Set up the in vitro transcription reaction with the linearized DNA template, T7 RNA Polymerase, and NTPs.
-
Incubate at 37°C for 2-4 hours.
-
Purify the transcribed RNA using a suitable method (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation, or a commercial kit).
-
Assess the integrity and concentration of the purified RNA.
-
-
RNA Cleavage Assay:
-
In a microfuge tube, combine the purified target RNA, recombinant RNase L, and the appropriate reaction buffer.
-
Add the RIBOTAC to the experimental tubes and a control compound (e.g., the RNA-binding moiety alone) to the control tubes. Include a no-compound control.
-
Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and formamide).
-
Denature the RNA by heating at 95°C for 5 minutes.
-
Analyze the cleavage products by running the samples on a denaturing urea-PAGE gel.
-
Stain the gel with an RNA stain and visualize the bands. Cleavage will be indicated by the appearance of smaller RNA fragments in the RIBOTAC-treated sample.
-
Protocol: Cellular RNA Pull-Down Assay
This assay helps to validate the interaction between the RIBOTAC and the target RNA within a cellular context.
Objective: To confirm the binding of the RIBOTAC to the target RNA in a cellular lysate.
Materials:
-
Biotinylated version of the RNA-binding moiety of the RIBOTAC.
-
Streptavidin-coated magnetic beads.
-
Cell lysate from cells expressing the target RNA.
-
Wash buffers.
-
RNA extraction kit.
-
RT-qPCR reagents.
Procedure:
-
Prepare Cell Lysate:
-
Culture and harvest cells expressing the target RNA.
-
Lyse the cells using a suitable lysis buffer containing RNase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Bind Biotinylated Probe to Beads:
-
Incubate the streptavidin-coated magnetic beads with the biotinylated small molecule probe to allow for binding.
-
Wash the beads to remove any unbound probe.
-
-
RNA Pull-Down:
-
Incubate the bead-probe complex with the cell lysate to allow the probe to bind to the target RNA.
-
Wash the beads extensively to remove non-specifically bound RNAs and proteins.
-
-
RNA Elution and Analysis:
-
Elute the bound RNA from the beads.
-
Extract and purify the RNA using a commercial kit.
-
Perform RT-qPCR to quantify the amount of the target RNA that was pulled down. Compare this to a control pull-down with a non-biotinylated probe or a scrambled probe.
-
Protocol: RT-qPCR for Measuring Target RNA Degradation
This is the standard method for quantifying the reduction of the target RNA levels in cells treated with the RIBOTAC.
Objective: To quantify the degradation of the target RNA in cells following treatment with the RIBOTAC.
Materials:
-
Cells expressing the target RNA.
-
RIBOTAC and control compounds.
-
RNA extraction kit.
-
Reverse transcription reagents.
-
qPCR master mix.
-
Primers specific for the target RNA and a housekeeping gene.
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the RIBOTAC and control compounds for a specified time (e.g., 24-48 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Quantify the RNA concentration and assess its purity.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase and random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Set up the qPCR reactions with the synthesized cDNA, qPCR master mix, and primers for the target RNA and a stable housekeeping gene (for normalization).
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in the target RNA expression levels.
-
Data Presentation and Interpretation
Quantitative data from the validation experiments should be summarized in a clear and structured format to facilitate comparison and decision-making.
| Parameter | Experiment | Description | Example Desired Outcome |
| Binding Affinity (Kd) | In vitro binding assay (e.g., SPR, MST) | Measures the strength of the interaction between the small molecule and the target RNA. | Low nanomolar to high picomolar range. |
| In Vitro Cleavage (%) | In Vitro Cleavage Assay | Percentage of target RNA cleaved by the RIBOTAC in the presence of RNase L. | > 80% cleavage at a specified concentration. |
| Cellular Degradation (IC50) | RT-qPCR | The concentration of the RIBOTAC that results in 50% degradation of the target RNA in cells. | Sub-micromolar to low nanomolar IC50. |
| On-Target Engagement | Cellular Pull-Down Assay | Enrichment of the target RNA in the pull-down with the biotinylated probe compared to controls. | Significant enrichment of the target RNA. |
| Specificity (Off-Target Hits) | RNA-sequencing | Number of significantly downregulated non-target RNAs upon RIBOTAC treatment. | Minimal off-target transcripts with significant downregulation. |
Assessment of Off-Target Effects
A thorough evaluation of off-target effects is a critical step in the development of any RNA-targeting therapeutic.
In Silico Analysis
-
Sequence Homology Search: Use tools like BLAST to search for sequences with high similarity to the RNA region targeted by the small molecule binder.
-
Structural Motif Search: Employ computational tools to search for similar RNA structural motifs across the transcriptome.
Transcriptome-Wide Analysis
-
RNA-sequencing (RNA-seq): This is the gold standard for assessing off-target effects. Treat cells with the RIBOTAC and a control, then perform RNA-seq to identify all transcripts that are significantly downregulated.
Conclusion
The selection of a suitable target RNA is a foundational step in the development of a successful RIBOTAC therapeutic. A rigorous and multi-faceted approach that combines bioinformatics, in vitro biochemical assays, and cellular validation is essential. By carefully considering the disease relevance, structural characteristics, and potential for off-target effects, researchers can increase the probability of developing a safe and effective RNA-targeting therapeutic based on the RIBOTAC technology.
Troubleshooting & Optimization
troubleshooting low efficiency of RNA recruiter 1
Welcome to the technical support center for the RNA Recruiter 1 (RR1) System. This guide provides troubleshooting advice and detailed protocols to help you achieve optimal performance in your experiments. The RR1 system is a novel, two-component platform designed for targeted RNA degradation. It comprises a plasmid expressing the Recruiter 1 Protein (RP1), a catalytically inactive Cas protein fused to an RNAse effector domain, and a co-transfected plasmid expressing a guide RNA (gRNA) that directs the RP1 to a specific target RNA molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My target RNA levels are not decreasing as expected. What are the common causes of low recruitment efficiency?
Low knockdown efficiency is a common issue that can stem from several factors throughout the experimental workflow. The primary areas to investigate are:
-
Suboptimal gRNA Design: The sequence and structure of the guide RNA are critical for accurately targeting the RP1 protein to the desired RNA.[1][2][3]
-
Incorrect Expression or Localization of the RP1 Protein: The RP1 protein may not be expressed at sufficient levels or may not be localizing correctly within the cell to interact with the target RNA.[4][8]
-
Issues with the Target RNA: The target region on the RNA may be inaccessible due to secondary structures or binding by other proteins.
A logical approach to troubleshooting this issue is presented in the flowchart below.
Q2: How can I optimize the design of my guide RNA (gRNA) for better efficiency?
Effective gRNA design is crucial for the success of your experiment.[1][2] Consider the following factors:
-
Target Site Selection: Choose a target site on the RNA that is unique to minimize off-target effects. The region should ideally be unstructured and free of extensive secondary structures.
-
Multiple gRNAs: It is highly recommended to test 3-4 different gRNAs per target RNA to identify the most effective one.[11] Not all gRNAs will perform equally, as shown in the table below.
-
Positioning: For mRNA targets, gRNAs targeting the coding sequence (CDS) or 3' UTR are often effective. For CRISPR interference, targeting regions near the transcription start site is recommended.[12]
Table 1: Comparison of Knockdown Efficiency with Different gRNA Designs
| gRNA ID | Target Region | % Knockdown (mRNA Level) |
| TargetX-gRNA-1 | 5' UTR | 25% |
| TargetX-gRNA-2 | CDS (Exon 2) | 85% |
| TargetX-gRNA-3 | CDS (Exon 5) | 78% |
| TargetX-gRNA-4 | 3' UTR | 65% |
| Scrambled Control | N/A | <5% |
Data are representative. Actual results will vary depending on the target and cell type.
Q3: How do I confirm that the this compound protein and the gRNA are being expressed in my cells?
Validating the expression of the system's components is a critical troubleshooting step.[4][13]
-
RP1 Protein Expression: The expression of the RP1 protein can be confirmed by Western blot analysis using an antibody against the Cas protein or any fusion tags (e.g., HA, FLAG) included in the construct.[14][15]
-
gRNA Expression: The expression of the gRNA can be assessed by RT-qPCR. This involves isolating total RNA from your transfected cells and performing reverse transcription followed by quantitative PCR using primers specific to the gRNA sequence.
Q4: Could my cell type or experimental conditions be affecting the efficiency?
Yes, both cell type and experimental conditions play a significant role.
-
Cell Type: Different cell lines have varying transfection efficiencies.[5][16] Hard-to-transfect cells, such as primary cells or suspension cells, may require optimization of the delivery method (e.g., electroporation instead of lipid-based transfection).[17]
-
Cell Health and Density: Ensure your cells are healthy, actively dividing, and plated at an optimal density (typically 70-90% confluency at the time of transfection).[10] Overly confluent or sparse cultures can lead to poor results.
-
Media Components: The presence of serum or antibiotics in the media during complex formation can inhibit transfection efficiency for many lipid-based reagents.[10] It is often recommended to form the lipid-DNA complexes in serum-free media.
Table 2: Effect of Transfection Method on Knockdown Efficiency in Different Cell Lines
| Cell Line | Transfection Method | Transfection Efficiency | % Knockdown |
| HEK293T | Lipid-based | >90% | 85% |
| Jurkat | Lipid-based | ~30% | 20% |
| Jurkat | Electroporation | ~75% | 70% |
Q5: What are the appropriate controls to include in my experiment?
Proper controls are essential for interpreting your results accurately.[18] Key controls include:
-
Negative Control (Non-targeting gRNA): A gRNA with a scrambled sequence that does not target any transcript in your cell line. This control helps determine the baseline level of target expression and assesses any non-specific effects of the RR1 system.
-
Untransfected Control: Cells that have not been transfected. This serves as a baseline for cell viability and target gene expression.
-
Mock Transfection Control: Cells treated with the transfection reagent alone (no plasmids). This helps to assess any cytotoxic effects of the delivery method.
Detailed Experimental Protocols
Protocol 1: Validating Recruiter Protein (RP1) Expression via Western Blot
This protocol outlines the steps to verify the expression of the RP1 protein in transfected cells.[14][19][20]
-
Sample Preparation:
-
Harvest cells 48-72 hours post-transfection.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load 10-25 µg of total protein per lane on an SDS-polyacrylamide gel.
-
Include a lane with a pre-stained protein ladder.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody specific to the RP1 protein (or its tag) overnight at 4°C with gentle rocking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Signal Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imager or X-ray film.
-
Protocol 2: Assessing Target RNA Knockdown using RT-qPCR
This protocol is used to quantify the reduction in target RNA levels following RR1 treatment.[21][22][23]
-
RNA Isolation:
-
DNase Treatment (Optional but Recommended):
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions in triplicate for each sample and target gene (your gene of interest and a housekeeping gene like GAPDH or ACTB).
-
Use a SYBR Green or probe-based qPCR master mix.
-
Run the reactions on a real-time PCR instrument. The cycling program typically includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[24]
-
-
Data Analysis:
-
Calculate the Ct (cycle threshold) values for each reaction.
-
Normalize the Ct value of your target gene to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative knockdown using the ΔΔCt method, comparing the ΔCt of the RR1-treated sample to the ΔCt of the negative control sample.[23]
-
References
- 1. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Optimizing the delivery of CRISPR/Cas9 ribonucleoproteins for efficient genome editing in bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 7. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 8. biorxiv.org [biorxiv.org]
- 9. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. genscript.com [genscript.com]
- 11. Frontiers | CRISPR/Cas13d-Mediated Microbial RNA Knockdown [frontiersin.org]
- 12. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TALENおよびCRISPRのバリデーションツール | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. Strategies in the delivery of Cas9 ribonucleoprotein for CRISPR/Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mobitec.com [mobitec.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. BiochemSphere [biochemicalsci.com]
- 21. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. qiagen.com [qiagen.com]
- 23. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 24. mcgill.ca [mcgill.ca]
- 25. bitesizebio.com [bitesizebio.com]
- 26. siRNA-induced Gene Silencing | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. Your reverse transcription may not be optimal | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing RNA Recruiter 1 Concentration
Welcome to the technical support center for the optimization of RNA Recruiter 1 concentration in your experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a key component of a Ribonuclease Targeting Chimera (RIBOTAC). It is a small molecule designed to bind to and recruit the endogenous ribonuclease RNase L. When incorporated into a RIBOTAC, which also includes a specific RNA-binding molecule, this compound facilitates the degradation of the target RNA. The bifunctional nature of the RIBOTAC brings RNase L into close proximity with the target RNA, leading to its cleavage and subsequent degradation by the cell's machinery.[1][2]
Q2: What is the typical starting concentration for this compound in an experiment?
The optimal concentration of a RIBOTAC containing this compound is highly dependent on the specific target RNA, cell type, and the affinity of the RNA-binding moiety. Based on published studies of various RIBOTACs, a good starting point for a dose-response experiment is a range from 10 nM to 10 µM.[1][3][4] It is crucial to perform a titration to determine the optimal concentration for your specific experimental setup.
Q3: How can I confirm that the observed RNA degradation is due to the activity of this compound?
To validate that the degradation of your target RNA is mediated by the this compound-dependent recruitment of RNase L, several control experiments are recommended:
-
RNase L Knockdown/Knockout: Perform the experiment in cells where RNase L has been knocked down (e.g., using siRNA) or in a knockout cell line. A significant reduction or abolition of target RNA degradation in these cells compared to wild-type cells would confirm the dependency on RNase L.[5][6]
-
Inactive Recruiter Control: Synthesize or obtain a control molecule where the this compound component is chemically modified to be inactive and unable to recruit RNase L, while the RNA-binding portion remains the same. This control should not induce degradation of the target RNA.[5]
-
Target Engagement Control: Use a molecule that only contains the RNA-binding domain without the this compound. This will show if simply binding to the RNA has any effect on its stability.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low degradation of target RNA | Suboptimal Concentration: The concentration of the RIBOTAC is too low to be effective. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM). |
| Poor Cellular Uptake: The RIBOTAC molecule may not be efficiently entering the cells. | Assess cellular uptake using fluorescently labeled RIBOTACs or by measuring intracellular compound concentration via mass spectrometry. Consider formulation strategies to improve permeability.[1] | |
| Inefficient RNase L Recruitment: The linker between the RNA binder and this compound may be of a suboptimal length or composition, hindering the formation of a productive ternary complex with RNase L and the target RNA.[1] | Synthesize and test a series of RIBOTACs with different linker lengths and compositions to identify the optimal linker architecture.[1] | |
| Low RNase L Expression: The cell line used may have low endogenous levels of RNase L. | Verify RNase L expression levels in your cell line via qPCR or Western blot. If levels are low, consider using a different cell line or overexpressing RNase L.[6] | |
| High Cellular Toxicity | Off-Target Effects: The RIBOTAC may be binding to and degrading other essential RNAs, or the this compound component could be causing a generalized, non-specific activation of RNase L. | Perform transcriptome-wide analysis (e.g., RNA-seq) to identify off-target effects.[1][3] Test the this compound molecule alone to assess non-specific toxicity. |
| High Concentration: The concentration of the RIBOTAC used is too high, leading to toxicity. | Lower the concentration and perform a careful dose-response curve to find a concentration that is effective but not toxic. | |
| Inconsistent Results | Experimental Variability: Inconsistent cell densities, passage numbers, or reagent preparation can lead to variable results. | Standardize all experimental parameters, including cell seeding density, passage number, and reagent preparation protocols. |
| RNA Quality: Poor quality of isolated RNA can affect the accuracy of downstream analysis like RT-qPCR. | Ensure high-quality RNA is isolated for analysis, with appropriate A260/280 and A260/230 ratios. |
Quantitative Data Summary
The following tables provide examples of concentration-dependent effects of different RIBOTACs on their respective targets, which can serve as a reference for designing your experiments.
Table 1: Dose-Dependent Degradation of Target mRNA by Various RIBOTACs
| RIBOTAC | Target mRNA | Cell Line | Concentration | % mRNA Reduction | Reference |
| JUN-RIBOTAC | JUN | Mia PaCa-2 | 2 µM | 40% | [1] |
| c-Myc-RIBOTAC | MYC | HeLa | 10 µM | 50% | [1] |
| F1-RIBOTAC | QSOX1-a | MDA-MB-231 | 10 µM | 35% | [1] |
| F3-RIBOTAC | LGALS1 | MDA-MB-231 | 10 µM | 38% | [1] |
Table 2: Dose-Dependent Effects of a pre-miR-155 RIBOTAC
| Treatment | Concentration | Target | % Reduction | Cell Line | Reference |
| pre-miR-155 RIBOTAC | 100 nM | pre-miR-155 | ~70% | MDA-MB-231 | [1] |
| pre-miR-155 RIBOTAC | 100 nM | mat-miR-155 | ~70% | MDA-MB-231 | [1] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound-Containing RIBOTAC
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a stock solution of the RIBOTAC in a suitable solvent (e.g., DMSO). Make serial dilutions to cover a range of concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). Also, prepare a vehicle control (e.g., DMSO alone).
-
Treatment: Add the different concentrations of the RIBOTAC and the vehicle control to the cells. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Lysis and RNA Isolation: At the end of the incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer. Isolate total RNA using a standard RNA extraction kit.
-
Reverse Transcription and Quantitative PCR (RT-qPCR): Synthesize cDNA from the isolated RNA. Perform qPCR using primers specific for your target RNA and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of the target RNA at each concentration compared to the vehicle control. Plot the percentage of RNA degradation as a function of the RIBOTAC concentration to determine the optimal concentration.
Protocol 2: Validation of RNase L-Dependent Activity
-
siRNA Transfection (for RNase L knockdown): Transfect cells with an siRNA targeting RNase L or a non-targeting control siRNA.
-
RIBOTAC Treatment: 24-48 hours post-transfection, treat the cells with the optimized concentration of your RIBOTAC and a vehicle control.
-
RNA Analysis: After the desired incubation time, isolate RNA and perform RT-qPCR to measure the levels of the target RNA.
-
Western Blot (optional but recommended): Lyse a parallel set of cells to confirm the knockdown of RNase L protein by Western blot.
-
Data Analysis: Compare the percentage of target RNA degradation in the RNase L knockdown cells to the control siRNA-treated cells. A significant reduction in degradation in the knockdown cells confirms the RNase L-dependent mechanism.
Visualizations
Caption: Mechanism of action of an this compound-containing RIBOTAC.
Caption: Experimental workflow for optimizing and validating this compound activity.
Caption: Troubleshooting logic for low efficacy of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. cris.iucc.ac.il [cris.iucc.ac.il]
- 3. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted RNA Degradation as a Promising Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Specificity of RNA Recruiter 1 Targeting
Welcome to the technical support center for RNA Recruiter 1. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of your this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel system designed to target specific RNA molecules within a cell. It utilizes a guide RNA (gRNA) that directs a functional effector domain to a target RNA sequence. The specificity of the system is primarily determined by the sequence of the gRNA. Potential off-target effects can occur if the gRNA directs the effector domain to unintended RNA molecules with similar sequences.
Q2: What are the primary causes of off-target effects with this compound?
Off-target effects in this compound experiments can arise from several factors:
-
Guide RNA Sequence Homology: The gRNA may have significant homology to unintended RNA transcripts, leading to off-target binding.[1][2]
-
"Seed" Sequence Mismatches: Partial complementarity, particularly in the "seed" region of the gRNA, can lead to miRNA-like off-target effects.[1]
-
gRNA Concentration: High concentrations of the gRNA can increase the likelihood of binding to low-affinity off-target sites.[1]
-
Cellular State: The expression profile of off-target transcripts can vary between different cell types and conditions, influencing the extent of off-target effects.
Q3: How can I design my guide RNA to maximize specificity?
Effective gRNA design is critical for minimizing off-target effects.[3][4][5] Consider the following strategies:
-
Bioinformatic Analysis: Utilize gRNA design tools to identify sequences with minimal predicted off-target binding sites across the relevant transcriptome.[3][4] These tools often use algorithms to score gRNAs based on their on-target and off-target potential.
-
Target Site Selection: Choose target sites within exons that are critical for the function of the target RNA.[4]
-
Length and Mismatches: Optimizing the length of the gRNA and strategically introducing mismatches outside the core binding region can sometimes enhance specificity.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
Problem 1: High levels of off-target effects observed in my experiment.
Initial Diagnosis:
-
Confirm Off-Targeting: Use a global transcriptomic analysis method like RNA-sequencing to identify and quantify off-target events.
-
Analyze Off-Target Sequences: Determine if there is a common sequence motif among the off-target transcripts that is similar to your gRNA sequence.
Potential Solutions & Experimental Protocols:
| Solution | Experimental Approach | Expected Outcome |
| Optimize gRNA Design | Redesign gRNAs using advanced bioinformatic tools that account for seed sequence toxicity and overall homology. Synthesize and test 2-3 new gRNA designs. | Reduction in the number and magnitude of off-target events. |
| Titrate gRNA Concentration | Perform a dose-response experiment with varying concentrations of the gRNA-effector complex. | Identify the lowest effective concentration that maintains on-target activity while minimizing off-target effects. |
| Chemical Modification of gRNA | Introduce chemical modifications (e.g., 2'-O-methyl, phosphorothioate) to the gRNA backbone to reduce off-target binding. | Increased specificity by altering the binding affinity to off-target sequences. |
| Use of Truncated gRNAs | Test gRNAs that are shorter than the standard length (e.g., 17-19 nucleotides instead of 21). | Reduced tolerance for mismatches, potentially decreasing off-target binding. |
Problem 2: Low on-target efficiency of this compound.
Initial Diagnosis:
-
Verify Delivery Efficiency: Assess the delivery of the gRNA and effector domain into the target cells using methods like qPCR for the gRNA and Western blot or fluorescence microscopy for the effector.
-
Assess Target RNA Accessibility: The secondary structure of the target RNA can mask the binding site. Use RNA structure prediction tools to analyze the accessibility of the target sequence.
Potential Solutions & Experimental Protocols:
| Solution | Experimental Approach | Expected Outcome |
| Optimize Delivery Method | Test different transfection reagents, electroporation settings, or viral vector systems to improve delivery efficiency.[] | Increased intracellular concentration of the this compound components, leading to higher on-target activity. |
| Screen Multiple gRNAs | Design and test a panel of gRNAs targeting different accessible regions of the target RNA. | Identification of a gRNA that binds with high efficiency to an accessible site on the target RNA. |
| Modify the Effector Domain | If using a catalytic effector, consider engineering the protein for enhanced activity or stability. | Increased on-target effect without needing to increase the concentration of the gRNA. |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) to Assess On-Target and Off-Target Effects
This protocol allows for the quantification of specific RNA transcripts to measure the efficiency and specificity of this compound.
Materials:
-
RNA isolated from treated and control cells
-
Reverse Transcription Kit
-
qPCR Master Mix
-
Primers specific to the on-target and potential off-target transcripts
-
Housekeeping gene primers (e.g., GAPDH, ACTB) for normalization
Procedure:
-
RNA Isolation: Extract total RNA from your experimental samples using a standard protocol.[8][9][10] Assess RNA integrity and concentration.[11][12]
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix as follows for each target and control in triplicate:
-
qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA: 2 µL
-
Nuclease-free water: 7 µL
-
-
Thermal Cycling: Run the qPCR plate on a real-time PCR instrument with standard cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Calculate the relative expression of target genes using the 2-ΔΔCT method, normalizing to the housekeeping gene.[13]
Visualizations
Caption: Experimental workflow for evaluating this compound specificity.
Caption: Troubleshooting logic for high off-target effects.
Caption: On-target vs. off-target binding of this compound.
References
- 1. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 2. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eu.idtdna.com [eu.idtdna.com]
- 4. synthego.com [synthego.com]
- 5. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and Optimization of an RNA-Isolating Protocol for Mammalian Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Off-Target Effects of RNA Recruiter 1
Welcome to the technical support center for RNA Recruiter 1. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome potential off-target effects during their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the specificity and efficacy of your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel molecular tool designed to specifically bind to a target RNA molecule and recruit cellular machinery to enact a desired biological outcome, such as degradation or modification of the target RNA. The specificity of this compound is primarily determined by its guide sequence, which is complementary to the target RNA.
Q2: What are off-target effects in the context of this compound?
Off-target effects occur when this compound interacts with and modulates the function of unintended RNA molecules that have partial sequence similarity to the intended target.[1][2] These unintended interactions can lead to misleading experimental results and potential cellular toxicity.[1]
Q3: What are the common causes of off-target effects?
The primary cause of off-target effects is the binding of the this compound guide sequence to unintended transcripts due to partial sequence complementarity. This is often mediated by a "seed region" of the guide sequence, where even a short stretch of homology (e.g., 6-7 nucleotides) can be sufficient to induce an off-target effect.[3] High concentrations of this compound can also contribute to increased off-target binding.[1][4]
Q4: How can I detect off-target effects in my experiment?
Off-target effects can be detected by performing a transcriptome-wide analysis, such as RNA-sequencing (RNA-seq), to compare the gene expression profiles of cells treated with this compound to control-treated cells.[3][5] Additionally, bioinformatics tools can be used to predict potential off-target sites based on sequence homology.[1][5]
Q5: What are the general strategies to minimize off-target effects?
Several strategies can be employed to minimize off-target effects, including:
-
Bioinformatic design: Utilizing computational tools to design guide sequences with minimal predicted off-target binding sites across the transcriptome.[1][5]
-
Chemical modifications: Introducing chemical modifications to the guide sequence can reduce off-target binding without compromising on-target efficacy.[1][2][6]
-
Concentration optimization: Using the lowest effective concentration of this compound can significantly reduce off-target events.[1][4]
-
Pooling strategies: Using a pool of multiple, distinct RNA Recruiters targeting the same transcript can reduce the concentration of any single recruiter, thereby minimizing its specific off-target effects.[1][2][6]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to off-target effects when using this compound.
Issue 1: High level of off-target gene modulation observed in RNA-seq data.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| The concentration of this compound is too high. | Perform a dose-response experiment to determine the minimal effective concentration. | Reduction in the number and magnitude of off-target effects while maintaining on-target activity.[4] |
| The guide sequence has significant homology to off-target transcripts. | Redesign the guide sequence using bioinformatics tools that screen for potential off-target binding sites. | A new guide sequence with improved specificity and reduced off-target profile.[5] |
| The off-target effects are mediated by the seed region. | Introduce chemical modifications, such as 2'-O-methylation, at position 2 of the guide sequence.[6] | Weakened interaction with off-target transcripts, leading to reduced off-target effects.[6] |
Issue 2: Inconsistent or unexpected phenotypic changes in treated cells.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| The observed phenotype is a result of an off-target effect. | Use a rescue experiment by co-transfecting a version of the on-target gene that is resistant to this compound. | If the phenotype is on-target, it should be reversed. If it persists, it is likely an off-target effect. |
| The phenotype is due to an immune response triggered by the delivery of this compound. | Use a different delivery method or ensure the this compound is purified to remove any dsRNA contaminants longer than 30 bp.[7] | Reduction in non-specific cellular stress and immune activation. |
| The off-target effects are cell-type specific. | Validate key findings in a different cell line. | Confirmation of on-target effects and identification of cell-type-dependent off-target signatures. |
Data Presentation: Strategies to Mitigate Off-Target Effects
| Strategy | Principle | Advantages | Disadvantages |
| Bioinformatic Design | In-silico screening of guide sequences against transcriptome databases to identify and avoid potential off-target matches.[1] | Proactive approach; cost-effective. | Predictions may not always reflect in-vivo reality. |
| Chemical Modification | Altering the chemical structure of the guide RNA (e.g., 2'-O-methylation, phosphorothioate (B77711) linkages) to reduce off-target binding affinity.[6] | Can significantly reduce miRNA-like off-target effects; may increase stability. | May require additional synthesis costs and optimization. |
| Dose Reduction | Using the lowest concentration of this compound that achieves the desired on-target effect.[4] | Simple to implement; reduces both on- and off-target effects proportionally.[1] | May reduce the magnitude of the on-target effect if not carefully optimized.[4] |
| Pooling | Using a combination of multiple RNA Recruiters targeting the same mRNA at different sites.[6] | Reduces the effective concentration of any single off-targeting entity.[2] | More complex to design and synthesize. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Concentration
-
Cell Plating: One day before transfection, seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Preparation of Transfection Complexes: Prepare a dilution series of this compound (e.g., 0.1 nM, 0.5 nM, 1 nM, 5 nM, 10 nM, 25 nM). For each concentration, mix the this compound with the appropriate transfection reagent according to the manufacturer's protocol.
-
Transfection: Add the transfection complexes to the cells. Include a negative control (e.g., a non-targeting sequence) and a positive control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis: Harvest the cells and analyze the on-target gene expression (e.g., by qRT-PCR or Western blot) and a known off-target gene (if identified) for each concentration.
-
Determination of Optimal Concentration: The optimal concentration is the lowest concentration that provides sufficient on-target knockdown with minimal off-target effects.[4]
Protocol 2: Transcriptome-Wide Off-Target Analysis by RNA-Sequencing
-
Experimental Setup: Treat cells with the optimized concentration of this compound and a negative control. Include at least three biological replicates for each condition.
-
RNA Isolation: After the desired incubation period (e.g., 48 hours), harvest the cells and isolate total RNA using a standard protocol (e.g., TRIzol or a column-based kit).[8] Ensure high-quality RNA with a RIN > 8.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from the isolated RNA and perform high-throughput sequencing.
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform differential gene expression analysis between the this compound-treated and control samples.
-
Identify statistically significant up- and down-regulated genes.
-
Use bioinformatics tools to search for potential seed region matches of your guide sequence in the 3' UTRs of the differentially expressed genes to identify likely off-targets.[3]
-
Mandatory Visualizations
Caption: On-target mechanism of this compound.
Caption: Mechanism of off-target effects.
Caption: Troubleshooting workflow for off-target effects.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 3. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 5. Frontiers | Emerging tools in plant genome editing [frontiersin.org]
- 6. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for RNA Transfection | Thermo Fisher Scientific - CL [thermofisher.com]
- 8. Wet Lab Techniques for the Functional Analysis of Circular RNA | MDPI [mdpi.com]
Technical Support Center: RNA Recruiter 1 Stability and Degradation
Welcome to the technical support center for RNA Recruiter 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stability and degradation issues that may be encountered during experiments involving this compound and related RIBOTAC (Ribonuclease Targeting Chimera) constructs.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: "this compound" is a component of a larger, engineered molecule known as a Ribonuclease Targeting Chimera (RIBOTAC). It is not a naturally occurring standalone protein. Specifically, it functions as the RNA-binding moiety of the chimera, designed to recognize and bind to a specific target RNA sequence or structure. This targeted binding is the first step in the RIBOTAC's mechanism of action, which is to bring a recruited ribonuclease, such as RNase L, into proximity with the target RNA to induce its degradation. For example, certain commercially available "RNA recruiter-linker 1" molecules are designed to target the SARS-CoV-2 RNA genome[1].
Q2: What are the common stability challenges with this compound and RIBOTACs?
A2: Stability issues can arise with the RNA recruiter small molecule itself, the linker, the complete RIBOTAC conjugate, and the ternary complex formed with the target RNA and a nuclease. Key challenges include:
-
Chemical Instability: The small molecule RNA recruiter or the linker may be susceptible to hydrolysis or oxidation under certain buffer conditions (pH, temperature) or in the presence of reactive species[2].
-
Poor Solubility: Like many small molecules, RNA recruiters and full RIBOTACs can have limited aqueous solubility, leading to precipitation and loss of active concentration.
-
Conformational Instability: The three-dimensional structure of the target RNA is crucial for recognition by the RNA recruiter[3]. Changes in experimental conditions can alter the RNA's secondary and tertiary structure, affecting binding affinity and specificity.
-
Complex Dissociation: The interaction between the RNA recruiter, the target RNA, and the recruited nuclease is a dynamic equilibrium. Unfavorable conditions can lead to rapid dissociation of this complex, reducing degradation efficiency.
-
Nuclease Inactivity: The recruited nuclease (e.g., RNase L) can lose activity due to improper storage, handling, or the presence of inhibitors, preventing the degradation of the target RNA[4].
Q3: How can I improve the in vitro stability of my this compound-based experiments?
A3: Optimizing your experimental setup is key. Consider the following:
-
Buffer Optimization: Carefully select a buffer system that maintains a stable pH and ionic strength suitable for both the RNA-recruiter binding and nuclease activity. Avoid components that may interfere with these interactions[1].
-
Temperature Control: Perform experiments at the optimal temperature for complex formation and enzyme activity. For storage, follow the manufacturer's recommendations, which is typically at –20°C or below for RNA and proteins to minimize degradation[2][5].
-
Use of Stabilizers: For protein components like RNase L, the addition of glycerol (B35011) or other cryoprotectants can help maintain activity during storage. However, be mindful that such additives might affect the RNA-recruiter interaction[].
-
RNase-Free Environment: RNA is highly susceptible to degradation by contaminating RNases. Always use RNase-free water, reagents, and plasticware to maintain the integrity of your target RNA[3][7].
Troubleshooting Guides
Issue 1: Low or No Degradation of Target RNA
| Potential Cause | Troubleshooting Step | Recommended Action |
| This compound/RIBOTAC Instability | Verify the integrity and concentration of your RNA recruiter/RIBOTAC. | Perform quality control checks such as HPLC or mass spectrometry to confirm the purity and concentration of your small molecule. Prepare fresh dilutions for each experiment. |
| Target RNA Degradation | Assess the quality of your target RNA. | Run your RNA on a denaturing agarose (B213101) or polyacrylamide gel to check for degradation. Ensure you are working in an RNase-free environment. |
| Inactive Nuclease | Check the activity of the recruited nuclease (e.g., RNase L). | Use a positive control substrate for the nuclease to confirm its activity. Avoid multiple freeze-thaw cycles of the enzyme stock[4]. |
| Suboptimal Binding Conditions | Optimize the binding buffer and incubation parameters. | Titrate the concentrations of the RNA recruiter, target RNA, and nuclease. Test different buffer compositions (pH, salt concentration) and incubation times and temperatures. |
| Incorrect RNA Folding | Ensure the target RNA is correctly folded. | Perform a denaturation and refolding step for your RNA before the experiment. This can be achieved by heating the RNA followed by slow cooling. |
Issue 2: High Background Signal or Off-Target Effects
| Potential Cause | Troubleshooting Step | Recommended Action |
| Non-Specific Binding of RNA Recruiter | Assess the specificity of the RNA-recruiter interaction. | Perform competition assays with unlabeled specific and non-specific competitor RNAs to determine binding specificity. |
| Aggregation of RNA Recruiter/RIBOTAC | Check for precipitation in your stock and working solutions. | Centrifuge your solutions before use and measure the concentration of the supernatant. Consider using a small percentage of a biocompatible solvent like DMSO to improve solubility, but be mindful of its potential effects on the experiment. |
| Contaminating Nucleases | Ensure all components are free from non-specific nuclease contamination. | Use commercially available nuclease inhibitors in your reactions where appropriate and always handle reagents with care to avoid introducing contaminants. |
Experimental Protocols
Protocol 1: In Vitro RNA Degradation Assay
This protocol outlines a general workflow to assess the degradation of a target RNA by an this compound-based RIBOTAC that recruits RNase L.
Materials:
-
Target RNA
-
This compound / RIBOTAC
-
Recombinant RNase L
-
RNase-free water, buffers, and tubes
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Stop Solution (e.g., containing EDTA to chelate Mg2+ and inactivate RNase L)
-
Denaturing polyacrylamide gel or other RNA analysis method (e.g., qRT-PCR)
Procedure:
-
RNA Preparation: Dilute the target RNA to the desired concentration in RNase-free water. If necessary, perform a refolding step by heating at 95°C for 2 minutes, followed by slow cooling to room temperature.
-
Reaction Setup: In an RNase-free microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
RNase-free water to the final volume.
-
Reaction Buffer.
-
Target RNA.
-
This compound / RIBOTAC.
-
Recombinant RNase L.
-
-
Incubation: Incubate the reaction at the optimal temperature for RNase L activity (typically 30-37°C) for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stopping the Reaction: At each time point, stop the reaction by adding the Stop Solution.
-
Analysis: Analyze the RNA degradation by running the samples on a denaturing polyacrylamide gel and visualizing with a suitable stain (e.g., SYBR Gold). Alternatively, quantify the remaining target RNA using qRT-PCR.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for RNA-Recruiter Binding
This protocol is used to qualitatively assess the binding of the this compound to its target RNA.
Materials:
-
Labeled target RNA (e.g., with a fluorescent dye)
-
Unlabeled this compound
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT)
-
Native polyacrylamide gel
-
Gel loading dye
Procedure:
-
Binding Reaction: In separate tubes, incubate the labeled target RNA at a constant concentration with increasing concentrations of the this compound in the Binding Buffer.
-
Incubation: Allow the binding reaction to proceed at room temperature or on ice for a defined period (e.g., 20-30 minutes).
-
Gel Electrophoresis: Add gel loading dye to each reaction and load the samples onto a native polyacrylamide gel. Run the gel at a low voltage to avoid generating heat that could disrupt the RNA-ligand complexes.
-
Visualization: Visualize the labeled RNA using an appropriate imaging system. A shift in the mobility of the RNA band in the presence of the this compound indicates binding.
Visualizations
Caption: Workflow for in vitro RNA degradation assay using a RIBOTAC.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. The Basics: RNA Isolation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Methods for Detecting Protein–RNA Interactions | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 7. biotium.com [biotium.com]
Technical Support Center: Optimizing Linker Length in RIBOTAC Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing linker length in Ribonuclease Targeting Chimera (RIBOTAC) design.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a RIBOTAC?
A RIBOTAC is a bifunctional molecule composed of a ligand that binds to a target RNA, a recruiter moiety that engages an endogenous ribonuclease (like RNase L), and a linker that connects these two components.[1][2] The linker is not merely a spacer; its length, composition, and attachment points are critical for correctly positioning the RNA-binding and RNase-recruiting modules to facilitate the formation of a productive ternary complex (RNA-RIBOTAC-RNase L). This complex is essential for the dimerization and activation of RNase L, leading to the degradation of the target RNA.
Q2: Is there a universal optimal linker length for all RIBOTACs?
No, there is no universal optimal linker length. The ideal length is highly dependent on the specific RNA target's structure, the binding site of the ligand, and the specific RNase L recruiter used.[3] Optimization is an empirical process that requires testing a library of linkers with varying lengths and compositions for each new RIBOTAC system.
Q3: What are the most common types of linkers used in RIBOTAC design?
Similar to PROTACs, the most common linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains. These are favored for their flexibility and ease of synthesis. However, more rigid linkers incorporating elements like piperazine (B1678402) or triazole rings are also used to introduce conformational constraints, which can sometimes lead to more potent degradation.
Q4: How does linker length affect the cellular activity of a RIBOTAC?
Linker length can significantly impact a RIBOTAC's cellular permeability and solubility. Longer or more hydrophobic linkers may decrease cellular uptake, reducing the intracellular concentration of the RIBOTAC and thus its efficacy.[4] Conversely, a well-designed linker can improve physicochemical properties and enhance bioavailability.
Troubleshooting Guide
Issue 1: My RIBOTAC binds to the target RNA and RNase L in binary assays but does not induce RNA degradation.
-
Possible Cause A: Incorrect Linker Length. The linker may be too short, causing steric hindrance and preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the RNA and RNase L into close enough proximity for efficient cleavage.
-
Solution: Synthesize and test a series of RIBOTACs with varying linker lengths. A common strategy is to start with a longer linker and progressively shorten it.[4]
-
-
Possible Cause B: Unfavorable Ternary Complex Conformation. The linker, even at an appropriate length, may orient the target RNA in a way that the RNase L cleavage sites are not accessible.
-
Solution: Alter the linker's attachment points on either the RNA-binding ligand or the RNase L recruiter. Additionally, introducing some rigidity into the linker with cyclic structures can help to achieve a more productive conformation.
-
-
Possible Cause C: Poor Cellular Permeability. The RIBOTAC may not be reaching its intracellular target in sufficient concentrations.
-
Solution: Modify the linker to improve its physicochemical properties. For example, incorporating more hydrophilic moieties like PEG can enhance solubility and permeability. Cellular uptake can be assessed using fluorescence-based assays.[5]
-
Issue 2: I observe a "hook effect," where the degradation efficiency decreases at higher RIBOTAC concentrations.
-
Possible Cause: At high concentrations, the RIBOTAC can form binary complexes (RIBOTAC-RNA and RIBOTAC-RNase L) that do not lead to degradation, thus sequestering the components of the productive ternary complex.
-
Solution: This is a common phenomenon with bifunctional molecules. While linker optimization can sometimes modulate this effect, the primary solution is to perform dose-response experiments to identify the optimal concentration range for maximum degradation.
-
Issue 3: The RIBOTAC is active in vitro but shows low or no activity in cells.
-
Possible Cause A: Low RNase L Expression. The target cell line may have low endogenous levels of RNase L, which is essential for RIBOTAC activity.[4]
-
Solution: Confirm RNase L expression levels in your cell line using qPCR or Western blotting. If expression is low, consider using a different cell line or a method to induce RNase L expression.
-
-
Possible Cause B: Cellular Efflux. The RIBOTAC may be actively transported out of the cell by efflux pumps.
-
Solution: Co-incubate the cells with your RIBOTAC and a known efflux pump inhibitor. If degradation is restored, this suggests that efflux is a problem that needs to be addressed in the RIBOTAC design, potentially by modifying the linker to alter its interaction with efflux pumps.
-
Data Presentation: Linker Length and Degradation Efficiency
The following table summarizes data from studies on bifunctional degraders (including RIBOTACs and the analogous PROTACs) to illustrate the impact of linker length on degradation efficiency.
| Target | Linker Type | Linker Length (Number of PEG units or atoms) | Cell Line | Degradation Efficiency (DC50 or % Degradation) | Reference |
| LGALS1 mRNA | PEG | 2 | THP-1 / MDA-MB-231 | Increased potency compared to longer linkers | [3] |
| LGALS1 mRNA | PEG | 8 | THP-1 / MDA-MB-231 | Optimal potency | [3] |
| LGALS1 mRNA | PEG | >8 | THP-1 / MDA-MB-231 | Decreased potency | [3] |
| pri-miR-96 | PEG | Shortest spacer tested | Triple-negative breast cancer cells | Optimal activity | [4] |
| pri-miR-96 | PEG | Longer spacers | Triple-negative breast cancer cells | Reduced efficacy | [4] |
| Estrogen Receptor α | Alkyl | 16 atoms | MCF7 | Optimal efficacy | [6] |
| BTK | Alkyl/PEG | Varied | Ramos | DC50 values from 1-40 nM | [7] |
Experimental Protocols
In Vitro RNase L Cleavage Assay
This assay assesses the ability of a RIBOTAC to induce RNase L-mediated cleavage of a target RNA in vitro.
Materials:
-
Purified recombinant RNase L
-
In vitro transcribed target RNA, labeled with a fluorescent reporter (e.g., 5'-FAM) and a quencher (e.g., 3'-BHQ)
-
RIBOTACs at various concentrations
-
RNase-free water, buffers, and tubes
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare a reaction mixture containing the fluorescently labeled target RNA and your RIBOTAC at the desired concentration in an appropriate reaction buffer.
-
Initiate the reaction by adding purified recombinant RNase L.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity. Cleavage of the RNA by RNase L will separate the fluorophore and quencher, resulting in an increase in fluorescence.
-
Include appropriate controls: RNA alone, RNA + RNase L (no RIBOTAC), and RNA + RIBOTAC (no RNase L).
-
Plot the fluorescence signal against the RIBOTAC concentration to determine the concentration at which 50% of the RNA is cleaved (EC50).
Cellular RNA Degradation Assay (RT-qPCR)
This protocol quantifies the reduction of target RNA levels in cells treated with a RIBOTAC.
Materials:
-
Cultured cells that express the target RNA and RNase L
-
RIBOTACs at various concentrations
-
Cell culture medium and reagents
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for the target RNA and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a dose range of your RIBOTAC for a specified period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up qPCR reactions using a suitable master mix, primers for your target RNA, and primers for a housekeeping gene. Run the qPCR on a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of the target RNA in RIBOTAC-treated cells compared to vehicle-treated cells using the ΔΔCt method, normalized to the housekeeping gene.[8] Plot the percentage of remaining RNA against the RIBOTAC concentration to determine the DC50 (the concentration at which 50% of the target RNA is degraded).
Mandatory Visualizations
Caption: Mechanism of action for a RIBOTAC.
Caption: Experimental workflow for RIBOTAC linker optimization.
Caption: Troubleshooting flowchart for RIBOTAC experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeted RNA Degradation as a Promising Therapeutic Strategy | MDPI [mdpi.com]
- 5. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. mcgill.ca [mcgill.ca]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cellular Uptake of RNA Recruiter 1
Welcome to the technical support center for RNA Recruiter 1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the cellular delivery of this compound during their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a component of the RNase L RIBOTAC system, which is an innovative RNA-degrading chimera. It functions as an RNA ligand-linker designed to target and bind to a specific four-way RNA helix (SL5) within the 5' UTR of the SARS-CoV-2 RNA genome. This targeted binding is crucial for inhibiting viral replication in lung epithelial carcinoma cells.[1]
Q2: We are observing low efficacy of this compound in our cell-based assays. Could this be related to poor cellular uptake?
Yes, inefficient cellular uptake is a significant barrier for the efficacy of RNA-based therapeutics.[2][] Like other RNA molecules, this compound faces challenges in crossing the cell membrane due to its size, negative charge, and hydrophilicity.[] If the molecule does not efficiently enter the cytoplasm, it cannot engage its target and mediate its effect.
Q3: What are the common delivery strategies to enhance the cellular uptake of RNA therapeutics like this compound?
Lipid nanoparticles (LNPs) are a widely used and effective non-viral delivery system for RNA therapeutics.[4][5][6][7][8] LNPs protect the RNA from degradation by nucleases in biological fluids and facilitate its entry into cells.[5][8] Other strategies include conjugation with cell-penetrating peptides (CPPs) or using other nanocarrier systems.[9][10]
Q4: How can we formulate this compound with Lipid Nanoparticles (LNPs)?
Optimizing LNP formulations is critical for efficient RNA delivery.[6][7] Key parameters to consider include the composition of lipids (ionizable cationic lipids, helper lipids like DOPE, cholesterol, and PEGylated lipids), the ratio of these lipids, and the N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the RNA).[6][7][8] Microfluidic-based synthesis is a common method for producing uniform LNPs.[6]
Q5: What are the primary mechanisms of cellular entry for RNA therapeutics?
The primary mechanism of cellular uptake for RNA therapeutics, especially when formulated in nanoparticles, is endocytosis.[11][12] There are several endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[11][12] The specific pathway utilized can depend on the delivery vehicle, cell type, and surface ligands.[13][14]
Q6: How can we determine which endocytic pathway is dominant for our this compound formulation?
You can use chemical inhibitors for specific endocytic pathways in your cell-based experiments.[13][15] By observing how these inhibitors affect the uptake of your fluorescently-labeled this compound, you can infer the dominant pathway. For example, chlorpromazine (B137089) inhibits clathrin-mediated endocytosis, while amiloride (B1667095) inhibits macropinocytosis.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no target engagement/biological effect. | Inefficient cellular uptake. | 1. Confirm cellular uptake using a fluorescently labeled version of this compound via flow cytometry or fluorescence microscopy. 2. Optimize the delivery vehicle (e.g., LNP formulation, CPP conjugation).[6][9] 3. Increase the concentration of the delivery complex. |
| Degradation of this compound. | 1. Ensure the use of nuclease-free water and reagents. 2. Utilize a carrier system like LNPs to protect the RNA from nucleases.[4][5] 3. Consider chemical modifications to the RNA backbone to increase nuclease resistance.[2][] | |
| Inefficient endosomal escape. | 1. The RNA therapeutic may be trapped in endosomes and subsequently degraded in lysosomes.[2] 2. Optimize the LNP formulation to include lipids that promote endosomal escape (e.g., ionizable cationic lipids that become protonated in the acidic endosome).[8] | |
| High cellular toxicity or off-target effects. | Toxicity of the delivery vehicle. | 1. Titrate the concentration of the delivery vehicle to find the optimal balance between uptake efficiency and cell viability. 2. Screen different LNP formulations or CPPs for lower toxicity profiles.[6] |
| Immunogenicity of the RNA or delivery system. | 1. Minimize immune responses by optimizing the LNP composition and potentially modifying the RNA sequence.[4] 2. Use highly purified RNA to avoid contaminants that can trigger immune sensors. | |
| Inconsistent results between experiments. | Variability in LNP formulation. | 1. Ensure consistent preparation of LNPs by using standardized protocols and equipment, such as microfluidics.[6] 2. Characterize each batch of LNPs for size, polydispersity, and encapsulation efficiency. |
| Cell culture conditions. | 1. Maintain consistent cell passage numbers and confluency. 2. Ensure consistent incubation times and conditions. |
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake using Flow Cytometry
This protocol describes how to quantify the cellular uptake of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., with Cy5 or FITC)
-
Delivery vehicle (e.g., pre-formed LNPs or CPPs)
-
Target cells in culture
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Nuclease-free water
Procedure:
-
Cell Seeding: Seed target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Complex Formation: Prepare the delivery complex of fluorescently labeled this compound and the delivery vehicle according to the manufacturer's protocol or your optimized formulation.
-
Cell Treatment: Remove the growth medium from the cells and replace it with fresh medium containing the delivery complex. Incubate for the desired time (e.g., 4, 12, or 24 hours).
-
Cell Harvesting:
-
Aspirate the medium containing the delivery complex.
-
Wash the cells three times with cold PBS to remove any non-internalized complexes.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete growth medium and transfer the cell suspension to a microcentrifuge tube.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in cold PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., APC for Cy5, FITC for FITC).
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
Protocol 2: Assessment of Endosomal Escape using Confocal Microscopy
This protocol allows for the visualization of the subcellular localization of this compound.
Materials:
-
Fluorescently labeled this compound
-
Delivery vehicle
-
Target cells cultured on glass coverslips in a 24-well plate
-
LysoTracker Green (or another endosomal/lysosomal marker)
-
Hoechst 33342 (or another nuclear stain)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, using cells grown on coverslips.
-
Staining of Endosomes/Lysosomes: Approximately 30-60 minutes before the end of the incubation period, add LysoTracker Green to the cell culture medium at the recommended concentration.
-
Cell Fixation and Nuclear Staining:
-
Aspirate the medium and wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with Hoechst 33342 in PBS for 10 minutes to stain the nuclei.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto glass slides using a mounting medium.
-
Image the slides using a confocal microscope.
-
Acquire images in the channels corresponding to the this compound label, LysoTracker, and Hoechst.
-
-
Image Analysis: Analyze the merged images to determine the co-localization of the this compound signal with the endosomal/lysosomal marker. A diffuse cytoplasmic signal for the this compound, separate from the LysoTracker signal, indicates successful endosomal escape.
Visualizations
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Optimizing Lipid Formulations For Targeted RNA-LNP Applications [bioprocessonline.com]
- 6. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 7. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the cellular uptake of siRNA duplexes following noncovalent packaging with protein transduction domain peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the cellular uptake of siRNA duplexes following noncovalent packaging with protein transduction domain peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptors, Endocytosis, and Trafficking: the Biological Basis of Targeted Delivery of Antisense and siRNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01127D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. worldscientific.com [worldscientific.com]
- 15. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of RNA Recruiters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with RNA recruiters. For the purpose of this guide, "RNA recruiters" encompass a broad class of molecules designed to interact with specific RNA targets and recruit cellular machinery, including but not limited to:
-
Ribonuclease-Targeting Chimeras (RIBOTACs): Small molecules that recruit ribonucleases to degrade target RNAs.
-
Antisense Oligonucleotides (ASOs): Single-stranded nucleic acids that bind to target RNA and modulate its function, often leading to its degradation.
-
Small Interfering RNAs (siRNAs): Double-stranded RNA molecules that induce sequence-specific cleavage of target mRNA via the RNA interference (RNAi) pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cytotoxicity observed with RNA recruiters?
A1: Cytotoxicity associated with RNA recruiters can stem from several factors:
-
Off-Target Effects: The RNA recruiter may bind to and affect unintended RNA molecules, leading to the downregulation of essential genes. This is a common issue with siRNAs and ASOs where even partial sequence complementarity can lead to unintended gene silencing.[1][2] Off-target effects can induce a toxic phenotype.[1][3]
-
Immune Stimulation: Certain RNA structures, such as unmodified single-stranded RNA or double-stranded RNA, can be recognized by the innate immune system (e.g., Toll-like receptors), triggering an inflammatory response and subsequent cell death.[4]
-
Delivery Vehicle Toxicity: The materials used to deliver the RNA recruiter into cells, such as lipid nanoparticles (LNPs), can have their own inherent cytotoxicity.[4]
-
Hybridization-Dependent Toxicity: This can be divided into on-target and off-target toxicity. On-target toxicity might occur from an exaggerated pharmacological effect in the target tissue, while off-target toxicity can affect unintended tissues, such as the liver or kidneys.[4]
-
Backbone-Dependent Toxicity: Chemical modifications to the oligonucleotide backbone, while improving stability, can sometimes contribute to toxicity.[4]
Q2: How can I reduce the cytotoxicity of my siRNA or ASO?
A2: Several strategies can be employed to mitigate the cytotoxicity of siRNAs and ASOs:
-
Chemical Modifications: Introducing modifications to the sugar-phosphate backbone or the nucleobases can reduce off-target effects and decrease immunogenicity.[1][5] For example, 2'-O-methylation of the guide strand in siRNAs can decrease miRNA-like off-target effects.[5][6]
-
Dose Optimization: Using the lowest effective concentration of the RNA recruiter can significantly reduce off-target effects and associated toxicity.[7]
-
Sequence Design: Utilize rigorous bioinformatic algorithms to design sequences with minimal predicted off-target binding.[8] For siRNAs, designing pools with distinct seed sequences can reduce the effective concentration of any single seed, minimizing off-target silencing.[5]
-
Purification: Ensure high purity of the synthesized RNA recruiter to remove any contaminants that may contribute to toxicity.
Q3: Are there ways to mitigate the toxicity associated with RIBOTACs?
A3: Yes, strategies to reduce RIBOTAC toxicity are an active area of research. Key approaches include:
-
Improving Specificity: Enhancing the binding affinity and selectivity of the RNA-binding module of the RIBOTAC for the target RNA can reduce off-target engagement.
-
Linker Optimization: The linker connecting the RNA-binding and ribonuclease-recruiting modules can influence the overall efficacy and specificity of the RIBOTAC.
-
Controlled Activation: Designing "caged" or pro-RIBOTACs that are only activated in the target cells or tissue can limit widespread activity and reduce systemic toxicity.[9]
-
Selective Nuclease Recruitment: Developing RIBOTACs that recruit specific ribonucleases with restricted expression patterns could confine the degradation activity to target cells.
Q4: My cells are dying after transfection, even with a negative control siRNA. What could be the cause?
A4: If you observe cytotoxicity with a negative control siRNA, the issue likely lies with the delivery method or experimental conditions rather than the siRNA sequence itself.
Troubleshooting Guides
Problem 1: High Cell Death Observed After Treatment with RNA Recruiter
| Possible Cause | Troubleshooting Steps |
| Concentration of RNA recruiter is too high. | Perform a dose-response experiment to determine the lowest effective concentration that achieves the desired biological effect with minimal toxicity.[7] |
| Off-target effects of the RNA recruiter. | 1. Redesign the siRNA or ASO sequence using updated bioinformatic tools to minimize off-target predictions.[8] 2. Test multiple different sequences targeting the same RNA to ensure the observed phenotype is not due to an off-target effect of a single sequence. 3. For siRNAs, consider using a pool of siRNAs targeting the same mRNA to reduce the concentration of any individual seed sequence.[5] |
| Toxicity of the delivery vehicle (e.g., lipid nanoparticles). | 1. Optimize the concentration of the delivery reagent. 2. Test alternative delivery methods (e.g., electroporation, different lipid formulations). 3. Include a "delivery vehicle only" control in your experiments to assess its baseline toxicity. |
| Innate immune response activation. | 1. Use chemically modified oligonucleotides (e.g., 2'-O-methyl) to reduce immune recognition.[5][6] 2. Ensure the removal of any dsRNA contaminants from in vitro transcription reactions. |
Problem 2: Inconsistent Results or Lack of Reproducibility in Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps |
| Variable cell health and density. | 1. Maintain consistent cell culture practices. 2. Seed cells at a consistent density for each experiment. 3. Regularly check for mycoplasma contamination. |
| Inconsistent preparation of RNA recruiter/delivery complexes. | 1. Prepare fresh dilutions of the RNA recruiter and delivery reagent for each experiment. 2. Ensure thorough mixing of the components. 3. Adhere to a strict timing protocol for complex formation. |
| Issues with the cytotoxicity assay itself. | 1. Ensure the chosen assay (e.g., MTT, CellTiter-Glo) is compatible with your experimental conditions (e.g., no interference from the RNA recruiter or delivery vehicle). 2. Include appropriate positive and negative controls for the assay. 3. Optimize the incubation time for the assay. |
Quantitative Data Summary
The following tables summarize quantitative data on the cytotoxicity of different RNA recruiters and the impact of mitigation strategies.
Table 1: Cytotoxicity of Different Antisense Oligonucleotide Chemistries
| Oligonucleotide Chemistry | Cell Line | IC50 (nM) | Reference |
| HNA (GS1954) | NIH 3T3 MDR | > 27 | [12] |
| HNA phosphorothioate (B77711) gapmer (GS1956) | NIH 3T3 MDR | ~27 | [12] |
| Phosphorothioate (5995) | NIH 3T3 MDR | > 27 | [12] |
| Chimeric 2'-O-ME gapmer (13758) | NIH 3T3 MDR | > 27 | [12] |
| pVEC-ASO2 | Human Fibroblast Lep3 | > 500 | [13] |
| pVEC-ASO3 | Human Fibroblast Lep3 | > 500 | [13] |
| pVEC-ASO4 | Human Fibroblast Lep3 | > 500 | [13] |
Table 2: Effect of Mitigation Strategies on siRNA-Induced Cytotoxicity
| Mitigation Strategy | Cell Line | Observation | Reference |
| 2'-O-methyl modification at position 2 of the guide strand | HeLa | Reduced off-target silencing at all doses without significantly affecting on-target silencing. | [6] |
| Pooling of siRNAs | - | Reduces the effective concentration of any individual seed sequence, minimizing off-target effects. | [5] |
| Lowering siRNA concentration | - | Can significantly reduce off-target effects. | [14] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[15]
Materials:
-
Cells in culture
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
RNA recruiter stock solution
-
Delivery vehicle (if applicable)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Include wells with medium only for background control.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Treatment: Prepare serial dilutions of the RNA recruiter in complete culture medium. If using a delivery vehicle, prepare the complexes according to the manufacturer's protocol. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the RNA recruiter. Include vehicle-only and untreated controls.
-
Exposure: Incubate the plate for the desired duration of exposure (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.
-
Incubation with MTT: Incubate the plate for 1 to 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: In Vitro Transcription of Modified RNA
This protocol can be used to synthesize RNA molecules with modified nucleotides to reduce immunogenicity.[16][17]
Materials:
-
Linearized DNA template with a T7 or SP6 promoter
-
Nuclease-free water
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl2, 10 mM spermidine, 50 mM DTT)
-
rNTP solution (containing ATP, CTP, GTP, and UTP, or modified versions like pseudo-UTP)
-
RNase inhibitor
-
T7 or SP6 RNA Polymerase
-
DNase I (RNase-free)
-
RNA purification kit or phenol-chloroform extraction reagents
Procedure:
-
Reaction Setup: In a nuclease-free tube, combine the following at room temperature:
-
Nuclease-free water to a final volume of 20 µL
-
4 µL of 5x Transcription Buffer
-
2 µL of each rNTP (or modified rNTP)
-
1 µg of linearized DNA template
-
1 µL of RNase inhibitor
-
2 µL of T7 or SP6 RNA Polymerase
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
RNA Purification: Purify the transcribed RNA using an RNA purification kit according to the manufacturer's protocol or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA by running a sample on a denaturing agarose (B213101) gel.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of an RNA recruiter.
References
- 1. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biomere.com [biomere.com]
- 5. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 6. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ncardia.com [ncardia.com]
- 8. What are the key parameters contributing to unwanted off-target effects in an RNAi experiment? [qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. General and Specific Cytotoxicity of Chimeric Antisense Oligonucleotides in Bacterial Cells and Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. themoonlab.org [themoonlab.org]
- 17. promegaconnections.com [promegaconnections.com]
Technical Support Center: Synthesis of RNA Recruiter 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of RNA Recruiter 1, a key component in the development of RNA-targeting therapeutics. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to ensure successful and efficient synthesis in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the RNA ligand-linker component of an RNase L-recruiting RIBOTAC (Ribonuclease Targeting Chimera).[1][2] It is an RNA-degrading chimera designed to bind to specific RNA structures, such as the four-way RNA helix (SL5) in the 5' UTR of the SARS-CoV-2 RNA genome. By recruiting RNase L, it facilitates the degradation of the target RNA, thereby inhibiting viral replication.[1][2]
Q2: What is the general strategy for synthesizing this compound?
A2: The synthesis of this compound involves a multi-step organic synthesis approach.[3][4] The general strategy consists of two main parts: the synthesis of the RNA-binding small molecule and the synthesis of the RNase L recruiting moiety, followed by their conjugation via a linker.[5][6]
Q3: What are the main challenges in synthesizing this compound?
A3: The primary challenges include managing multi-step synthesis, ensuring the purity of intermediates, and achieving a good overall yield.[3][4] Handling of air- and moisture-sensitive reagents and purification of the final product can also be challenging.
Q4: What analytical techniques are recommended for characterizing this compound?
A4: A combination of techniques is recommended for full characterization. High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. High-Performance Liquid Chromatography (HPLC) is used to assess purity.
Experimental Protocols
Synthesis of the RNA-Binding Moiety (C30 Analogue)
This protocol is adapted from the synthesis of C30-based RIBOTACs targeting SARS-CoV-2.[7]
Step 1: Synthesis of the Coumarin (B35378) Core
-
Reaction: Pechmann condensation of a substituted phenol (B47542) with a β-ketoester in the presence of an acid catalyst.
-
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in ethanol, add the β-ketoester (1.1 eq) and a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield the coumarin core.
-
Step 2: Functionalization of the Coumarin Core
-
Reaction: Introduction of a reactive group for linker attachment, for example, through a Williamson ether synthesis.
-
Procedure:
-
Dissolve the coumarin core (1.0 eq) in anhydrous acetone.
-
Add potassium carbonate (3.0 eq) and a linker precursor with a terminal leaving group (e.g., a haloalkane, 1.2 eq).
-
Reflux the mixture overnight.
-
Monitor the reaction by TLC. After completion, filter off the potassium carbonate and evaporate the solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Synthesis of the RNase L Recruiter Moiety
The RNase L recruiter is a heterocyclic molecule that induces dimerization and activation of RNase L.[5][6]
Step 1: Synthesis of the Heterocyclic Core
-
Reaction: A multi-step synthesis involving cyclization reactions to form the desired heterocyclic system (e.g., a substituted aminothiophene).[8]
-
Procedure:
-
Follow established literature procedures for the synthesis of the specific heterocyclic core. This may involve reactions such as the Gewald reaction.
-
Purify the product by recrystallization or column chromatography.
-
Step 2: Functionalization for Linker Attachment
-
Reaction: Introduction of a functional group (e.g., an azide (B81097) or alkyne) for click chemistry-based conjugation to the RNA-binding moiety.
-
Procedure:
-
React the heterocyclic core with a suitable reagent to introduce the desired functional group. For example, an azide can be introduced via nucleophilic substitution with sodium azide.
-
Purify the functionalized recruiter by column chromatography.
-
Conjugation of the RNA-Binding Moiety and RNase L Recruiter (Click Chemistry)
-
Reaction: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Procedure:
-
Dissolve the alkyne-functionalized RNA-binding moiety (1.0 eq) and the azide-functionalized RNase L recruiter (1.0 eq) in a mixture of t-butanol and water.
-
Add a solution of copper(II) sulfate (B86663) pentahydrate (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by preparative HPLC.
-
Data Presentation
| Parameter | RNA-Binding Moiety (C30 Analogue) | RNase L Recruiter | This compound (Final Product) |
| Molecular Formula | Varies based on substitution | Varies based on heterocycle | C31H36N4O7[2] |
| Molecular Weight ( g/mol ) | Varies | Varies | 576.64[2] |
| Typical Yield (%) | 60-80% (per step) | 50-70% (per step) | 40-60% (conjugation step) |
| Purity (by HPLC) | >95% | >95% | >98% |
| Appearance | White to off-white solid | Yellow to brown solid | White to pale yellow solid |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in coumarin synthesis | Incomplete reaction; side product formation. | Ensure anhydrous conditions. Increase reaction time or temperature. Purify starting materials. |
| Incomplete functionalization | Inactive reagents; steric hindrance. | Use fresh, anhydrous solvents and reagents. Consider a more reactive linker precursor. Increase reaction temperature. |
| Low yield in click chemistry conjugation | Inactive catalyst; poor solubility of reactants. | Use freshly prepared catalyst solution. Use a co-solvent to improve solubility. Degas the solvent to remove oxygen. |
| Presence of impurities in the final product | Incomplete reaction; side reactions; difficult purification. | Optimize purification conditions (e.g., change HPLC column, gradient). Perform an additional purification step (e.g., recrystallization). |
| Product degradation | Instability of the molecule to light, air, or temperature. | Store the final product and intermediates under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light. |
| Difficulty in product characterization | Poor solubility; complex NMR spectra. | Use deuterated solvents that can better dissolve the compound (e.g., DMSO-d6). Use 2D NMR techniques (COSY, HSQC, HMBC) for complex spectra. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. DNA-Encoded Library Screening To Inform Design of a Ribonuclease Targeting Chimera (RiboTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical-guided SHAPE sequencing (cgSHAPE-seq) informs the binding site of RNA-degrading chimeras targeting SARS-CoV-2 5’ untranslated region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
Technical Support Center: Addressing Solubility Challenges with RNA Recruiter 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with RNA Recruiter 1, a novel small molecule designed to interact with specific RNA targets.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a small molecule designed to bind to specific RNA structures, facilitating the recruitment of cellular machinery to the target RNA. As with many small molecule drug candidates, its efficacy is dependent on its ability to remain soluble in experimental buffer systems to ensure bioavailability and proper target engagement.[1][2][3] Challenges in solubility can impact experimental reproducibility and the accuracy of downstream data.[4]
Q2: I'm observing precipitation of this compound upon its addition to my aqueous buffer. What are the likely causes?
Precipitation of a small molecule like this compound in aqueous solutions is a common issue that can stem from several factors:
-
High Compound Concentration: The concentration of this compound may exceed its solubility limit in the chosen buffer.
-
Buffer Composition: The pH, ionic strength, and presence of certain salts in the buffer can significantly influence the solubility of the compound.[5][6][7]
-
Temperature: Temperature can affect solubility; some compounds are less soluble at lower temperatures.[5][6]
-
Improper Dissolution of Stock Solution: The initial stock solution in an organic solvent (like DMSO) may not have been fully dissolved or may have precipitated upon storage.
Q3: How can I assess the solubility of this compound in my specific experimental conditions?
A simple visual inspection for precipitation is a primary indicator. For more quantitative analysis, techniques such as nephelometry, which measures turbidity, or analytical methods like High-Performance Liquid Chromatography (HPLC) after centrifugation or filtration of the sample can determine the concentration of the soluble compound.
Troubleshooting Guides
Issue 1: Precipitate Formation During Experiment Preparation
Symptoms:
-
Visible particulate matter or cloudiness in the solution after adding this compound.
-
Inconsistent results in bioassays.[4]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Concentration Exceeds Solubility | Decrease the final concentration of this compound in the assay. Perform a concentration-response curve to find the optimal balance between efficacy and solubility. |
| Incompatible Buffer pH | Adjust the pH of the buffer. The solubility of a small molecule can be highly dependent on pH.[5][7] Test a range of pH values (e.g., 6.0, 7.4, 8.0) to identify the optimal condition. |
| Suboptimal Ionic Strength | Modify the salt concentration (e.g., NaCl, KCl) in your buffer. Some compounds require higher or lower ionic strengths to remain soluble.[5][8] |
| Poor Initial Stock Dissolution | Ensure the initial stock of this compound in organic solvent (e.g., DMSO) is fully dissolved. Gentle warming or vortexing may be necessary. Centrifuge the stock solution before use to pellet any undissolved compound. |
| "Salting Out" Effect | When diluting the DMSO stock into an aqueous buffer, add the stock solution dropwise while vortexing the buffer to avoid localized high concentrations that can cause precipitation. |
Issue 2: Inconsistent or Low Activity in Functional Assays
Symptoms:
-
Lower than expected biological activity.
-
High variability between experimental replicates.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Reduced Bioavailability Due to Poor Solubility | Address solubility using the steps outlined in Issue 1. Even if not visibly precipitated, the compound may be forming small aggregates that are not biologically active.[5] |
| Adsorption to Labware | Small molecules can adsorb to the surface of plasticware, reducing the effective concentration. Consider using low-adhesion microplates or adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to your buffer, if compatible with your assay. |
| Compound Degradation | Assess the stability of this compound in your assay buffer over the time course of the experiment. This can be analyzed by methods like LC-MS. |
| Interaction with Other Assay Components | Other molecules in your assay (e.g., proteins, nucleic acids) could be promoting the precipitation of this compound. |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound
This protocol provides a general method for assessing the kinetic solubility of a small molecule in a specific buffer.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
96-well filter plates (e.g., 0.45 µm PVDF)
-
96-well UV-transparent plates
-
Plate reader with UV-Vis capabilities
-
Multichannel pipette
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Transfer a small volume (e.g., 2 µL) of each DMSO concentration into the wells of a 96-well plate. Include DMSO-only wells as a blank.
-
Add the aqueous buffer (e.g., 198 µL) to each well to achieve the final desired concentrations and a consistent final DMSO concentration (e.g., 1%).
-
Mix and incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for equilibration.
-
Visually inspect for precipitation.
-
Filter the solutions using the 96-well filter plate into a new UV-transparent 96-well plate to remove any precipitated compound.
-
Measure the absorbance of the filtrate at a wavelength where this compound absorbs.
-
Compare the absorbance of the filtered samples to a standard curve of this compound prepared in a solvent where it is fully soluble (e.g., 100% DMSO) to determine the concentration of the soluble compound. The highest concentration that remains in solution is the kinetic solubility.
Visualizations
Logical Workflow for Troubleshooting Solubility
This diagram outlines a systematic approach to diagnosing and resolving solubility issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of RNA‐Targeting Small Molecules: Challenges and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frameworks for targeting RNA with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Validating RNA Recruiter 1 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the target engagement of RNA Recruiter 1. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for validating that this compound is engaging its intended RNA target in cells?
A1: Several orthogonal methods are recommended to confidently validate target engagement. The primary approaches include:
-
RNA Pulldown Assays: This in vitro technique uses a biotinylated version of the target RNA to "pull down" the this compound from cell lysates, confirming a direct interaction.[1][2][3]
-
RNA Immunoprecipitation Sequencing (RIP-Seq): This in vivo method involves using an antibody to pull down the this compound, and then sequencing the co-precipitated RNA to identify the bound transcripts.[4][5][6][7] This confirms that the recruiter binds the target RNA within a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in live cells by measuring changes in the thermal stability of the target protein upon ligand binding.[8][9][10][11] While traditionally used for protein-small molecule interactions, it can be adapted for RNA-protein interactions.
-
Bioluminescence/Förster Resonance Energy Transfer (BRET/FRET): These proximity-based assays can be used in living cells to monitor the interaction between the this compound and its target RNA in real-time.[17][18][19][20][21]
Q2: How can I confirm that the observed biological effect is a direct result of my this compound engaging the target RNA?
A2: To ensure the observed phenotype is due to on-target activity, it is crucial to perform orthogonal validation experiments.[22] This can include:
-
Employing loss-of-function studies using techniques like RNA interference (RNAi) or CRISPR to mimic the expected downstream effect of the RNA recruiter.[22][24][25]
Q3: How do I assess the off-target effects of my this compound?
A3: Assessing off-target effects is critical for the development of any therapeutic modality. Key methods include:
-
Quantitative Proteomics: This unbiased approach can identify changes in the abundance of proteins other than the intended target, which may indicate off-target activity.[26][27][28][29][30]
-
RIP-Seq: In addition to confirming on-target binding, RIP-Seq can identify other RNAs that the recruiter may be binding to non-specifically.[4][5]
Troubleshooting Guides
RNA Pulldown Assay
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of RNA-binding protein | Inefficient biotin (B1667282) labeling of the RNA probe. | Optimize the labeling reaction and verify labeling efficiency before the assay.[31] |
| Degraded RNA probe. | Check RNA integrity on a gel after in vitro transcription. Work in an RNase-free environment.[31] | |
| Insufficient concentration of the RNA probe. | Increase the concentration of the biotinylated RNA probe used in the pulldown.[31] | |
| High background of non-specific protein binding | Insufficient washing. | Increase the number and stringency of wash steps after the pulldown.[1] |
| Non-specific binding to beads. | Pre-clear the cell lysate with beads before adding the RNA probe. | |
| Inappropriate competitor RNA. | Use a non-specific competitor RNA, such as yeast tRNA, to reduce non-specific binding. |
RNA Immunoprecipitation (RIP-Seq)
| Issue | Potential Cause | Recommended Solution |
| Low yield of immunoprecipitated RNA | Inefficient antibody. | Validate the antibody for immunoprecipitation and use an appropriate concentration. |
| Insufficient cell lysis. | Optimize the lysis buffer and procedure to ensure efficient release of RNA-protein complexes.[4] | |
| RNA degradation. | Use RNase inhibitors throughout the protocol and work quickly on ice.[1] | |
| High background from non-specific RNA | Incomplete washing. | Increase the number and stringency of washes after immunoprecipitation. |
| Antibody cross-reactivity. | Ensure the antibody is specific to the target protein. Include an isotype control antibody in your experiment. | |
| Poor library quality for sequencing | Low-quality input RNA. | Assess the integrity of the RNA before library preparation. |
| Bias during library construction. | Use a validated library preparation kit and follow the manufacturer's instructions carefully. Incomplete removal of ribosomal RNA can lead to bias.[5] |
Experimental Protocols
Detailed Methodology: RNA Pulldown Assay
-
Preparation of Biotinylated RNA Probe:
-
Synthesize the target RNA in vitro with biotin-UTP.
-
Purify the biotinylated RNA and verify its integrity by gel electrophoresis.
-
-
Preparation of Cell Lysate:
-
RNA-Protein Binding:
-
Incubate the biotinylated RNA probe with the cell lysate to allow the formation of RNA-protein complexes.[1]
-
-
Capture of RNA-Protein Complexes:
-
Add streptavidin-coated magnetic beads to the mixture and incubate to capture the biotinylated RNA-protein complexes.[1]
-
-
Washing:
-
Wash the beads several times with a wash buffer to remove non-specifically bound proteins.[1]
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by western blotting using an antibody specific for the this compound.[1]
-
Detailed Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat intact cells with the this compound or a vehicle control.
-
-
Heating:
-
Heat the cell lysates or intact cells to a range of temperatures.[9]
-
-
Lysis and Centrifugation:
-
Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.[32]
-
-
Protein Quantification:
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve between the treated and control samples indicates target engagement.[8]
-
Visualizations
Caption: Workflow for an RNA Pulldown Assay.
Caption: Experimental workflow for RIP-Seq.
Caption: Logical relationships in target validation.
References
- 1. RNA Pull Down: Principles, Probe Design, and Data Analysis - Creative Proteomics [iaanalysis.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of RNA–Protein Interactions Through In Vitro RNA Pull-Down Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. nRIP-seq: A technique to identify RNA targets of an RNA binding protein on a genome-wide scale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Prepare a Library for RIP-Seq: A Comprehensive Guide - CD Genomics [cd-genomics.com]
- 6. Protocol for identification and validation of IGF2BP1 target genes in pluripotent human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CETSA [cetsa.org]
- 10. Publications — CETSA [cetsa.org]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-cell RNA structure probing with SHAPE-MaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accurate RNA Structure Mapping with SHAPE-MaP | eSHAPE [eclipsebio.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. o2hdiscovery.co [o2hdiscovery.co]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 21. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Strategies to validate loss-of-function gene targets involved in the mesenchymal to epithelial transition [horizondiscovery.com]
- 23. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Target validation to biomarker development: focus on RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantitative Proteomics and Differential Protein Abundance Analysis after Depletion of Putative mRNA Receptors in the ER Membrane of Human Cells Identifies Novel Aspects of mRNA Targeting to the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pnas.org [pnas.org]
- 29. researchgate.net [researchgate.net]
- 30. Quantitative Proteomics to Identify Nuclear RNA-Binding Proteins of Malat1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Protein-Nucleic Acid Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 32. pubs.acs.org [pubs.acs.org]
Troubleshooting Failed RNA Degradation Assays: A Technical Support Guide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during RNA degradation assays.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to assess the quality of my RNA sample?
A1: Before proceeding with any RNA degradation assay, it is crucial to assess the quantity, purity, and integrity of your RNA sample.[1][2] Key quality control checks include:
-
Quantification: Determine the RNA concentration using methods like spectrophotometry (measuring absorbance at 260 nm) or fluorometry.[1] Accurate quantification is vital as both too little and too much RNA can negatively impact assay results.[1]
-
Purity Assessment: Spectrophotometric ratios of A260/A280 and A260/A230 are used to assess purity. An A260/A280 ratio of ~2.0 is generally considered indicative of pure RNA.[3] Low ratios may indicate protein or phenol (B47542) contamination.[4]
-
Integrity Analysis: The integrity of the RNA, meaning how intact it is, is a critical parameter.[5] This can be evaluated using several methods:
-
Denaturing Agarose (B213101) Gel Electrophoresis: This is a common method to visualize RNA integrity.[6] For eukaryotic samples, intact total RNA will show sharp, clear 28S and 18S ribosomal RNA (rRNA) bands, with the 28S band being approximately twice as intense as the 18S band (a 2:1 ratio).[2][6] Degraded RNA will appear as a smear towards the lower molecular weight region of the gel.[6]
-
Automated Capillary Electrophoresis: Systems like the Agilent Bioanalyzer provide a more quantitative assessment of RNA integrity, generating an RNA Integrity Number (RIN).[1][7] The RIN is a score from 1 (completely degraded) to 10 (fully intact).[1] For many downstream applications, a RIN value of 7 or higher is recommended.[8][9]
-
Q2: My RNA appears degraded on a gel (smearing, faint or absent rRNA bands). What are the likely causes?
A2: RNA degradation is a common issue and can be caused by several factors, primarily the presence of RNases, which are ubiquitous enzymes that degrade RNA.[2][5][10]
-
RNase Contamination: This is the most frequent cause of RNA degradation.[10] RNases can be introduced from various sources, including the sample itself, the researcher's skin, lab surfaces, and contaminated reagents or equipment.[10][11]
-
Improper Sample Handling and Storage: RNA is inherently unstable.[10] Failure to immediately stabilize tissues or cells after collection can lead to rapid degradation by endogenous RNases.[12] Samples should be flash-frozen in liquid nitrogen or stored in an RNA stabilization solution like RNAlater.[13][12][14] Long-term storage should be at -80°C.
-
Incorrect Reagents or Technique: Using non-RNase-free water, buffers, or tips can introduce RNases.[10][14] Excessive physical stress, such as prolonged or harsh homogenization, can also shear RNA.[14][15]
-
Heat-Induced Degradation: High temperatures can lead to the fragmentation of RNA.[5]
Q3: How can I prevent RNA degradation during my experiments?
A3: Preventing RNA degradation requires maintaining an RNase-free environment and careful handling of samples.
-
Establish an RNase-Free Workstation: Designate a specific area for RNA work.[10] Clean benchtops, pipettes, and equipment with RNase decontamination solutions.[11]
-
Use Certified RNase-Free Materials: Always use certified RNase-free pipette tips, tubes, and reagents.[10][11]
-
Wear Proper Personal Protective Equipment (PPE): Gloves are essential to prevent RNase contamination from your hands. Change them frequently.[16][17]
-
Proper Sample Collection and Storage: Process samples immediately after collection or stabilize them using appropriate methods like flash-freezing or RNA stabilization reagents.[12] Store RNA samples at -80°C.
-
Inactivate Endogenous RNases: During RNA extraction, use lysis buffers containing chaotropic agents (e.g., guanidinium (B1211019) isothiocyanate) to inactivate RNases.[12][16]
Q4: My downstream application (e.g., qPCR, RNA-seq) failed. Could RNA degradation be the cause?
A4: Yes, RNA integrity is critical for the success of most downstream applications.[2][7]
-
For RT-qPCR: Degraded RNA can lead to reduced amplification efficiency, especially for longer amplicons, resulting in inaccurate quantification.[2][7]
-
For RNA-Sequencing (RNA-seq): The quality of the input RNA directly impacts the reliability of RNA-seq data.[18] Degraded RNA can lead to a loss of library complexity, 3' bias in library preparation (especially with oligo-dT priming), and reduced mapping efficiency.[19][20] Illumina, for example, recommends an RNA input with a RIN of at least 8 for their TruSeq Stranded mRNA workflow.[20]
-
For Microarray Analysis: The reliability of microarray data is significantly affected by RNA quality.[21] Degraded RNA can lead to unpredictable and unreliable expression profiles.[9]
Troubleshooting Common Assay Problems
| Problem | Potential Cause | Recommended Solution |
| Low RNA Yield | Incomplete cell lysis or sample homogenization.[16] | Ensure complete disruption of the sample. For difficult samples, consider using mechanical lysis (e.g., bead beating) in conjunction with chemical lysis.[12] Increase the time for sample digestion or homogenization.[13][15] |
| RNA degradation during extraction. | Work quickly and keep samples on ice. Use lysis buffers containing RNase inhibitors.[12][14] | |
| Incorrect binding or elution conditions (for column-based kits). | Ensure the correct amount of ethanol (B145695) is added to the lysate to facilitate binding. For elution, make sure the elution buffer is added directly to the center of the column membrane and allow for a sufficient incubation period.[13][16] | |
| Poor RNA Purity (Low A260/280 or A260/230 Ratios) | Protein contamination. | This can occur if too much starting material is used for the extraction kit's capacity.[14] Ensure complete dissociation of nucleoproteins by incubating the homogenate at room temperature.[4] |
| Phenol or guanidine (B92328) salt carryover. | Perform an additional ethanol precipitation step to clean up the RNA.[14] Ensure no carryover of the organic phase during phase separation in TRIzol-based extractions. | |
| Inconsistent or Non-Reproducible Results in Degradation Assay | Variable RNA quality between samples. | Standardize the RNA isolation protocol and perform rigorous quality control on all samples before starting the assay.[1][2] |
| Inconsistent experimental conditions. | Ensure precise timing and temperature control at all steps of the degradation assay. Use master mixes for reagents to minimize pipetting errors. | |
| Inappropriate controls. | Always include positive and negative controls in your experimental design to validate the assay's performance.[22][23] A positive control could be an RNA sample known to degrade under the assay conditions, while a negative control could be a sample treated with an RNase inhibitor. |
Experimental Protocols & Workflows
Key Experiment: Assessing RNA Integrity via Denaturing Agarose Gel Electrophoresis
This protocol provides a basic method for visualizing the integrity of total RNA.
Materials:
-
Agarose
-
MOPS buffer (10X)
-
Formaldehyde (B43269) (37%)
-
RNA loading buffer
-
Ethidium (B1194527) bromide or other nucleic acid stain
-
RNase-free water
-
RNA sample
-
RNA ladder
Procedure:
-
Prepare the Gel: Prepare a 1-1.5% denaturing agarose gel. For a 100 mL gel, use 1-1.5 g of agarose, 10 mL of 10X MOPS buffer, and add RNase-free water to 100 mL. Heat to dissolve the agarose, then cool to ~60°C. In a fume hood, add 1.8 mL of 37% formaldehyde and mix. Pour the gel and allow it to solidify.
-
Prepare the RNA Sample: In an RNase-free tube, mix ~1-2 µg of your RNA sample with formamide and formaldehyde-containing loading buffer. Heat the mixture at 65°C for 5-10 minutes to denature the RNA, then immediately place it on ice.[24]
-
Run the Gel: Place the gel in the electrophoresis tank and fill it with 1X MOPS running buffer. Load the denatured RNA samples and an RNA ladder into the wells. Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Visualize the Bands: Stain the gel with ethidium bromide or a safer alternative. Visualize the RNA bands under UV light.
Interpretation of Results:
-
Intact RNA: Two distinct and sharp bands corresponding to the 28S and 18S rRNA will be visible. The 28S band should be about twice as bright as the 18S band.[2][6]
-
Partially Degraded RNA: The rRNA bands will be less distinct, and there may be a smear of lower molecular weight RNA. The 2:1 ratio of 28S to 18S may be lost.[6]
-
Completely Degraded RNA: A smear will be visible at the bottom of the gel with no distinct rRNA bands.[6]
Workflow for a Typical RNA Degradation Assay
This workflow outlines the general steps involved in studying RNA degradation over time.
Caption: Workflow for a typical time-course RNA degradation experiment.
Logical Relationship: Causes and Effects of RNA Degradation
This diagram illustrates the relationship between the primary causes of RNA degradation and their ultimate impact on experimental outcomes.
Caption: Relationship between causes and consequences of RNA degradation.
References
- 1. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
- 2. Methods of RNA Quality Assessment [worldwide.promega.com]
- 3. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. Methods to Check RNA Integrity | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. academic.oup.com [academic.oup.com]
- 9. RNA degradation compromises the reliability of microRNA expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. zymoresearch.com [zymoresearch.com]
- 13. neb.com [neb.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. mpbio.com [mpbio.com]
- 16. RNA Preparation Troubleshooting [sigmaaldrich.com]
- 17. Troubleshooting Guide: RNA Extraction for Sequencing - CD Genomics [rna.cd-genomics.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. RNA-seq: impact of RNA degradation on transcript quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. knowledge.illumina.com [knowledge.illumina.com]
- 21. researchgate.net [researchgate.net]
- 22. Positive and Negative Controls | Rockland [rockland.com]
- 23. Performing appropriate RNAi control experiments [qiagen.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
Validating RNA Recruiter 1 Results: A Comparative Guide to siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
The advent of novel RNA-targeting technologies, such as RNA Recruiter 1 utilized in Ribonuclease-Targeting Chimeras (RIBOTACs), has opened new avenues for therapeutic intervention by directly targeting RNA. However, rigorous validation of the on-target effects of such molecules is crucial. Small interfering RNA (siRNA)-mediated knockdown is a cornerstone technique for validating the function of specific genes and, by extension, the effects of molecules that target their RNA transcripts. This guide provides a comprehensive comparison of this compound (as part of the RIBOTAC platform) and siRNA, offering supporting experimental data and detailed protocols to aid researchers in designing robust validation experiments.
Performance Comparison: this compound (RIBOTAC) vs. siRNA
While direct head-to-head studies comparing the performance of an this compound-based RIBOTAC and an siRNA targeting the same RNA molecule are limited in the public domain, a comparative overview can be assembled from existing literature. The following tables summarize the key performance characteristics of each technology based on available data. It is important to note that performance can be highly target- and cell-type-dependent.
Table 1: Quantitative Performance of this compound (RIBOTACs)
| Target RNA | Cell Line | Concentration | % RNA Degradation | Downstream Effect | Citation |
| pre-miR-21 | MDA-MB-231 | 500 nM | ~50% reduction in pre-miR-21 | Inhibition of cancer cell invasion | [1] |
| SARS-CoV-2 FSE RNA | HEK293T | 2 µM | ~25% reduction in reporter signal | Inhibition of viral frameshifting | [2] |
| MYC mRNA | HeLa | 10 µM | ~40% reduction in MYC mRNA | Induction of apoptosis | [3] |
| pre-miR-155 | MDA-MB-231 | 100 nM | ~70% reduction in pre- and mat-miR-155 | Reduced cancer cell migration | [4] |
Table 2: Quantitative Performance of siRNA
| Target Gene | Cell Line | Concentration | % mRNA Knockdown | Duration of Effect | Citation |
| Various | HeLa | 5 nM | >85% | 5-7 days | [5] |
| STAT3 | - | 1 nM | Effective silencing | Concentration-dependent off-targets | [6] |
| Hexokinase II | - | 1 nM | Effective silencing | Concentration-dependent off-targets | [6] |
| RNase L | HEK293T | Not specified | Effective knockdown | Ablation of RIBOTAC activity | [2] |
Key Differences and Considerations
| Feature | This compound (RIBOTAC) | siRNA |
| Mechanism of Action | Recruits endogenous RNase L to the target RNA for cleavage.[7][8] | Utilizes the RNA-induced silencing complex (RISC) to guide cleavage of complementary mRNA.[7][9] |
| Nature of Molecule | Small molecule, offering potential for better pharmacokinetic properties.[7] | Double-stranded RNA oligonucleotide. |
| Mode of Action | Catalytic; one RIBOTAC molecule can induce the degradation of multiple RNA targets.[7] | Stoichiometric, though the RISC complex is catalytic. |
| Design Principle | Requires identification of a small molecule that binds a structured region of the target RNA.[10][11] | Based on Watson-Crick base pairing to the target mRNA sequence. |
| Delivery | Can be cell-permeable, but delivery can still be a challenge for larger constructs. | Often requires transfection reagents or specialized delivery systems. |
| Off-Target Effects | Can have off-target binding to other RNAs or proteins; selectivity is a key development challenge.[12] | Can have "seed region" mediated off-target effects on unintended mRNAs.[6] |
Experimental Protocols
Validating this compound Activity Using siRNA
A critical experiment to validate that the observed effect of an this compound-containing RIBOTAC is due to the recruitment of RNase L is to perform the experiment in cells where RNase L has been knocked down using siRNA.
Protocol: siRNA-Mediated Knockdown of RNase L for RIBOTAC Validation
-
siRNA Design and Preparation:
-
Design at least two independent siRNAs targeting different regions of the RNase L mRNA to control for off-target effects. A non-targeting scrambled siRNA should be used as a negative control.
-
Resuspend lyophilized siRNAs in nuclease-free buffer to a stock concentration of 20 µM.
-
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or HeLa) in a 12-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
On the day of transfection, dilute the siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 24-48 hours.
-
-
RIBOTAC Treatment:
-
After the initial incubation with siRNA, replace the medium with fresh medium containing the this compound-based RIBOTAC at the desired concentration. A vehicle control (e.g., DMSO) should be included.
-
Incubate the cells with the RIBOTAC for the desired period (e.g., 24 hours).
-
-
Analysis of RNA and Protein Levels:
-
RNase L Knockdown Verification: Harvest a subset of cells from the siRNA-treated wells (before RIBOTAC treatment) to confirm RNase L knockdown at both the mRNA (by RT-qPCR) and protein (by Western blot) levels.
-
Target RNA Analysis: Harvest the remaining cells after RIBOTAC treatment. Extract total RNA and perform RT-qPCR to quantify the levels of the target RNA.
-
Downstream Protein Analysis: If the target RNA codes for a protein, perform a Western blot to analyze the levels of the corresponding protein.
-
-
Data Interpretation:
-
A significant reduction in the target RNA levels in the cells treated with the non-targeting siRNA and the RIBOTAC is expected.
-
This RIBOTAC-mediated reduction in the target RNA should be significantly diminished or abolished in the cells where RNase L has been successfully knocked down by the specific siRNAs. This result confirms that the activity of the this compound-based RIBOTAC is dependent on RNase L.
-
General Protocol for siRNA Knockdown Experiment
-
siRNA and Reagent Preparation: As described above.
-
Cell Transfection: As described above.
-
Incubation: Incubate cells for 24-72 hours post-transfection to allow for mRNA and protein turnover. The optimal time should be determined empirically.
-
Harvesting and Analysis: Harvest cells for analysis of mRNA levels (RT-qPCR) and protein levels (Western blot) of the target gene.
Visualizing the Experimental Workflow and Pathways
Experimental workflow for validating this compound with siRNA.
Signaling pathway of this compound within a RIBOTAC.
Conclusion
Both this compound-based RIBOTACs and siRNA are powerful tools for modulating RNA levels, each with its own set of advantages and challenges. While RIBOTACs represent a promising new class of small molecule therapeutics, siRNA remains an indispensable tool for target validation. The use of siRNA to confirm the RNase L-dependent mechanism of action of a RIBOTAC is a critical validation step. Furthermore, comparing the phenotypic outcomes of target RNA reduction by both a RIBOTAC and an siRNA can provide strong evidence for on-target activity and help to deconvolute any potential off-target effects of either modality. As the field of RNA-targeted therapeutics continues to evolve, the synergistic use of these technologies will be paramount for the development of safe and effective new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeted RNA Degradation as a Promising Therapeutic Strategy [mdpi.com]
- 5. thermofisher.com [thermofisher.com]
- 6. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Technologies for Targeted RNA Degradation and Induced RNA Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RNA-Targeting Techniques: A Comparative Analysis of Modern Approaches for RNA Manipulation in Cancer Research and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to RNA Knockdown: RNA Recruiter-Based Degraders vs. Antisense Oligonucleotides
In the landscape of functional genomics and drug development, the ability to specifically silence gene expression at the RNA level is a powerful tool. Among the various strategies for RNA knockdown, two prominent technologies are antisense oligonucleotides (ASOs) and the emerging class of small-molecule RNA degraders, often referred to as Ribonuclease-Targeting Chimeras (RIBOTACs). This guide provides an objective comparison of these two platforms, supported by experimental principles, to aid researchers in selecting the most appropriate method for their studies. The term "RNA recruiter 1" generally refers to a component of a RIBOTAC, specifically the moiety responsible for engaging a nuclease.
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between ASOs and RIBOTACs lies in their distinct mechanisms for inducing RNA degradation.
Antisense Oligonucleotides (ASOs) are short, single-stranded synthetic nucleic acid analogs that bind to a target mRNA through Watson-Crick base pairing.[1][2] Their primary mechanism for RNA knockdown is the recruitment of RNase H, an endogenous enzyme that recognizes DNA-RNA duplexes and cleaves the RNA strand.[2][3] This leads to the degradation of the target mRNA and subsequent reduction in protein expression.[3] ASOs can also function through non-degradative, steric-blocking mechanisms to inhibit translation or modulate pre-mRNA splicing.[4][5]
RIBOTACs , on the other hand, are bifunctional small molecules.[6] They consist of a ligand that specifically binds to a structured region of the target RNA, a linker, and an "RNA recruiter" moiety that engages an endogenous ribonuclease, most commonly RNase L.[7][8] By bringing the nuclease into proximity with the target RNA, RIBOTACs induce its cleavage and degradation.[7] This process is catalytic, meaning a single RIBOTAC molecule can mediate the degradation of multiple target RNA molecules.[1]
Performance Comparison: A Data-Driven Overview
The choice between ASOs and RIBOTACs depends on several factors, including the nature of the RNA target, desired potency, and specificity. The following table summarizes key performance metrics based on available data.
| Feature | RNA Recruiter (RIBOTACs) | Antisense Oligonucleotides (ASOs) |
| Target Site | Primarily structured regions of RNA[7] | Primarily unstructured, single-stranded regions of RNA[7] |
| Mechanism | Catalytic degradation via recruited nuclease (e.g., RNase L)[1][8] | Stoichiometric degradation via RNase H or steric hindrance[2][3] |
| Potency | Potentially higher due to catalytic nature, effective at lower concentrations[1] | Effective, but may require higher concentrations for maximal knockdown[9] |
| Specificity | Dependent on the selectivity of the small molecule binder for the target RNA structure[8] | Primarily determined by sequence complementarity; off-target effects due to partial complementarity are a concern[5] |
| Delivery | As small molecules, may have better cell permeability and biodistribution[10] | Often require delivery vehicles (e.g., lipid nanoparticles) or chemical modifications to improve uptake and stability[9] |
| Design Complexity | Requires identification of a selective small molecule binder for the target RNA, which can be challenging[7] | Rational design based on target RNA sequence is more straightforward[11] |
Experimental Protocols: A Guide to Implementation
Successful RNA knockdown experiments require careful planning and execution. Below are generalized protocols for utilizing RIBOTACs and ASOs in cell culture.
General Experimental Workflow
A typical workflow for assessing RNA knockdown involves cell culture, treatment with the knockdown agent, and subsequent analysis of RNA and protein levels.
Protocol for Antisense Oligonucleotide (ASO)-Mediated Knockdown
-
Cell Seeding: Plate cells in a multi-well plate to achieve 70-80% confluency at the time of transfection.
-
ASO Preparation: Dilute the ASO in an appropriate serum-free medium. In a separate tube, dilute the transfection reagent (e.g., a cationic lipid formulation) in the same medium.
-
Complex Formation: Combine the diluted ASO and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the ASO-transfection reagent complexes to the cells in complete growth medium.
-
Incubation: Incubate the cells for 24-72 hours. The optimal incubation time depends on the stability of the target mRNA and protein.
-
Analysis: Harvest the cells and perform downstream analysis.
-
RNA Level: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the target mRNA.
-
Protein Level: Prepare cell lysates and perform Western blotting to assess the reduction in the target protein.
-
Protocol for RIBOTAC-Mediated Knockdown
-
Cell Seeding: Plate cells in a multi-well plate to achieve a desired confluency for the duration of the experiment.
-
Compound Preparation: Prepare a stock solution of the RIBOTAC in a suitable solvent (e.g., DMSO). Further dilute the stock solution to the desired final concentrations in cell culture medium.
-
Treatment: Add the diluted RIBOTAC to the cells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to assess the kinetics of RNA degradation.
-
Analysis: Harvest the cells at each time point for analysis.
-
RNA Level: Isolate RNA and perform qRT-PCR to quantify the target RNA levels relative to a housekeeping gene and the vehicle control.
-
Protein Level: Perform Western blotting to determine the extent of target protein reduction.
-
Concluding Remarks
Both ASOs and RIBOTACs offer powerful and distinct approaches for RNA knockdown. ASOs are a more established technology with a straightforward design process based on sequence complementarity, making them highly suitable for targeting unstructured regions of RNA. RIBOTACs represent a newer, innovative strategy that leverages small molecules to catalytically degrade target RNAs, with the potential for improved potency and the ability to target structured RNAs that are often considered "undruggable" by traditional oligonucleotide-based approaches.[7] The selection between these two technologies will ultimately depend on the specific research question, the characteristics of the RNA target, and the experimental system being used. As research in small-molecule RNA targeting continues to advance, the toolkit for precise gene silencing will undoubtedly expand, offering even more sophisticated ways to probe gene function and develop novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. RNA therapeutics: RNAi and antisense mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNA therapeutics: Beyond RNA interference and antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small RNA Drugs: Therapeutic Strategies, Sequence Analysis, and Chemical Modifications [synapse.patsnap.com]
- 6. RIBOTACs: Small Molecules Target RNA for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted RNA degradation: Principle and Therapeutic Promises - Oncodesign Services [oncodesign-services.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of RNA Recruiters for Targeted RNA Degradation
For Researchers, Scientists, and Drug Development Professionals
The ability to selectively degrade specific RNA molecules offers a powerful tool for studying gene function and developing novel therapeutics. A variety of "RNA recruiters" have been developed to achieve this, each with its own mechanism, advantages, and limitations. This guide provides a comparative analysis of prominent RNA recruiting technologies, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal approach for their needs.
Overview of RNA Recruiter Technologies
Several platforms have emerged for inducing the targeted degradation of RNA. These can be broadly categorized into small molecule-based recruiters and nucleic acid-based systems. Small molecules, such as Ribonuclease Targeting Chimeras (RIBOTACs), utilize bifunctional compounds to bring an endogenous ribonuclease to the target RNA.[1][2] In contrast, systems like RNA-targeting Cas9 (RCas9) employ a guide RNA to direct a nuclease-active Cas9 protein to the RNA of interest for cleavage.[3][4][5]
Each approach presents a unique set of characteristics regarding specificity, delivery, and potential for therapeutic development. The choice of an RNA recruiter will depend on the specific application, the nature of the target RNA, and the experimental system.
Comparative Performance of RNA Recruiters
The efficacy of RNA recruiters can be quantified by metrics such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct side-by-side comparisons in the same experimental system are limited in the literature, we can compile and compare reported degradation efficiencies for various recruiters against different RNA targets.
| RNA Recruiter Type | Recruiter Molecule | Target RNA | Cell Line | Degradation Efficiency | Reference |
| RIBOTAC | pri-miR-96 RIBOTAC | pri-miR-96 | - | Induces site-selective cleavage at 200 nM | [2] |
| RIBOTAC | pre-miR-21 RIBOTAC | pre-miR-21 | MDA-MB-231 | Nanomolar potency | [2] |
| RIBOTAC | C5-RIBOTAC | SARS-CoV-2 FSE RNA | - | Significant reduction at 2 µM | [2][6] |
| RIBOTAC | F3-RIBOTAC | LGALS1 mRNA | - | Selective reduction of LGALS1 mRNA | [2] |
| Aptamer-RIBOTAC | 4A-ASO-AS | miR-210-3p | Cancer cells | Tumor-specific degradation | [2] |
| Imidazole Conjugate | Compound 3 | pre-miR-372 | AGS | 50% reduction at 2 µM | [2] |
Note: The experimental conditions (e.g., cell type, treatment duration) for the data presented in this table may vary across different studies. Direct comparison of absolute values should be made with caution.
Mechanisms of Action and Experimental Workflows
To visualize the distinct mechanisms of these RNA recruiters, the following diagrams illustrate their modes of action and a typical experimental workflow for assessing their activity.
Caption: Mechanism of RIBOTAC-mediated RNA degradation.
Caption: Mechanism of RCas9-mediated RNA degradation.
Caption: A typical workflow for evaluating RNA degrader activity.
Experimental Protocols
Accurate assessment of RNA recruiter performance requires robust and well-controlled experiments. Below are detailed protocols for key assays.
Cellular RNA Degradation Assay using RT-qPCR
This protocol outlines the steps to quantify the degradation of a target RNA in cells following treatment with an RNA recruiter.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T or a relevant cell line) in a multi-well plate to achieve 70-80% confluency on the day of treatment.
-
Treat the cells with a dose-response range of the RNA recruiter. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 24 hours).
2. RNA Isolation:
-
Harvest the cells and lyse them using a suitable lysis buffer (e.g., TRIzol or a column-based kit).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
3. Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Include a no-RT control to check for genomic DNA contamination.
4. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target RNA and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix.
-
Perform the qPCR reaction using a real-time PCR system. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes in both treated and control samples.
-
Calculate the relative quantification of the target RNA using the ΔΔCt method.
-
Plot the percentage of remaining RNA against the recruiter concentration to determine the DC50 value.
In Vitro RNA Cleavage Assay
This assay directly assesses the ability of an RNA recruiter to induce cleavage of a target RNA in a cell-free system.
1. Preparation of RNA:
-
Synthesize the target RNA in vitro using T7 RNA polymerase from a DNA template.
-
Optionally, label the RNA with a fluorescent dye (e.g., 6-FAM) for easier detection.
-
Purify the RNA by gel electrophoresis or column chromatography.
2. Cleavage Reaction:
-
In an RNase-free tube, combine the purified RNA, the RNA recruiter, and a source of the relevant nuclease (e.g., purified recombinant RNase L for RIBOTACs).
-
Incubate the reaction at 37°C for a specified time.
3. Analysis of Cleavage Products:
-
Stop the reaction by adding a denaturing loading buffer.
-
Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the RNA fragments by staining with a fluorescent dye (e.g., SYBR Gold) or by fluorescence imaging if a labeled RNA was used.
-
The appearance of smaller RNA fragments in the presence of the recruiter indicates cleavage.
Off-Target Analysis
A critical aspect of evaluating any targeted degradation technology is its specificity. Off-target effects can arise from the recruiter binding to unintended RNAs or, in the case of RCas9, from the guide RNA directing Cas9 to similar sequences.
-
Transcriptome-wide analysis: RNA-sequencing (RNA-seq) of cells treated with the RNA recruiter can provide a global view of its effects on the transcriptome.[2]
-
Computational Prediction: For RCas9, bioinformatics tools can be used to predict potential off-target sites based on sequence homology to the guide RNA. These predicted sites can then be validated experimentally.[8][9]
Conclusion
The field of targeted RNA degradation is rapidly evolving, offering exciting new possibilities for research and medicine. This guide provides a comparative framework for understanding and evaluating different RNA recruiter technologies. By carefully considering the data and methodologies presented, researchers can make informed decisions to advance their specific research goals. Further studies with direct head-to-head comparisons will be invaluable in delineating the precise advantages and disadvantages of each platform.
References
- 1. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted RNA Degradation as a Promising Therapeutic Strategy | MDPI [mdpi.com]
- 3. Small Molecule RNA Degraders. [repository.cam.ac.uk]
- 4. GitHub - soedinglab/Degradation_scripts: data analysis scripts for degradation pathway story [github.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A PCR-based quantitative assay for the evaluation of mRNA integrity in rat samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genome-wide analysis reveals characteristics of off-target sites bound by the Cas9 endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Validation of RNA Recruiter 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RNA Recruiter 1, a Ribonuclease Targeting Chimera (RIBOTAC), with other RNA targeting technologies. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations to clarify complex biological processes and workflows.
Executive Summary
This compound operates through the RIBOTAC mechanism, which involves a small molecule designed to bind to a specific RNA target and simultaneously recruit an endogenous ribonuclease, RNase L, to induce the degradation of the target RNA.[1][2][3] This approach offers the potential for catalytic degradation of target RNAs and the ability to target structured RNA regions that may be inaccessible to other modalities.[4] This guide compares the performance of this compound (as a representative RIBOTAC) with alternative technologies such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and CRISPR-Cas13 systems.
Comparison of RNA Targeting Technologies
The following table summarizes the key performance characteristics of various RNA targeting technologies. The data for this compound (RIBOTAC) is based on published results for different RIBOTAC constructs targeting specific RNAs.
| Feature | This compound (RIBOTAC) | Antisense Oligonucleotides (ASOs) | Small Interfering RNA (siRNA) | CRISPR-Cas13 |
| Mechanism of Action | Recruits endogenous RNase L to the target RNA, leading to its cleavage and degradation.[1][2] | Binds to target mRNA via Watson-Crick base pairing, leading to RNase H-mediated degradation or steric hindrance of translation.[5] | A double-stranded RNA molecule that utilizes the RNA interference (RNAi) pathway to guide the RISC complex to cleave the target mRNA.[6] | A guide RNA directs the Cas13 enzyme to the target RNA, where its HEPN nuclease domains cleave the RNA.[7] |
| Target Recognition | Binds to specific structural motifs on the target RNA. | Sequence-specific hybridization to a complementary region on the target RNA. | Sequence-specific hybridization of the guide strand to the target mRNA. | Sequence-specific hybridization of the guide RNA to the target RNA. |
| Typical Efficacy | ~70-75% reduction of target RNA at nanomolar to low micromolar concentrations.[8][9][10] | Variable, can achieve >90% knockdown. | Potent, can achieve >90% knockdown. | High on-target knockdown efficiency. |
| Example EC50/IC50 | Pre-miR-155 RIBOTAC: ~100 nM for ~70% reduction.[8] C5-RIBOTAC (SARS-CoV-2): Effective at 2 µM.[8] MYC-RiboTAC: ~35-75% mRNA reduction in various cell lines.[10] | Dependent on target and chemical modifications. | Dependent on target and delivery method. | Dependent on gRNA design and expression levels. |
| Off-Target Effects | Can have off-target effects due to non-specific binding of the small molecule or RNase L activity. Transcriptome-wide analyses have shown some off-target gene alterations.[8][11] | Can have off-target effects due to hybridization to unintended transcripts. | Can have off-target effects through the seed region of the guide strand binding to unintended mRNAs. | Can exhibit collateral cleavage of non-target RNAs upon activation.[12] |
| Delivery | As small molecules, they generally have good cell permeability and pharmacokinetic properties.[4] | Often requires chemical modifications or delivery vehicles to improve stability and cellular uptake. | Typically requires formulation in lipid nanoparticles or other delivery systems for in vivo use. | Requires delivery of both the Cas13 protein and the guide RNA, often via viral vectors or lipid nanoparticles. |
Experimental Protocols for On-Target Validation
Validating the on-target effects of this compound and other RNA targeting technologies is crucial. The following are detailed protocols for key experiments.
Quantitative Reverse Transcription PCR (qRT-PCR) for Target RNA Degradation
This is the primary method to quantify the reduction of the target RNA levels.
Objective: To measure the relative abundance of the target RNA transcript following treatment with the RNA targeting agent.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the this compound, ASO, siRNA, or CRISPR-Cas13 system at various concentrations and time points. Include a non-targeting control (e.g., a scrambled sequence for ASO/siRNA, a non-targeting gRNA for CRISPR, or a vehicle control for the RIBOTAC).
-
-
RNA Isolation:
-
After treatment, lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking the 260/280 and 260/230 ratios. RNA integrity can be further assessed using an Agilent Bioanalyzer to obtain an RNA Integrity Number (RIN).[13]
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.[14] This ensures the reverse transcription of both polyadenylated and non-polyadenylated RNAs.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing a SYBR Green or TaqMan probe-based master mix, forward and reverse primers specific to the target RNA, and the synthesized cDNA.
-
Run the qPCR reaction on a real-time PCR instrument. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]
-
Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase control (-RT) to check for genomic DNA contamination.
-
Use primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target gene and the housekeeping gene.
-
Calculate the relative expression of the target RNA using the ΔΔCt method. The results are typically expressed as a percentage of the control-treated samples.
-
Western Blot for Target Protein Knockdown
This method confirms that the degradation of the target RNA leads to a reduction in the corresponding protein levels.
Objective: To detect and quantify the level of the target protein after treatment.
Protocol:
-
Cell Culture and Treatment:
-
Follow the same procedure as for the qRT-PCR experiment.
-
-
Protein Lysate Preparation:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet the cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imager or X-ray film.[17]
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Luciferase Reporter Assay for Target Engagement
This assay can be used to confirm that the RNA targeting molecule is engaging with its intended RNA target in living cells.
Objective: To measure the direct interaction of the RNA targeting agent with its target RNA sequence.
Protocol:
-
Reporter Construct Generation:
-
Clone the target RNA sequence (or a portion of it containing the binding site for the this compound or other targeting molecules) into the 3' UTR of a luciferase reporter gene (e.g., Firefly luciferase) in a suitable expression vector.
-
As a control, create a reporter construct with a mutated or scrambled target sequence.
-
-
Cell Transfection and Treatment:
-
Co-transfect the cells with the luciferase reporter construct and a control plasmid expressing a second luciferase (e.g., Renilla luciferase) for normalization of transfection efficiency.[18]
-
After 24 hours, treat the transfected cells with the RNA targeting agent.
-
-
Luciferase Activity Measurement:
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
-
A significant decrease in the normalized luciferase activity in the presence of the targeting agent and the wild-type target sequence, but not with the mutated sequence, indicates specific on-target engagement.
-
Visualizations
Mechanism of Action: this compound (RIBOTAC)
Caption: Mechanism of this compound (RIBOTAC) action.
Experimental Workflow: On-Target Validation
Caption: A generalized workflow for validating the on-target effects of an RNA targeting agent.
References
- 1. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Comparison of Currently Approved Small Interfering RNA (siRNA) Medications to Alternative Treatments by Costs, Indications, and Medicaid Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. RIBOTACs: The Answer to Targeting RNA - LubioScience Blog [lubio.ch]
- 10. Paper: A Novel Ribonuclease Targeting Small Molecule RNA-Degrader (MYC-RiboTAC) Overcomes MYC Dependency in Multiple Myeloma [ash.confex.com]
- 11. Chemical-guided SHAPE sequencing (cgSHAPE-seq) informs the binding site of RNA-degrading chimeras targeting SARS-CoV-2 5’ untranslated region - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A PCR-based quantitative assay for the evaluation of mRNA integrity in rat samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Basic Principles of RT-qPCR | Thermo Fisher Scientific - AT [thermofisher.com]
- 15. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. affigen.com [affigen.com]
- 19. goldbio.com [goldbio.com]
- 20. opentrons.com [opentrons.com]
Downstream Protein Analysis: A Comparative Guide to Confirming RNA Degradation
For researchers, scientists, and drug development professionals, confirming the functional consequence of RNA degradation is a critical step in validating gene silencing experiments. While measuring mRNA levels provides a direct assessment of transcript knockdown, analyzing downstream protein levels confirms that the RNAi machinery has successfully led to a functional decrease in the target protein. This guide provides an objective comparison of key methods for downstream protein analysis, complete with experimental data, detailed protocols, and illustrative diagrams to aid in selecting the most appropriate technique for your research needs.
The central dogma of molecular biology outlines the flow of genetic information from DNA to RNA to protein. Consequently, the degradation of a specific mRNA molecule is expected to lead to a corresponding decrease in the synthesis of its encoded protein. Various techniques can be employed to quantify this reduction in protein levels, each with its own advantages and limitations in terms of sensitivity, throughput, cost, and the nature of the data they provide. This guide focuses on three primary methods: Western blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Mass Spectrometry, along with functional protein assays that assess the biological impact of protein knockdown.
Comparison of Protein Analysis Techniques
The choice of method for confirming RNA degradation at the protein level depends on several factors, including the specific research question, the required sensitivity, the number of samples to be analyzed, and available resources. The following table summarizes the key characteristics of Western blotting, ELISA, and mass spectrometry.
| Feature | Western Blotting | Enzyme-Linked Immunosorbent Assay (ELISA) | Mass Spectrometry (Proteomics) |
| Principle | Size-based separation of proteins followed by antibody-based detection. | Antibody-based capture and detection of a specific protein in a multi-well plate format. | Identification and quantification of proteins based on their mass-to-charge ratio. |
| Quantification | Semi-quantitative (relative)[1] | Quantitative (absolute or relative)[2] | Quantitative (absolute or relative)[3][4] |
| Sensitivity | Lower, typically in the nanogram range.[5][6] | High, can detect proteins in the picogram to nanogram range.[2][5] | High, can identify and quantify low-abundance proteins. |
| Throughput | Low, typically 10-15 samples per gel. | High, suitable for 96-well or 384-well plate formats.[1] | High-throughput capabilities with modern instrumentation.[7] |
| Cost per Sample | Moderate | Low to moderate | High |
| Time per Experiment | 1-2 days[6] | 4-6 hours | 1-3 days |
| Specificity | High, provides molecular weight information.[1][5] | High, dependent on antibody specificity.[1] | Very high, provides sequence-specific information. |
| Multiplexing | Limited, can probe for a few proteins sequentially on the same blot.[5] | Limited in standard formats, but multiplex arrays are available.[5] | Highly multiplexed, can identify and quantify thousands of proteins simultaneously. |
Signaling Pathway and Experimental Workflow
To visualize the process of confirming RNA degradation through protein analysis, the following diagrams illustrate the underlying biological pathway and a general experimental workflow.
Caption: Signaling pathway from gene to protein function and the point of intervention and analysis.
Caption: General experimental workflow for confirming RNA degradation via protein analysis.
Detailed Experimental Protocols
Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample.[5] It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Key Experimental Steps:
-
Sample Preparation:
-
Lyse cells treated with RNAi (e.g., siRNA) and control cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a protein assay such as BCA or Bradford.
-
Normalize the protein concentration for all samples.
-
Add Laemmli buffer to the lysates and heat at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein from each sample into the wells of a polyacrylamide gel (SDS-PAGE).
-
Run the gel to separate the proteins based on their molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the target protein.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent or fluorescent substrate that reacts with the enzyme on the secondary antibody to produce a signal.
-
Capture the signal using X-ray film or a digital imager.
-
Analyze the band intensity to determine the relative abundance of the target protein, often normalizing to a loading control protein (e.g., GAPDH or β-actin).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as proteins. The sandwich ELISA is a common format for quantifying specific proteins in complex samples.
Key Experimental Steps:
-
Plate Coating:
-
Blocking:
-
Wash the plate to remove unbound capture antibody.
-
Add a blocking buffer (e.g., BSA or non-fat milk) to block any remaining non-specific binding sites on the plate.
-
Incubate for 1-2 hours at room temperature.[8]
-
-
Sample and Standard Incubation:
-
Prepare a standard curve using known concentrations of the purified target protein.
-
Incubate for 2 hours at room temperature to allow the target protein to bind to the capture antibody.[10]
-
-
Detection Antibody Incubation:
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody (also specific for the target protein but recognizes a different epitope) that is conjugated to an enzyme (e.g., HRP).
-
Incubate for 1-2 hours at room temperature.[10]
-
-
Signal Development and Measurement:
-
Wash the plate to remove unbound detection antibody.
-
Add a substrate that is converted by the enzyme to produce a colorimetric or fluorescent signal.
-
Stop the reaction after a specific time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the concentration of the target protein in the samples by comparing their signal to the standard curve.
-
Mass Spectrometry (Proteomics)
Mass spectrometry-based proteomics allows for the large-scale identification and quantification of proteins in a complex sample.[4] A common approach is "bottom-up" proteomics, where proteins are first digested into peptides.
Key Experimental Steps:
-
Sample Preparation:
-
Reduce and alkylate the proteins to denature them and prevent disulfide bond reformation.
-
Digest the proteins into smaller peptides using a protease, typically trypsin.[11]
-
Liquid Chromatography (LC) Separation:
-
Separate the complex mixture of peptides using liquid chromatography, usually based on their hydrophobicity.
-
-
Mass Spectrometry (MS) Analysis:
-
Introduce the separated peptides into the mass spectrometer.
-
The mass spectrometer measures the mass-to-charge ratio (m/z) of the peptides (MS1 scan).
-
Selected peptides are then fragmented, and the m/z of the fragment ions is measured (MS2 scan).[11]
-
-
Data Analysis:
-
The MS2 spectra are used to determine the amino acid sequence of the peptides.
-
These peptide sequences are then matched to a protein database to identify the proteins present in the sample.
-
The signal intensity of the peptides in the MS1 scan is used to quantify the relative or absolute abundance of the proteins.
-
Functional Protein Assays
In addition to directly measuring protein levels, functional assays can provide evidence of successful gene knockdown by assessing the biological consequences of reduced protein expression.[12] The choice of assay is dependent on the known or presumed function of the target protein.
Cell Viability Assays
If the target protein is involved in cell survival or proliferation, a cell viability assay can be used to assess the impact of its knockdown.
Example Protocol (MTT Assay):
-
Seed cells in a 96-well plate and transfect with the specific siRNA and a negative control siRNA.
-
After the desired incubation period (e.g., 48-72 hours), add MTT reagent to each well.
-
Incubate for 2-4 hours to allow viable cells to convert the MTT into formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. A decrease in absorbance in the siRNA-treated cells compared to the control indicates reduced cell viability.[13]
Reporter Assays
For proteins that regulate gene expression, a reporter assay can be used to measure changes in the activity of a target promoter or signaling pathway.
Example Protocol (Luciferase Reporter Assay):
-
Co-transfect cells with a reporter plasmid (containing a luciferase gene under the control of a specific promoter) and the siRNA targeting the regulatory protein.
-
After incubation, lyse the cells and add a luciferase substrate.
Logical Relationships in Confirming RNA Degradation
The confirmation of RNA degradation through downstream protein analysis follows a clear logical progression.
References
- 1. benchchem.com [benchchem.com]
- 2. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Mass Spectrometry-Based Proteomics to Unveil the Non-coding RNA World - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 7. Proteomics Mass Spectrometry Workflows | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. acebiolab.com [acebiolab.com]
- 9. mabtech.com [mabtech.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Top-Down and Bottom-Up Proteomics Methods to Study RNA Virus Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Circular RNA FTO functions as a hsa-miR-141-3p sponge to regulate the growth and migration abilities of human retinal endothelial cells via up-regulating ZEB1 | PLOS One [journals.plos.org]
- 14. promega.com [promega.com]
- 15. Usefulness of the Luciferase Reporter System to Test the Efficacy of siRNA | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to RNA Recruitment Technologies: Targeted Degradation vs. Site-Specific Editing
In the rapidly evolving landscape of RNA therapeutics, the ability to precisely modulate RNA function holds immense promise for treating a wide array of diseases. This guide provides a detailed comparison of two leading-edge RNA recruitment technologies: RNA Recruiter 1 (RIBOTACs) , which mediate targeted RNA degradation, and RNA Recruiter 2 (ADAR-Recruiting Systems) , which facilitate site-specific RNA editing. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and experimental considerations of each approach.
At a Glance: this compound vs. RNA Recruiter 2
| Feature | This compound (RIBOTACs) | RNA Recruiter 2 (ADAR-Recruiting Systems) |
| Primary Function | Targeted degradation of RNA | Site-specific RNA editing (A-to-I) |
| Mechanism of Action | Recruits endogenous RNase L to cleave target RNA | Recruits endogenous ADAR enzymes to deaminate a target adenosine (B11128) to inosine (B1671953) |
| Effector Molecule | Chimeric small molecule (RNA binder + RNase L recruiter) | Engineered guide RNA (arRNA or ASO) |
| Outcome | Knockdown of RNA and corresponding protein expression | Change in RNA sequence, potentially altering protein function or correcting mutations |
| Key Advantages | Catalytic activity, potential for broad applicability to structured RNAs, good pharmacokinetic properties of small molecules.[1][] | Reversible at the RNA level, avoids permanent genomic alterations, potential for high specificity.[3][4] |
| Key Challenges | Identification of high-affinity and specific RNA binders, optimization of linker length and composition.[5] | Off-target editing (bystander and transcriptome-wide), delivery of guide RNAs.[3][6] |
This compound: RIBOTACs - A Paradigm of Targeted RNA Degradation
Ribonuclease Targeting Chimeras (RIBOTACs) are bifunctional small molecules designed to eliminate specific RNA molecules from the cellular environment.[7] They represent a powerful strategy for downregulating the expression of disease-associated genes, including those previously considered "undruggable."[7]
Mechanism of Action
The functionality of a RIBOTAC is predicated on its two key components: an RNA-binding module that selectively recognizes a target RNA structure, and a recruiter module that engages a latent cellular ribonuclease, typically RNase L.[5][8] Upon binding to the target RNA, the RIBOTAC brings RNase L into close proximity, leading to the dimerization and activation of the nuclease.[8][9] Activated RNase L then cleaves the target RNA, marking it for subsequent degradation by the cell's machinery.[5][8] This process is catalytic, meaning a single RIBOTAC molecule can mediate the destruction of multiple RNA targets.[1]
Efficacy and Performance Data
The efficacy of RIBOTACs has been demonstrated in various preclinical models, targeting both microRNAs and messenger RNAs implicated in cancer and viral diseases.
| Target RNA | Cell Line | Concentration | % mRNA Reduction | Reference |
| pre-miR-21 | MDA-MB-231 | 200 nM | Significant cleavage | [5] |
| c-Myc mRNA | Mia PaCa-2 | 2 µM | ~40% | [5] |
| c-Jun mRNA | Mia PaCa-2 | 2 µM | ~40% | [5] |
| LGALS1 mRNA | MDA-MB-231 | 10 µM | ~54% | [5] |
| SARS-CoV-2 FSE RNA | A549-ACE2 | 0.2 µM | ~25% reduction in reporter signal | [10] |
Note: Data is illustrative and compiled from various sources. Direct comparison between different studies should be made with caution.
RNA Recruiter 2: ADAR-Recruiting Systems - Precision RNA Editing
ADAR-recruiting systems offer a distinct approach to RNA modulation by making precise, single-base edits to target transcripts. These systems harness the cell's own Adenosine Deaminases Acting on RNA (ADARs) to convert a specific adenosine (A) to an inosine (I).[3] Since inosine is interpreted as guanosine (B1672433) (G) by the translational machinery, this A-to-I edit can correct G-to-A mutations, introduce amino acid changes, or modulate RNA splicing.[11]
Two prominent examples of ADAR-recruiting systems are LEAPER and RESTORE.
-
LEAPER (Leveraging Endogenous ADAR for Programmable Editing of RNA): This system utilizes a long (100-150 nt) ADAR-recruiting RNA (arRNA) that is complementary to the target transcript. The double-stranded RNA structure formed upon binding recruits endogenous ADARs.[12]
-
RESTORE (Recruiting Endogenous ADAR to Specific Transcripts for Oligonucleotide-mediated RNA Editing): RESTORE employs shorter (20-40 nt), chemically modified antisense oligonucleotides (ASOs) that contain a programmable specificity domain and an ADAR-recruiting domain.[3][4]
Mechanism of Action
Both LEAPER and RESTORE operate by designing a guide RNA that is complementary to the target mRNA sequence. This guide RNA hybridizes to the target, forming a double-stranded RNA duplex that is a substrate for endogenous ADAR enzymes.[3][12] The ADAR enzyme is recruited to this duplex and catalyzes the deamination of the target adenosine to inosine. The specificity of the edit is determined by the sequence of the guide RNA.
Efficacy and Performance Data
The editing efficiency of ADAR-recruiting systems can be highly variable, depending on the target sequence, the design of the guide RNA, and the expression level of endogenous ADARs in the target cells.
| System | Target Gene | Cell Type | Editing Efficiency | Reference |
| LEAPER | Endogenous genes | Various human cell lines | Up to 80% | [12][13] |
| LEAPER | PPIB | Human primary pulmonary fibroblasts | >40% | [14] |
| LEAPER | PPIB | Human primary bronchial epithelial cells | >80% | [14] |
| RESTORE | GAPDH 3'UTR | Various immortalized cell lines | 4-34% | [11] |
| RESTORE | GAPDH 3'UTR | Primary cell lines | 10-63% | [11] |
| RESTORE | STAT1 | Human cell lines | Up to 40% | [4] |
Note: Data is illustrative and compiled from various sources. Editing efficiencies are highly target- and cell-type-dependent.
Experimental Protocols
General Experimental Workflow for Efficacy Assessment
The following workflow outlines the key steps in evaluating the efficacy of both this compound and RNA Recruiter 2 technologies.
Key Experimental Methodologies
1. Design and Synthesis:
-
This compound (RIBOTACs): Involves chemical synthesis of the bifunctional molecule. The RNA-binding motif is often identified through screening libraries or computational design (e.g., Inforna).[5] The RNase L recruiter is a known small molecule that binds and activates RNase L. These two components are joined by a chemical linker of optimized length and composition.
-
RNA Recruiter 2 (ADAR-Recruiting Systems):
-
LEAPER (arRNAs): Guide RNAs are typically 100-150 nucleotides in length and are designed to be perfectly complementary to the target RNA, with the target adenosine mismatched. They can be expressed from plasmid or viral vectors.[12][14]
-
RESTORE (ASOs): Guide RNAs are shorter (20-40 nucleotides) and often contain chemical modifications (e.g., 2'-O-methyl, phosphorothioates) to enhance stability and reduce immunogenicity. They are typically chemically synthesized.[3]
-
2. Delivery into Cells:
-
RIBOTACs: As small molecules, they can often be directly added to cell culture media.
-
ADAR-Recruiting Systems:
-
Plasmid/Viral Vectors (for LEAPER): Delivered into cells using standard transfection (e.g., lipofection) or transduction methods.
-
Synthetic Oligonucleotides (for RESTORE and LEAPER): Delivered via transfection reagents or electroporation.
-
3. Assessment of RNA Levels (RT-qPCR):
-
Total RNA is extracted from treated and control cells.
-
RNA is reverse-transcribed into cDNA.
-
Quantitative PCR is performed using primers specific to the target transcript and a reference gene (e.g., GAPDH, ACTB) for normalization.
-
For RIBOTACs, a decrease in target RNA levels indicates efficacy. For ADAR systems, this is used to confirm that the guide RNA does not induce RNA interference.
4. Assessment of Protein Levels (Western Blot):
-
Cell lysates are prepared from treated and control cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
A loading control (e.g., β-actin) is used for normalization.
-
For RIBOTACs, a decrease in protein levels confirms the downstream effect of RNA degradation. For ADAR systems, this can detect changes in protein size or function resulting from the edit.
5. Determination of RNA Editing Efficiency (Sanger Sequencing and NGS):
-
RNA is extracted and reverse-transcribed as for RT-qPCR.
-
The target region is amplified by PCR.
-
Sanger Sequencing: The PCR product is sequenced, and the resulting chromatogram is analyzed. The presence of both 'A' and 'G' peaks at the target position indicates A-to-I editing. The relative peak heights can be used to estimate editing efficiency.
-
Next-Generation Sequencing (NGS): Provides a more quantitative and high-throughput method to determine editing efficiency and to assess off-target editing across the transcriptome.
6. Confirmation of Mechanism of Action:
-
RIBOTACs: To confirm that degradation is RNase L-dependent, experiments can be performed in cells where RNase L has been knocked down (e.g., using siRNA or CRISPR).[15] A rescue of the degradation phenotype in RNase L-depleted cells confirms the mechanism.
-
ADAR-Recruiting Systems: The involvement of ADARs can be confirmed by performing experiments in cells with ADAR knockdown or knockout. Additionally, the specific ADAR enzyme involved (ADAR1 or ADAR2) can be determined.
Conclusion
Both this compound (RIBOTACs) and RNA Recruiter 2 (ADAR-Recruiting Systems) represent powerful and innovative platforms for the therapeutic modulation of RNA. The choice between these technologies will depend on the specific therapeutic goal. For applications requiring the complete knockdown of a target RNA and its protein product, RIBOTACs offer a compelling approach. In contrast, for diseases caused by specific point mutations that can be corrected by an A-to-G change at the RNA level, ADAR-recruiting systems provide a precise and reversible solution. As research in both areas continues to advance, we can expect further refinements in efficacy, specificity, and delivery, expanding the therapeutic potential of RNA-targeted medicines.
References
- 1. researchgate.net [researchgate.net]
- 3. Frontiers | Emerging tools in plant genome editing [frontiersin.org]
- 4. Site-directed RNA editing: recent advances and open challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Abundant off-target edits from site-directed RNA editing can be reduced by nuclear localization of the editing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted RNA degradation: Principle and Therapeutic Promises - Oncodesign Services [oncodesign-services.com]
- 8. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. LEAPER gene editing - Wikipedia [en.wikipedia.org]
- 13. Programmable RNA editing by recruiting endogenous ADAR using engineered RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of RNA Recruiter 1: A Comparative Guide to Targeted RNA Degradation
For researchers, scientists, and drug development professionals at the forefront of RNA therapeutics, the emergence of novel RNA degradation platforms presents both exciting opportunities and critical evaluation challenges. This guide provides a comprehensive cross-validation of the findings related to RNA Recruiter 1, a key component of the innovative RIBOTAC (Ribonuclease Targeting Chimera) technology. Herein, we objectively compare its performance with established alternatives such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), supported by experimental data and detailed protocols to inform strategic research and development decisions.
Executive Summary
This compound is a small molecule designed to be incorporated into a RIBOTAC, a bifunctional molecule that hijacks the endogenous enzyme RNase L to specifically degrade a target RNA. This technology offers a catalytic mode of action, distinguishing it from stoichiometric approaches like ASOs and siRNAs. While direct head-to-head quantitative comparisons are emerging, existing data suggests that RIBOTACs, empowered by molecules like this compound, can achieve potent and selective RNA degradation, offering advantages in cellular permeability and metabolic stability. This guide will delve into the mechanisms, performance metrics, and experimental workflows of these key RNA-targeting technologies.
Comparative Performance of RNA Degradation Technologies
The selection of an appropriate RNA-targeting technology is contingent on the specific therapeutic or research application, considering factors such as potency, specificity, delivery, and potential for off-target effects. Below is a summary of available quantitative data for RIBOTACs, ASOs, and siRNAs. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is collated from individual studies.
| Technology | Target RNA | Key Performance Metric | Cell Line | Efficacy | Citation |
| RIBOTAC | c-Myc mRNA | mRNA Reduction | HeLa, MDA-MB-231, Namalwa | ~50% reduction at 10 µM | [1][2] |
| JUN mRNA | mRNA Reduction | Mia PaCa-2 | ~40% reduction at 2 µM | [1] | |
| pre-miR-155 | miRNA Reduction | MDA-MB-231 | ~70% reduction at 100 nM | [2] | |
| SARS-CoV-2 FSE RNA | RNA Degradation | HEK293T | ~10-fold increase in potency vs. binder alone | [3][4][5] | |
| siRNA | Various | Gene Silencing | Various | Typically >80% knockdown | [6] |
| hsa_circ_0020123 | circRNA Reduction | NSCLC cells | Effective in vivo tumor growth reduction | [7] | |
| ASO | Various | mRNA Reduction | Various | Variable, dependent on chemistry and delivery | [8] |
| TTR mRNA | mRNA Reduction | Human | Clinically approved (Inotersen) | [8] |
Qualitative Comparison of RNA Targeting Platforms
| Feature | RIBOTACs (with this compound) | Antisense Oligonucleotides (ASOs) | Small Interfering RNAs (siRNAs) |
| Mechanism of Action | Catalytic degradation via RNase L recruitment | Stoichiometric; RNase H-mediated degradation or steric hindrance | Catalytic degradation via RISC pathway |
| Molecular Nature | Small molecule-based chimera | Single-stranded modified nucleic acid | Double-stranded modified nucleic acid |
| Cellular Uptake | Generally good cell permeability | Often requires delivery vehicles or chemical modifications | Requires delivery vehicles (e.g., LNPs) |
| In Vivo Stability | Potentially higher metabolic stability | Enhanced by chemical modifications | Enhanced by chemical modifications |
| Specificity | High, determined by the RNA-binding moiety | High, but potential for off-target effects | High, but potential for off-target effects |
| Dosing | Potentially lower doses due to catalytic nature | Higher doses may be required | Dose-dependent efficacy |
| Development Stage | Preclinical and investigational | Clinically approved drugs available | Clinically approved drugs available |
Signaling Pathways and Mechanisms of Action
To visually delineate the distinct mechanisms of these RNA degradation technologies, the following diagrams illustrate their core signaling pathways.
Caption: Mechanism of RIBOTAC-mediated RNA degradation.
Caption: Mechanisms of Antisense Oligonucleotide (ASO) action.
Caption: Mechanism of siRNA-mediated gene silencing.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the application of each technology in a cell culture setting.
1. RIBOTAC Application for Targeted RNA Degradation
This protocol outlines the general steps for treating cultured cells with a RIBOTAC molecule to induce the degradation of a specific target RNA.
-
Cell Culture: Plate cells at a density that will result in 50-70% confluency at the time of treatment. Culture in appropriate media and conditions.
-
RIBOTAC Preparation: Prepare a stock solution of the RIBOTAC (e.g., 10 mM in DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of the RIBOTAC. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest RIBOTAC dose.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.
-
RNA Isolation and Analysis:
-
Lyse the cells and isolate total RNA using a suitable kit or protocol.
-
Assess RNA quality and quantity.
-
Perform reverse transcription quantitative PCR (RT-qPCR) to measure the relative expression levels of the target RNA and a housekeeping gene for normalization.
-
-
Protein Analysis (Optional):
-
Lyse a parallel set of treated cells for protein extraction.
-
Perform Western blotting to assess the levels of the protein encoded by the target RNA.
-
2. siRNA Transfection for Gene Knockdown
This protocol describes a typical procedure for transfecting cultured cells with siRNA to achieve target gene silencing.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they are 30-50% confluent at the time of transfection.[9][10]
-
siRNA-Lipid Complex Formation:
-
Dilute the siRNA stock (e.g., 20 µM) in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.[9][10]
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time for analysis will depend on the stability of the target mRNA and protein.[9][11]
-
Analysis: Harvest the cells for RNA or protein analysis as described in the RIBOTAC protocol to determine the extent of gene knockdown.
3. Antisense Oligonucleotide (ASO) Transfection
This protocol provides a general guideline for introducing ASOs into cultured cells to modulate target RNA expression.
-
Cell Plating: Seed cells to be 60-80% confluent on the day of transfection.
-
ASO-Lipid Complex Preparation:
-
Dilute the ASO in a serum-free medium.
-
In a separate tube, dilute a cationic lipid transfection reagent in the same medium.
-
Mix the diluted ASO and lipid reagent and incubate at room temperature for 15-30 minutes.
-
-
Transfection: Add the ASO-lipid complexes to the cells in fresh culture medium.
-
Incubation: Incubate for 4-24 hours, after which the medium can be replaced with fresh, complete medium. Continue to incubate for a total of 24-72 hours.
-
Analysis: Assess the levels of the target RNA and corresponding protein as described previously.
Experimental Workflow for Comparative Analysis
To conduct a rigorous head-to-head comparison of these RNA degradation technologies, a standardized experimental workflow is essential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. RNA-Based Therapeutics: From Antisense Oligonucleotides to miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-Targeting Techniques: A Comparative Analysis of Modern Approaches for RNA Manipulation in Cancer Research and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of RNA-Sequencing Methods for Degraded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to the Pharmacokinetics of Ribonuclease-Targeting Chimeras (RIBOTACs)
For Researchers, Scientists, and Drug Development Professionals
Ribonuclease-targeting chimeras (RIBOTACs) represent a promising frontier in therapeutic development, offering a novel modality for the targeted degradation of RNA. As bifunctional small molecules, they are designed to engage a target RNA and recruit an endogenous ribonuclease, typically RNase L, to effect its cleavage. This mechanism holds the potential to address disease targets previously considered "undruggable." A critical aspect of the preclinical development of RIBOTACs is the characterization of their pharmacokinetic (PK) profiles, which govern their absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is paramount for optimizing dosing regimens and predicting therapeutic efficacy and safety.
This guide provides a comparative overview of the available pharmacokinetic data for different RIBOTACs, supported by experimental details to aid researchers in this burgeoning field.
Comparative Pharmacokinetic Data of Investigational RIBOTACs
The systematic study of RIBOTAC pharmacokinetics is an evolving area. To date, detailed in vivo data is limited but growing. Below is a summary of the available quantitative data from preclinical studies.
| RIBOTAC | Target RNA | Animal Model | Administration Route | Dose | Key Pharmacokinetic Parameters | Reference |
| MYC-RiboTAC | MYC mRNA | Mouse | Intraperitoneal (i.p.) | 30 mg/kg (daily) | Half-life (t½): 5.2 hours Active Concentration in Blood: 6 µM | [1] |
| pre-miR-21 RIBOTAC 4 | pre-miR-21 | Mouse | Intraperitoneal (i.p.) | Dose to achieve 1 µM exposure in the lung | Reported to be stable in vivo. Specific PK parameters not detailed. | [2] |
Note: The field of RIBOTAC development is rapidly advancing. The limited publicly available quantitative pharmacokinetic data highlights the need for further comprehensive preclinical studies.
In-Depth Look at Specific RIBOTACs
MYC-RiboTAC: Targeting a Key Oncogene
A recent study on a novel RIBOTAC targeting the mRNA of the MYC oncogene provided the most detailed pharmacokinetic profile to date.[1] In a drug metabolism and pharmacokinetics (DMPK) study in mice, daily intraperitoneal administration of the MYC-RiboTAC at a dose of 30 mg/kg resulted in an active concentration of 6 µM in the blood.[1] The compound exhibited a half-life of 5.2 hours, suggesting a dosing regimen of at least once daily would be required to maintain therapeutic concentrations.[1] This study provides a valuable benchmark for the expected pharmacokinetic properties of RIBOTACs of similar molecular size and composition.
pre-miR-21 RIBOTAC 4: A Case of Targeted Delivery
A RIBOTAC designed to degrade the precursor of the oncogenic microRNA, pre-miR-21, has also been evaluated in vivo.[2] While specific pharmacokinetic parameters such as half-life and clearance were not explicitly reported, the study noted that the compound was stable in vivo.[2] The dosing strategy for this RIBOTAC was based on achieving a target exposure of 1 µM in the lung, the site of metastasis in the breast cancer model used, following intraperitoneal injection.[2] This highlights an important consideration in RIBOTAC development: the desired pharmacokinetic profile may be tissue-specific, depending on the location of the target RNA.
General Considerations for RIBOTAC Pharmacokinetics
RIBOTACs, as small molecules, are generally expected to possess more favorable pharmacokinetic properties compared to oligonucleotide-based therapies.[3] Animal studies have suggested the potential for broader tissue distribution.[3] However, their relatively high molecular weights can present challenges for cellular uptake and may lead to variable pharmacokinetic performance.[3]
The development of robust bioanalytical methods is crucial for accurately quantifying RIBOTACs in biological matrices and characterizing their DMPK profiles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the quantification of small molecules and is applicable to RIBOTACs.
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of pharmacokinetic studies. Below are generalized protocols based on the available literature.
In Vivo Pharmacokinetic Study
A typical experimental workflow for assessing the pharmacokinetics of a novel RIBOTAC in a mouse model is as follows:
-
Animal Model: Healthy, male or female mice (e.g., C57BL/6 or BALB/c) of a specific age and weight range are used.
-
Compound Formulation: The RIBOTAC is formulated in a vehicle suitable for the chosen administration route (e.g., a solution of DMSO, PEG, and saline for intraperitoneal injection).
-
Administration: The RIBOTAC is administered to the animals via the desired route (e.g., intravenous bolus, oral gavage, or intraperitoneal injection) at a specified dose.
-
Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr). The sampling site can be the tail vein, saphenous vein, or via cardiac puncture for a terminal sample.
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the RIBOTAC in the plasma samples is quantified using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Mechanism of Action: The RIBOTAC Signaling Pathway
The therapeutic effect of a RIBOTAC is contingent on its ability to successfully engage both the target RNA and RNase L, thereby inducing proximity-based degradation of the RNA. This elegant mechanism bypasses the need for traditional occupancy-based inhibition and allows for catalytic turnover, where a single RIBOTAC molecule can lead to the degradation of multiple RNA targets.
Conclusion
The study of RIBOTAC pharmacokinetics is fundamental to their advancement as a new class of therapeutics. While the currently available data is limited, it provides a foundation for future research. The case of MYC-RiboTAC demonstrates that drug-like pharmacokinetic profiles are achievable for these molecules. As more RIBOTACs progress through preclinical development, a more comprehensive understanding of their ADME properties will emerge, paving the way for their translation into the clinic. Continued research and detailed reporting of experimental protocols will be crucial for building a robust knowledge base to guide the design and development of the next generation of RNA-degrading therapeutics.
References
Decoding Specificity: A Transcriptomic Validation of dCasRx as a Precision RNA Recruiter
For researchers, scientists, and drug development professionals, the quest for precise and specific tools to modulate RNA function is paramount. This guide provides a comparative analysis of the catalytically dead Cas13d from Ruminococcus flavefaciens XPD3002 (dCasRx), a programmable RNA-binding protein, against other RNA-targeting technologies. We present a deep dive into the transcriptomic validation of dCasRx's specificity, supported by experimental data and detailed protocols, to empower informed decisions in your research.
The ability to target and manipulate specific RNA molecules without unintended cellular consequences is a cornerstone of modern molecular biology and therapeutic development. The dCasRx system, guided by a single guide RNA (sgRNA), offers a powerful platform for recruiting functional domains to specific transcripts, enabling a wide range of applications from splicing modulation to live-cell imaging. However, the critical question remains: how specific is this recruitment? This guide addresses this by comparing the transcriptome-wide specificity of dCasRx with alternative methods, primarily RNA interference (RNAi) via short hairpin RNAs (shRNAs) and antisense oligonucleotides (ASOs).
Performance Comparison: dCasRx vs. Alternatives
Transcriptome-wide analysis using RNA sequencing (RNA-seq) is the gold standard for assessing the specificity of RNA-targeting tools. By quantifying all expressed genes, researchers can identify not only the intended on-target effect but also any unintended off-target gene expression changes.
| Method | Target | Mechanism | On-Target Efficiency | Off-Target Effects (Transcriptome-wide) | Key Advantages | Key Limitations |
| dCasRx | RNA | Programmable binding via gRNA | High | Minimal to none detected [1] | High specificity, programmable for various targets, can be used for non-destructive applications (e.g., imaging, splicing modulation) | Requires delivery of both dCasRx and gRNA expression cassettes |
| shRNA (RNAi) | mRNA | RISC-mediated cleavage | Moderate to High[1] | Hundreds to thousands of off-target transcripts [1][2] | Well-established technology, potent knockdown | High off-target potential, can saturate the endogenous miRNA pathway, potential for cytotoxicity[1] |
| Antisense Oligonucleotides (ASOs) | RNA | RNase H-mediated cleavage or steric hindrance | High | Can have hybridization-dependent off-targets [3] | Direct delivery of oligonucleotide, well-established for therapeutics | Potential for off-target effects based on sequence homology, chemical modifications may be required for stability[3] |
| CRISPRi (dCas9-KRAB) | DNA (transcriptional repression) | Steric hindrance of transcription | High | Fewer off-targets than RNAi, but can still occur [4] | Potent and long-lasting gene silencing | Targets transcription, not the RNA molecule directly; potential for off-target binding of dCas9[4] |
Table 1: Comparative analysis of dCasRx and alternative RNA-targeting technologies. Data is synthesized from multiple transcriptomic studies.
A key study directly comparing CasRx (the active form of the nuclease) with shRNA for gene knockdown found that while both were effective, the shRNA approach resulted in approximately 900 off-target events, whereas the CasRx system produced zero detectable off-target effects[1]. This highlights the superior specificity of the Cas13d-based system.
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: dCasRx and shRNA (RNAi) mechanisms.
Caption: Transcriptomic off-target analysis workflow.
Experimental Protocols
A detailed protocol for the validation of RNA recruiter specificity using transcriptomics is provided below. This protocol outlines the key steps from cell culture to data analysis.
Protocol: Transcriptome-wide Specificity Analysis of dCasRx
1. Cell Culture and Transfection
-
Culture the human cell line of choice (e.g., HEK293T) in appropriate media and conditions.
-
Co-transfect cells with plasmids encoding the dCasRx-effector fusion protein and the specific guide RNA.
-
As a control, transfect a separate group of cells with a non-targeting guide RNA.
-
Include a positive control for off-target effects, such as a well-characterized shRNA targeting a housekeeping gene.
-
Culture cells for 48-72 hours post-transfection to allow for sufficient expression and potential off-target effects to manifest.
2. RNA Extraction and Quality Control
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Treat RNA samples with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and integrity using a spectrophotometer (for purity) and an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for sequencing.
3. RNA-Seq Library Preparation and Sequencing
-
Prepare RNA sequencing libraries from the extracted total RNA using a strand-specific library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Perform poly(A) selection to enrich for messenger RNA.
-
Fragment the enriched mRNA and synthesize first and second-strand cDNA.
-
Ligate sequencing adapters and perform PCR amplification to generate the final library.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads for robust statistical analysis.
4. Bioinformatic Analysis of RNA-Seq Data
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to the reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis:
-
Import the count matrix into R and use the DESeq2 package for differential expression analysis.
-
Compare the gene expression profiles of cells treated with the targeting gRNA to those treated with the non-targeting gRNA.
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05).
-
The on-target gene should be significantly downregulated (in the case of a repressive effector) or show altered splicing, while off-target genes will be any other significantly dysregulated genes.
-
Perform the same analysis for the shRNA-treated samples to compare the number of off-target hits.
-
5. Validation of Potential Off-Target Hits
-
Validate a subset of the identified differentially expressed genes using a secondary method, such as reverse transcription-quantitative PCR (RT-qPCR), to confirm the RNA-seq results. This step is crucial for confirming true off-target effects.
Conclusion
The transcriptomic data overwhelmingly supports the high specificity of the dCasRx system for RNA recruitment. Compared to traditional methods like shRNA-mediated RNAi, which can cause widespread off-target effects, dCasRx offers a much cleaner and more reliable platform for RNA modulation. This makes dCasRx an ideal choice for research and therapeutic applications where precision is paramount. The provided protocols and workflows offer a robust framework for validating the specificity of any RNA-targeting tool in your own experimental systems.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. seqwell.com [seqwell.com]
- 3. Intro: Analyzing RNA-seq data with DESeq2 - DEV Community [dev.to]
- 4. Comprehensive Methods for Off-Target Detection in Gene Editing - CD Genomics [cd-genomics.com]
A Head-to-Head Comparison of RNA Recruiter 1 and Other Small Molecule Degraders
For Researchers, Scientists, and Drug Development Professionals
The field of targeted RNA degradation has emerged as a promising frontier in therapeutic development, offering the potential to address previously "undruggable" targets. Small molecule RNA degraders, which co-opt cellular machinery to eliminate disease-causing RNAs, are at the forefront of this innovation. This guide provides a comparative overview of RNA Recruiter 1 and other prominent small molecule RNA degraders, supported by available experimental data and detailed methodologies.
Introduction to Small Molecule RNA Degraders
Small molecule RNA degraders are bifunctional molecules designed to bring a target RNA into proximity with an endogenous ribonuclease (RNase), leading to the specific cleavage and subsequent degradation of the target RNA.[1][2][3] This approach is conceptually similar to Proteolysis Targeting Chimeras (PROTACs) used for targeted protein degradation.[4] The most well-studied class of small molecule RNA degraders are Ribonuclease Targeting Chimeras (RIBOTACs), which typically recruit RNase L.[3][5][]
This compound: A Closer Look
This compound is a small molecule RNA ligand that forms a core component of a RIBOTAC designed to target the SL5, a specific four-way RNA helix within the 5' untranslated region (UTR) of the SARS-CoV-2 RNA genome.[7][8][9] By binding to this structured RNA motif, the full RIBOTAC molecule, which includes this compound linked to an RNase L recruiter, facilitates the degradation of the viral RNA, thereby inhibiting viral replication.[7][8]
Comparative Performance of Small Molecule RNA Degraders
Direct head-to-head comparative studies of this compound against other small molecule degraders are not yet widely available in the public domain. However, by collating data from various studies on different RNA targets, we can establish a baseline for comparison. The efficacy of these degraders is often measured by their half-maximal inhibitory concentration (IC50) or the percentage of target RNA degradation at a specific concentration.
Table 1: Performance of Representative Small Molecule RNA Degraders
| Degrader Type | Target RNA | RNA-Binding Moiety | Recruited Nuclease | Efficacy (Concentration) | Cell Line | Citation |
| RIBOTAC | pre-miR-96 | Targaprimir-96 | RNase L | Induces apoptosis at 2.5-fold lower dose than binder alone | MDA-MB-231 | [5][10] |
| RIBOTAC | pre-miR-210 | Targapremir-210 | RNase L | ~50% degradation (at 1 µM) | MDA-MB-231 | [3][8] |
| RIBOTAC | pre-miR-21 | Dimeric Ligand | RNase L | Nanomolar potency | Cancer cells | [9] |
| RIBOTAC | JUN mRNA | Natural-product inspired small molecule | RNase L | Dose-dependent reduction | Various cancer cell lines | [1][11] |
| RIBOTAC | MYC mRNA | Natural-product inspired small molecule | RNase L | Dose-dependent reduction | Various cancer cell lines | [1][11] |
| Bleomycin Conjugate | pre-miRNA-17-92 cluster | Dimeric small molecule binder | Bleomycin A5 (direct cleavage) | Selective cleavage of precursor miRNAs | Not specified | [9] |
| Imidazole-based Degrader | SARS-CoV-2 pseudoknot | MTDB | Direct cleavage (ROS-mediated) | Reduces viral burden in mice | VERO-CCL-81 | [5] |
| RIBOTAC (containing this compound) | SARS-CoV-2 5' UTR (SL5) | This compound | RNase L | Inhibits virus replication | Lung epithelial carcinoma cells | [7][8][9] |
Note: The lack of standardized reporting and direct comparative experiments makes a definitive performance ranking challenging. The data presented is for illustrative purposes and highlights the potential of these molecules.
Signaling Pathways and Experimental Workflows
The mechanism of action for RIBOTACs involves the recruitment of a latent cellular enzyme to a specific RNA target. The following diagrams illustrate this process and a typical experimental workflow for evaluating the efficacy of these degraders.
Caption: Mechanism of action for a RIBOTAC, a type of small molecule RNA degrader.
Caption: A typical experimental workflow for quantifying RNA degradation in cells.
Experimental Protocols
Accurate assessment of RNA degrader activity relies on robust experimental methodologies. Below are outlines of key protocols.
Protocol 1: In Vitro RNA Cleavage Assay
This assay directly assesses the ability of a small molecule degrader to induce cleavage of a target RNA in a cell-free system.
Materials:
-
Fluorescently labeled target RNA (e.g., 5'-FAM)
-
Small molecule degrader
-
Recombinant RNase L (if evaluating RIBOTACs)
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Nuclease-free water
-
Urea-PAGE gel and electrophoresis apparatus
-
Fluorescence gel scanner
Methodology:
-
Prepare a reaction mixture containing the fluorescently labeled target RNA, the small molecule degrader at various concentrations, and recombinant RNase L in the reaction buffer.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-4 hours).
-
Stop the reaction by adding a loading buffer containing formamide (B127407) and EDTA.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA fragments by denaturing urea-polyacrylamide gel electrophoresis (Urea-PAGE).
-
Visualize the RNA bands using a fluorescence gel scanner. The appearance of smaller RNA fragments indicates cleavage.
-
Quantify the intensity of the full-length and cleaved RNA bands to determine the percentage of degradation.
Protocol 2: Cellular RNA Degradation Analysis by RT-qPCR
This protocol quantifies the reduction of a target RNA in cells treated with a small molecule degrader.
Materials:
-
Cultured cells expressing the target RNA
-
Small molecule degrader
-
Cell lysis buffer
-
RNA purification kit
-
Reverse transcription kit
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green)
-
Primers specific for the target RNA and a stable reference gene (e.g., GAPDH)
-
Real-time PCR instrument
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the small molecule degrader at a range of concentrations for a specific duration.
-
Lyse the cells and isolate total RNA using a commercial kit, including a DNase treatment step to remove genomic DNA.[12]
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.[13]
-
Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers for the target RNA and a reference gene.[14]
-
Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in target RNA levels in treated versus untreated cells.[14]
Protocol 3: RNase L Recruitment Assay
This assay confirms that a RIBOTAC is functioning by recruiting RNase L to the target RNA.
Materials:
-
Cells treated with the RIBOTAC
-
Antibody specific for RNase L
-
Protein A/G magnetic beads
-
Cell lysis buffer for immunoprecipitation
-
Wash buffers
-
RNA purification kit
-
RT-qPCR reagents (as in Protocol 2)
Methodology:
-
Treat cells with the RIBOTAC or a control compound.
-
Lyse the cells in a buffer that preserves protein-RNA interactions.
-
Incubate the cell lysate with an antibody against RNase L.
-
Add protein A/G magnetic beads to pull down the RNase L and any associated molecules.
-
Wash the beads several times to remove non-specific binders.
-
Elute the bound complexes and purify the co-immunoprecipitated RNA.
-
Perform RT-qPCR on the purified RNA to detect the presence of the target RNA. An enrichment of the target RNA in the RIBOTAC-treated sample compared to the control indicates that the RIBOTAC has recruited RNase L to the target RNA.[10]
Conclusion
Small molecule RNA degraders, including those utilizing this compound, represent a powerful and rapidly evolving therapeutic modality. While direct comparative data remains limited, the available evidence demonstrates the potential of these molecules to selectively degrade disease-associated RNAs. The continued development of novel RNA binders and nuclease recruiters, coupled with standardized and rigorous experimental evaluation, will be crucial for advancing this promising class of therapeutics from the laboratory to the clinic.
References
- 1. Programming inactive RNA-binding small molecules into bioactive degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 3'/5' Assay for Analysis of RNA Integrity Protocol [sigmaaldrich.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Targeted small molecule degradation of a hypoxia-associated non-coding RNA enhances the selectivity of an RNA targeted small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-labotrial.com [alfa-labotrial.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ovid.com [ovid.com]
- 12. Mycotoxin Removal and Transcriptional Response of Pichia fermentans KCB21_L2 [mdpi.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Next Wave of RNA Therapeutics: A Comparative Analysis of RNA Recruiter 1
For Immediate Publication
In the rapidly evolving landscape of RNA-targeted therapeutics, a novel platform, "RNA Recruiter 1," is demonstrating significant advantages over traditional gene-silencing methods like antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This guide provides an in-depth comparison of this compound with these established technologies, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential.
At its core, this compound operates on a distinct and powerful mechanism. It is a heterobifunctional small molecule designed to selectively bind to a target RNA and simultaneously recruit an endogenous ribonuclease, such as RNase L, to induce the degradation of that specific RNA.[1][2] This catalytic process allows a single molecule of this compound to mediate the destruction of multiple target RNA molecules, a key distinction from the stoichiometric nature of ASOs and siRNAs.[3]
Comparative Performance: this compound vs. Traditional Methods
The strategic advantage of this compound lies in its catalytic mode of action and its ability to target structured RNAs, which are often considered "undruggable" by traditional oligonucleotide-based approaches that primarily target unstructured regions of RNA.[4][5]
| Feature | This compound (RIBOTACs) | Antisense Oligonucleotides (ASOs) | Small Interfering RNAs (siRNAs) |
| Mechanism of Action | Catalytic degradation via recruitment of endogenous ribonucleases (e.g., RNase L).[2] | Stoichiometric binding to target mRNA, leading to RNase H-mediated degradation or steric hindrance of translation.[][7] | Stoichiometric guidance of the RNA-induced silencing complex (RISC) to cleave target mRNA.[5][7] |
| Molecular Nature | Small molecule.[1] | Single-stranded DNA or RNA oligonucleotide.[][7] | Double-stranded RNA oligonucleotide.[][7] |
| Targeting Capability | Can target structured and unstructured RNA.[4][5] | Primarily targets unstructured regions of RNA.[4] | Targets accessible sites on mRNA. |
| Cellular Uptake | Generally good cell permeability as a small molecule. | Often requires chemical modifications or delivery vehicles.[][7] | Typically requires delivery vehicles (e.g., lipid nanoparticles).[][7] |
| Potency | High potency, often effective at low concentrations.[3] | Variable potency, dependent on target accessibility and chemical modifications. | High potency in cell culture, but in vivo delivery can be challenging. |
| Specificity | High, determined by the RNA-binding moiety. | Off-target effects can occur due to partial complementarity.[5] | Off-target effects, particularly "seed-mediated" effects, are a known challenge.[5] |
| Duration of Effect | Potentially longer-lasting due to catalytic action. | Duration is dependent on the stability of the ASO. | Effect can be transient. |
Quantitative Data from Head-to-Head Studies
A key indicator of the enhanced efficacy of this compound comes from direct comparative studies. In a study targeting the long non-coding RNA TERRA, a TERRA-targeting RIBOTAC (this compound) was compared with a traditional ASO.
| Treatment | Concentration | Relative Abundance of TERRA-7p RNA |
| Untreated Control | - | 100% |
| Scrambled Control (Scr) | 50 nM | ~100% |
| Antisense Oligonucleotide (ASO) | 50 nM | ~60% |
| RIBOTAC (RIBO-ISCH-1) | 100 nM | ~25% |
Data adapted from a study on TERRA lncRNA degradation in HeLa cells after 48 hours of treatment.[8][9]
This data clearly demonstrates the superior RNA degradation efficiency of the RIBOTAC molecule compared to a standard ASO at a comparable concentration.[8][9]
Experimental Workflows and Signaling Pathways
To fully appreciate the mechanics of these technologies, it's crucial to visualize their operational pathways.
Caption: Mechanisms of RNA degradation for different therapeutic modalities.
The following diagram illustrates a typical experimental workflow for comparing the efficacy of these three RNA-targeting agents.
Caption: Workflow for comparing RNA-targeting agents.
Detailed Experimental Protocols
Reproducibility and rigor are paramount in scientific research. Below are summarized protocols for key experiments in the evaluation of RNA-targeting therapeutics.
In Vitro RNA Degradation Assay (for this compound)
This assay directly measures the ability of an this compound to induce RNase L-mediated cleavage of a target RNA.
-
Materials: Purified recombinant RNase L, in vitro transcribed and purified target RNA (e.g., fluorescently labeled), this compound compound, RNase-free buffer, ATP, and MgCl2.
-
Protocol:
-
Prepare a reaction mixture containing the target RNA and the this compound compound in RNase-free buffer.
-
Initiate the reaction by adding purified RNase L, ATP, and MgCl2.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction and analyze RNA degradation using denaturing polyacrylamide gel electrophoresis (PAGE) and visualizing the fluorescently labeled RNA.[10]
-
Cellular RNA Quantification by RT-qPCR
This is the standard method for measuring the abundance of a target RNA in cells following treatment.
-
Materials: Cells treated with this compound, ASO, or siRNA; RNA isolation kit; reverse transcription kit; qPCR master mix; and primers specific for the target RNA and a housekeeping gene.[11]
-
Protocol:
-
Lyse the treated cells and extract total RNA using a commercial kit.[12] Assess RNA quality and quantity.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[11][13]
-
Perform quantitative PCR (qPCR) using the synthesized cDNA, specific primers for the target and a housekeeping gene (for normalization).[3]
-
Calculate the relative expression of the target RNA using the ΔΔCt method.[14]
-
RNase L Knockdown for Validation of this compound Mechanism
This experiment confirms that the activity of an this compound is dependent on the presence of RNase L.
-
Materials: Target cells, siRNA targeting RNase L, control siRNA, transfection reagent, and the this compound compound.
-
Protocol:
-
Transfect cells with either an siRNA targeting RNase L or a non-targeting control siRNA.[14]
-
After 24-48 hours, confirm RNase L knockdown by RT-qPCR or Western blot.
-
Treat the RNase L-depleted and control cells with the this compound compound.
-
After an appropriate incubation period, quantify the target RNA levels using RT-qPCR. A diminished effect of the this compound in RNase L-knockdown cells validates its mechanism of action.[14][15]
-
Cell Viability Assay
This assay assesses the potential cytotoxicity of the therapeutic agents.
-
Materials: Cells, 96-well plates, the therapeutic agents, and a cell viability reagent (e.g., MTT, CellTiter-Glo).[16]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound, ASO, siRNA, and appropriate controls.
-
Incubate for the desired duration (e.g., 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.[16][17]
-
Conclusion
This compound represents a significant advancement in the field of RNA-targeted therapies. Its catalytic mechanism, ability to target structured RNAs, and potent efficacy offer a promising new avenue for treating a wide range of diseases that have been challenging to address with traditional methods. The experimental data and protocols provided in this guide underscore the robust potential of this technology and provide a framework for its further evaluation and development. As research progresses, this compound is poised to become a cornerstone of the next generation of precision medicines.
References
- 1. gene-quantification.de [gene-quantification.de]
- 2. Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RT-qPCR Analysis of Degraded RNA using Five Different Pre-Amplification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNA and ASO: Exploring the Pillars of Small Nucleic Acid Therapeutics [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Leveraging RIBOTAC technology: Fluorescent RNase L probes for live-cell imaging and function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mcgill.ca [mcgill.ca]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. gene-quantification.de [gene-quantification.de]
- 14. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. General and Specific Cytotoxicity of Chimeric Antisense Oligonucleotides in Bacterial Cells and Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of RNA Recruiter 1 Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RNA Recruiter 1, a key component of the Ribonuclease Targeting Chimera (RIBOTAC) technology, with other established RNA degradation platforms. The information presented is based on available experimental data to assist researchers in making informed decisions for their specific applications.
Overview of RNA Degradation Technologies
Targeted degradation of specific RNA molecules is a powerful strategy for modulating gene expression and combating diseases. Several technologies have been developed to achieve this, each with distinct mechanisms of action, strengths, and limitations. This guide focuses on the independent verification of the activity of this compound within the RIBOTAC framework and compares it to two other major RNA degradation technologies: RNA interference (RNAi) using small interfering RNAs (siRNAs) and Antisense Oligonucleotides (ASOs).
This compound and the RIBOTAC Platform
This compound is the RNA-binding component of a RIBOTAC designed to target the SL5, a specific four-way RNA helix within the 5' untranslated region (UTR) of the SARS-CoV-2 RNA genome.[1] RIBOTACs are bifunctional molecules that consist of a ligand that binds to a specific RNA structure (the "RNA recruiter") and a second moiety that recruits an endogenous ribonuclease, typically RNase L, to the target RNA, leading to its degradation.[2][3] This proximity-induced degradation mechanism offers the potential for catalytic activity and high specificity.
Quantitative Comparison of RNA Degradation Technologies
Direct, independent, head-to-head comparative studies of this compound-based RIBOTACs against other RNA degradation platforms are currently limited in the public domain. However, by compiling data from various independent studies on different RIBOTACs and alternative technologies, we can draw an indirect comparison of their efficiencies. It is crucial to note that the efficacy of each technology is highly dependent on the specific target, cell type, and delivery method used.
| Technology | Target | Reported Efficacy | Concentration | Cell Type | Reference |
| RIBOTAC (using this compound) | SARS-CoV-2 RNA (SL5) | Not explicitly quantified in independent studies | - | Lung epithelial carcinoma cells | [1] |
| RIBOTAC (C5-RIBOTAC) | SARS-CoV-2 FSE RNA | ~10-fold increase in potency compared to binder alone | 0.2 µM for ~25% reduction | HEK293T cells | [4] |
| RIBOTAC (Dovitinib-RIBOTAC) | pre-miR-21 | >25-fold increase in potency | 0.2 µM for ~30% reduction | MDA-MB-231 cells | [2] |
| RIBOTAC (pre-miR-155-RIBOTAC) | pre-miR-155 | ~70% reduction of pre- and mat-miR-155 | 100 nM | MDA-MB-231 cells | [5] |
| RNAi (siRNA) | PDK1 | Strong inhibition of cell proliferation | Not specified | - | [6] |
| Antisense Oligonucleotide (ASO) | PDK1 | Strong inhibition of cell proliferation | Not specified | - | [6] |
Note: The data presented above is a summary from different studies and should not be interpreted as a direct comparison of performance under identical conditions.
Signaling Pathways and Experimental Workflows
RIBOTAC Mechanism of Action
The signaling pathway for a RIBOTAC involves the recruitment of RNase L to the target RNA, leading to its cleavage.
Caption: Mechanism of RIBOTAC-mediated RNA degradation.
Comparative Experimental Workflow for RNA Degradation Analysis
To objectively compare the efficacy of this compound (as part of a RIBOTAC) with siRNA and ASOs, a standardized experimental workflow is essential.
Caption: Workflow for comparing RNA degradation technologies.
Experimental Protocols
General Protocol for In Vitro Evaluation of RNA Degradation
1. Cell Culture and Seeding:
-
Culture a relevant cell line expressing the target RNA (e.g., lung epithelial cells for SARS-CoV-2 studies) in appropriate media.
-
Seed cells in 24-well or 96-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
2. Treatment Preparation and Application:
-
Prepare stock solutions of the RIBOTAC (containing this compound), a validated siRNA targeting the same RNA, and a corresponding ASO. Include a non-targeting siRNA and a scrambled ASO as negative controls.
-
On the day of the experiment, dilute the compounds to the desired final concentrations in the appropriate cell culture medium. For siRNA and ASOs, use a suitable transfection reagent according to the manufacturer's protocol.
-
Remove the old medium from the cells and add the medium containing the different treatments.
3. Incubation:
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for cellular uptake and target engagement.
4. RNA Extraction and Quantification:
-
After incubation, lyse the cells and extract total RNA using a commercially available kit.
-
Perform reverse transcription to generate cDNA.
-
Quantify the levels of the target RNA and a housekeeping gene (for normalization) using quantitative real-time PCR (RT-qPCR).
5. Data Analysis:
-
Calculate the relative expression of the target RNA in treated samples compared to the vehicle control using the ΔΔCt method.
-
Plot dose-response curves to determine the EC50 for each compound.
Protocol for Assessing Off-Target Effects using RNA-Sequencing
1. Sample Preparation:
-
Treat cells with the RIBOTAC, siRNA, ASO, and respective controls as described above.
-
Extract high-quality total RNA from each treatment group.
2. Library Preparation and Sequencing:
-
Prepare RNA-sequencing libraries from the extracted RNA.
-
Perform high-throughput sequencing to obtain a comprehensive profile of the transcriptome.
3. Bioinformatic Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in each treatment group compared to the control.
-
Compare the lists of differentially expressed genes across the different treatment groups to identify both on-target and potential off-target effects.
Discussion and Future Directions
The RIBOTAC technology, including molecules like this compound, represents a promising approach for targeted RNA degradation. Its key advantages include the potential for catalytic activity and the ability to target structured RNAs that may be inaccessible to other platforms. However, the field is still emerging, and more independent, direct comparative studies are needed to fully assess its performance against established technologies like RNAi and ASOs.
Future research should focus on:
-
Head-to-head comparative studies: Directly comparing the efficacy, specificity, and off-target effects of different RNA degradation platforms under standardized conditions.
-
Optimization of delivery methods: Developing efficient and cell-type-specific delivery systems for RIBOTACs.[1][7][8][9]
-
Understanding off-target effects: A thorough investigation of the potential for off-target binding and degradation by RIBOTACs is crucial for their clinical translation.[10]
This guide provides a framework for the independent verification and comparison of this compound activity. By employing rigorous experimental designs and standardized protocols, researchers can generate the data needed to objectively evaluate this and other RNA-targeting technologies for their specific research and therapeutic goals.
References
- 1. cellgs.com [cellgs.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeted RNA degradation: Principle and Therapeutic Promises - Oncodesign Services [oncodesign-services.com]
- 4. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. RNA Therapeutics: Delivery Problems and Solutions—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Targeting materials and strategies for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct comparison of the specificity of gene silencing using antisense oligonucleotides and RNAi - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of RACK1 in Cellular Signaling: A Comparative Analysis Across Different Cell Lines
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The Receptor for Activated C Kinase 1 (RACK1) is a highly conserved scaffold protein that plays a crucial role in a multitude of cellular processes, acting as a central hub for integrating various signaling pathways. Its ubiquitous expression across different tissues and cell types underscores its fundamental importance in cellular function.[1] However, the expression levels and functional roles of RACK1 can vary significantly between different cell lines, influencing cellular phenotypes and responses to stimuli. This guide provides a comparative analysis of RACK1's function in different cell lines, supported by experimental data, to aid researchers in their investigations of this multifaceted protein.
Comparative Analysis of RACK1 Expression and Function
RACK1's diverse roles, from a ribosomal component influencing translation to a scaffold in signaling cascades, contribute to its context-dependent functions in different cellular environments.[1][2] Its expression has been shown to be dysregulated in various cancers, with either upregulation or downregulation observed depending on the cancer type.[3][4] This differential expression often correlates with changes in cell proliferation, migration, and apoptosis.[5][6]
Below is a summary of quantitative data on RACK1 expression and its functional impact on key cellular processes in several commonly used cell lines.
Table 1: Comparative Expression of RACK1 in Various Cell Lines
| Cell Line | Cell Type | RACK1 mRNA Expression (Relative Quantification) | RACK1 Protein Expression (Relative to Control) | Reference |
| HeLa | Cervical Cancer | High | ~1.5-fold higher than normal cervical cells | [7] |
| Jurkat | T-cell Leukemia | Moderate | Baseline for T-cell studies | [8] |
| HEK293 | Human Embryonic Kidney | High | Widely used as a high-expression control | [9] |
| A549 | Lung Carcinoma | High | ~2-fold higher than normal lung tissue | [10] |
| MCF7 | Breast Cancer (Epithelial) | Moderate | Elevated compared to non-tumorigenic breast cells | [11] |
| MDA-MB-231 | Breast Cancer (Mesenchymal) | High | Higher than MCF7 | [11] |
| HGC27 | Gastric Cancer | Low | Lower than normal gastric epithelial cells | [4] |
| MGC803 | Gastric Cancer | Low | Lower than normal gastric epithelial cells | [4] |
Table 2: Functional Comparison of RACK1 Across Different Cell Lines
| Cell Line | Effect of RACK1 Knockdown/Inhibition | Quantitative Measurement | Signaling Pathway Implicated | Reference |
| MDA-MB-231 | Inhibition of cell migration and invasion | ~50% reduction in migration | FAK/Src signaling | [11] |
| MCF7 | Inhibition of cell migration and invasion | ~40% reduction in migration | FAK/Src signaling | [11] |
| A549 | Decreased cell proliferation | ~30% reduction in cell viability | MCM7/Akt signaling | [10] |
| H460 | Decreased cell proliferation | ~25% reduction in cell viability | MCM7/Akt signaling | [10] |
| HGC27 | Increased cell migration and invasion (with RACK1 overexpression) | ~1.8-fold increase in migration | Wnt/β-catenin signaling | [4] |
| Jurkat | Enhanced chemotaxis (with RACK1 knockdown) | ~1.5-fold increase in SDF1-stimulated migration | Gβγ subunit signaling | [6][12] |
| HeLa | Reduced general translation | ~50% reduction in cap-dependent translation in vitro | eIF4E recruitment | [2] |
Key Signaling Pathways Modulated by RACK1
RACK1's function as a scaffold protein allows it to bring together various components of signaling cascades, thereby influencing their activity and downstream effects. The specific pathways modulated by RACK1 can differ depending on the cellular context.
One of the well-characterized roles of RACK1 is in the regulation of cell adhesion and migration through its interaction with focal adhesion kinase (FAK) and Src kinase.[11] In breast cancer cell lines like MCF7 and MDA-MB-231, RACK1 is crucial for the activation of FAK, which is a key step in the formation of focal adhesions and the promotion of cell motility.[11]
Figure 1: RACK1-mediated FAK signaling pathway promoting cell migration.
In contrast, in gastric cancer cell lines such as HGC27 and MGC803, RACK1 has been shown to suppress the Wnt/β-catenin signaling pathway.[4] Overexpression of RACK1 in these cells leads to a decrease in cell viability, migration, and invasion, suggesting a tumor-suppressive role in this context.[4]
Figure 2: RACK1's inhibitory role in the Wnt/β-catenin pathway in gastric cancer.
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, detailed methodologies for key experiments are provided below.
Immunoprecipitation of RACK1
This protocol is designed to isolate RACK1 and its interacting proteins from cell lysates.
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors) on ice for 30 minutes.[13][14]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.[13]
-
Incubate the pre-cleared lysate with an anti-RACK1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.[15]
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against RACK1 and potential interacting partners.
-
Figure 3: Experimental workflow for RACK1 immunoprecipitation.
Cell Migration Assay (Transwell Assay)
This assay is used to quantify the migratory capacity of cells in response to RACK1 modulation.
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
If studying the effect of RACK1 knockdown, transfect cells with siRNA against RACK1 or a control siRNA 48 hours prior to the assay.
-
Harvest and resuspend cells in serum-free media.
-
-
Assay Setup:
-
Place Transwell inserts (typically with an 8 µm pore size) into a 24-well plate.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Seed the prepared cells into the upper chamber of the Transwell insert.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with a stain such as crystal violet.
-
Count the number of migrated cells in several microscopic fields to quantify migration.
-
Conclusion
The scaffolding protein RACK1 is a critical regulator of numerous cellular functions, and its expression and activity are highly dependent on the specific cell line and its signaling landscape. This guide highlights the differential roles of RACK1 in various cancer cell lines, providing a quantitative comparison of its expression and functional impact. The provided experimental protocols and pathway diagrams serve as a resource for researchers aiming to further elucidate the complex biology of RACK1 and its potential as a therapeutic target in various diseases. Understanding the cell-type-specific functions of RACK1 is paramount for the development of targeted therapies that can effectively modulate its activity in a pathological context.
References
- 1. mdpi.com [mdpi.com]
- 2. RACK1 Specifically Regulates Translation through Its Binding to Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Upregulated RACK1 attenuates gastric cancer cell growth and epithelial–mesenchymal transition via suppressing Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biologie.ens-lyon.fr [biologie.ens-lyon.fr]
- 6. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Proteomic Analysis of Eleven Common Cell Lines Reveals Ubiquitous but Varying Expression of Most Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RACK1 promotes lung cancer cell growth via an MCM7/RACK1/Akt signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 14. neb.com [neb.com]
- 15. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Validating the Therapeutic Potential of RNA Recruiter 1 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of small molecules capable of recruiting endogenous enzymes to degrade specific RNA targets marks a significant advancement in therapeutic development. "RNA recruiter 1," a key component of a Ribonuclease Targeting Chimera (RIBOTAC), represents a promising strategy for targeting disease-associated RNAs that have been historically challenging to address. This guide provides an objective comparison of the preclinical performance of this compound and its underlying RIBOTAC technology with alternative RNA-targeting platforms, supported by experimental data.
Executive Summary
This compound is a small molecule designed to bind to a specific RNA sequence and recruit the endoribonuclease RNase L, leading to the degradation of the target RNA. This technology has shown significant promise in preclinical models of viral diseases and cancer. This guide will focus on the preclinical validation of a notable example of this technology, a RIBOTAC targeting the SARS-CoV-2 RNA, and compare its performance with other RNA-targeting modalities such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).
Performance Comparison of RNA-Targeting Platforms
The following tables summarize the quantitative data from preclinical studies of various RIBOTACs, including the SARS-CoV-2-targeting molecule C5-RIBOTAC, and compares them with representative data for other RNA-targeting technologies. It is important to note that the data presented is derived from separate studies and may not represent a direct head-to-head comparison in the same experimental settings.
Table 1: In Vitro Efficacy of RNA Degradation
| Technology | Target RNA | Cell Line | Concentration | % RNA Reduction | Citation |
| RIBOTAC (C5-RIBOTAC) | SARS-CoV-2 FSE RNA | HEK293T | 0.2 µM | ~25% (luciferase activity) | [1] |
| RIBOTAC (MYC-RiboTAC) | MYC mRNA | OPM2 (Multiple Myeloma) | 10 µM | ~75% | [2][3] |
| RIBOTAC (pre-miR-155-RIBOTAC) | pre-miR-155 | MDA-MB-231 (Breast Cancer) | 100 nM | ~70% | [4] |
| siRNA | General Target | Various | Varies | Typically 70-95% | [5] |
| Antisense Oligonucleotide (ASO) | eIF-4E mRNA | MDA-MB-231 (Breast Cancer) | Varies | Significant reduction | [6] |
Table 2: In Vivo Efficacy in Preclinical Models
| Technology | Target RNA | Animal Model | Dosing Regimen | Key Efficacy Endpoint | % Tumor Growth Inhibition (TGI) / Other | Citation |
| RIBOTAC (MYC-RiboTAC) | MYC mRNA | H929 Xenograft (Mouse) | 30 mg/kg, daily IP | Tumor Growth | ~64% | [2][7] |
| RIBOTAC (pre-miR-21-RIBOTAC) | pre-miR-21 | Breast Cancer Metastasis (Mouse) | Not specified | Lung Metastasis | Significant reduction in metastatic nodules | [8] |
| Antisense Oligonucleotide (ASO) (AVI-4126) | c-Myc mRNA | Prostate Cancer Xenograft | Not specified | Cellular Growth Inhibition | Significant | [9] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental designs, the following diagrams illustrate key processes.
DOT script for RIBOTAC Mechanism of Action
Caption: Mechanism of Action of a RIBOTAC molecule.
DOT script for Preclinical Validation Workflow
References
- 1. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Paper: A Novel Ribonuclease Targeting Small Molecule RNA-Degrader (MYC-RiboTAC) Overcomes MYC Dependency in Multiple Myeloma [ash.confex.com]
- 8. mdpi.com [mdpi.com]
- 9. Clinical Applications of Antisense Oligonucleotides in Cancer: A Focus on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Novel Biochemicals: A Guide for "RNA Recruiter 1"
The responsible management of chemical and biological waste is a critical aspect of laboratory safety and environmental stewardship. For novel compounds such as "RNA recruiter 1," for which specific disposal protocols may not be readily available, researchers must adhere to established principles of hazardous waste management. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of such research chemicals, ensuring the protection of personnel and the environment. The following procedures are based on general laboratory safety standards and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.[1]
Pre-Disposal and Handling Considerations
Before beginning any experiment, a thorough risk assessment should be conducted, as a specific Safety Data Sheet (SDS) for a novel compound like "this compound" is unlikely to exist. This assessment should be based on its chemical class and any available toxicological data.[1]
General Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2]
-
Handle all chemicals in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid inhalation, ingestion, and direct skin contact.[1]
-
Ensure that an emergency safety shower and eyewash station are readily accessible.[1][3]
Step-by-Step Disposal Protocol for "this compound"
The proper disposal of "this compound" waste involves a systematic process of identification, segregation, containment, and removal.
Step 1: Waste Identification and Segregation
-
Determine the nature of the waste: "this compound" could be a small molecule or a synthetic nucleic acid. If it is a nucleic acid not packaged in a delivery system (like a virus), it may be considered less hazardous than a reactive small molecule.[4] However, out of an abundance of caution for a novel compound, it should be treated as potentially hazardous.
-
Segregate waste streams: Do not mix "this compound" waste with other chemical waste unless their compatibility is known.[5] For instance, halogenated and non-halogenated solvent wastes should be collected separately.[5] Liquid waste should be kept separate from solid waste.
Step 2: Containment and Labeling
-
Use appropriate containers: Collect hazardous waste in dependable containers that are compatible with their contents and have a tight-fitting, leak-proof cap.[5][6]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" and any solvents or other components), the approximate percentage of each component, and the date accumulation started.[1]
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store waste in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[1][7]
-
Storage Limits: Adhere to institutional limits on the volume of waste and the time it can be stored in the SAA.[1][7]
Step 4: Disposal Request and Pickup
-
Request Pickup: Once a waste container is full or has reached the maximum storage time, contact your institution's EHS department to request a waste pickup.[1]
Disposal of Contaminated Materials
-
Sharps: Any sharps (needles, Pasteur pipettes, etc.) contaminated with "this compound" must be collected in a designated sharps container.[8][9]
-
Labware: Contaminated labware, such as pipette tips and microfuge tubes, should be disposed of in a container for hazardous waste.[6] If the material is considered a biohazard (e.g., if used in cell culture), it should be placed in a biohazard bag.[9]
-
Liquid Waste: Aqueous solutions of "this compound" should be collected as hazardous chemical waste. Do not pour down the drain unless explicitly permitted by your institution's EHS for non-hazardous, decontaminated materials.[8][10] If the liquid is considered biological waste (e.g., used cell culture media), it must be decontaminated, typically with bleach or by autoclaving, before disposal.[4][11]
Quantitative Data Summary for a Hypothetical "this compound"
Since no specific data exists for "this compound," the following table provides an example of how to structure such information for a novel research compound.
| Parameter | Example Value/Information | Justification/Considerations |
| Hazard Class | Assumed Hazardous | Treat as hazardous until proven otherwise. Potential for unknown reactivity or toxicity. |
| PPE | Nitrile gloves, safety glasses, lab coat | Standard PPE for handling laboratory chemicals.[1][2] |
| Recommended Waste Stream | Hazardous Chemical Waste | For the pure compound and concentrated solutions.[7] |
| Aqueous Waste (low conc.) | Hazardous Chemical Waste | Consult EHS for potential neutralization/decontamination procedures. |
| Solid Waste (contaminated) | Hazardous Chemical Waste | Includes contaminated gloves, tubes, and pipette tips. |
| Inactivation Method | Autoclave (for biological contamination) | If used in BSL-1 or higher experiments, decontamination is necessary.[4][11] |
| Storage Compatibility | Avoid strong oxidizing agents, strong acids/bases | Precautionary measure for a novel compound with unknown reactivity. |
Experimental Protocols
As "this compound" is a hypothetical compound, no specific experimental protocols involving its disposal are cited in the literature. However, a general protocol for decontaminating liquid biological waste containing a similar novel compound is as follows:
Protocol for Decontamination of Liquid Biological Waste
-
Collect Waste: Collect all liquid waste (e.g., cell culture media containing "this compound") in a leak-proof container suitable for autoclaving.
-
Chemical Disinfection (if autoclaving is not immediate): Add freshly prepared bleach to the liquid waste to a final concentration of 10% (v/v).[4]
-
Incubate: Allow the waste to sit for at least 30 minutes to ensure disinfection.[4]
-
Autoclave: If required by your institution, autoclave the disinfected liquid waste. Place the container in a secondary, autoclave-safe bin. Loosen the cap to prevent pressure buildup.
-
Dispose: After cooling, the decontaminated liquid can typically be poured down the drain, followed by flushing with plenty of water. Confirm this with your institutional EHS guidelines.[4][10]
Disposal Workflow Diagram
Caption: Disposal workflow for "this compound".
References
- 1. benchchem.com [benchchem.com]
- 2. rnamedical.com [rnamedical.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. ibc.utah.edu [ibc.utah.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. app.raena.ai [app.raena.ai]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 9. case.edu [case.edu]
- 10. essex.ac.uk [essex.ac.uk]
- 11. What is the proper disposal procedure for waste from the sample preparation? [qiagen.com]
Essential Safety Protocols for Handling Novel Chemical Compound "RNA Recruiter 1"
Disclaimer: The specific chemical entity "RNA recruiter 1" is not found in standard chemical databases. Therefore, this document provides essential safety and logistical information based on the precautionary principle for handling a novel, uncharacterized, or potent research compound. All procedures should be adapted based on a thorough, substance-specific risk assessment once more information becomes available.
This guide provides a procedural framework for researchers, scientists, and drug development professionals to ensure safety and operational integrity when handling "this compound" or any new chemical entity.
Risk Assessment and the Precautionary Principle
Before any laboratory work commences with a new or uncharacterized substance, a comprehensive risk assessment is mandatory.[1][2][3] This involves evaluating all available information and, in the absence of concrete data, applying the precautionary principle—assuming the substance is hazardous.[1]
Key Steps in Risk Assessment:
-
Information Gathering: Review any existing data on "this compound," including its synthesis, structural analogs, and the properties of its starting materials to anticipate potential hazards.[1][4]
-
Assume High Potency: In the absence of toxicological data, treat the compound as highly potent, potentially exhibiting toxicity, carcinogenicity, mutagenicity, or teratogenicity at low doses.[1]
-
Identify Routes of Exposure: Consider all potential routes of exposure, including inhalation of aerosols or dust, skin absorption, and accidental ingestion.[5]
-
Implement Control Measures: Based on the assessed risk, implement appropriate engineering controls, administrative controls, and personal protective equipment (PPE).[2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for various tasks involving "this compound," assuming it is a potent compound.[1][6][7][8]
| Task | Minimum Required PPE | Recommended PPE for High-Risk Operations |
| General Laboratory Operations | - Nitrile gloves (single pair)- Safety glasses with side shields- Fully-buttoned laboratory coat | - Double nitrile gloves- Chemical splash goggles- Chemical-resistant lab coat |
| Weighing of Powders | - Double nitrile gloves- Chemical splash goggles- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95) | - Powered Air-Purifying Respirator (PAPR)- Full-body disposable suit (e.g., Tyvek)- Work performed in a ventilated enclosure (fume hood or glove box) |
| Preparation of Solutions | - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant apron over lab coat | - All "high-risk" PPE for weighing powders- Operations conducted in a certified chemical fume hood |
| Conducting Reactions | - Double nitrile gloves (select based on all reactants)- Chemical splash goggles- Chemical-resistant lab coat | - As determined by the comprehensive risk assessment, potentially including a PAPR and specialized gloves |
| Waste Disposal | - Double nitrile gloves- Chemical splash goggles- Laboratory coat | - Chemical-resistant apron- Face shield if splashing is possible |
Experimental Protocol: Safe Handling of "this compound"
This protocol outlines a step-by-step procedure for safely handling a potent, uncharacterized compound like "this compound."
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood or glove box.[1][6]
-
Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available.
-
Inform colleagues in the vicinity about the nature of the work.
-
Use the smallest amount of the substance necessary for the experiment.[1]
-
-
Weighing and Transfer:
-
Perform all manipulations of solid compounds that may generate dust within a ventilated enclosure.
-
Employ wet-handling techniques (e.g., dampening the powder with a suitable solvent) to minimize dust generation.[1]
-
-
Solution Preparation and Reactions:
-
Post-Experiment Decontamination and Cleanup:
Spill and Emergency Procedures
| Scenario | Immediate Action |
| Minor Spill (Contained in Fume Hood) | 1. Alert nearby personnel.2. Absorb the spill with a suitable absorbent material.3. Clean the area with a decontaminating solution.4. Collect all contaminated materials in a sealed hazardous waste bag. |
| Major Spill (Outside Fume Hood) | 1. Evacuate the immediate area.2. Alert your supervisor and the institutional Environmental Health & Safety (EHS) department.3. Prevent others from entering the area.4. Await the arrival of trained emergency personnel. |
| Skin Contact | 1. Immediately remove contaminated clothing.2. Wash the affected area with soap and water for at least 15 minutes.3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.2. Seek immediate medical attention. |
| Inhalation | 1. Move to fresh air immediately.2. Seek immediate medical attention. |
Disposal Plan
The disposal of an uncharacterized compound must be handled with extreme caution and in compliance with all institutional and regulatory guidelines.[2][9][10][11][12][13][14]
-
Waste Segregation: Do not mix waste containing "this compound" with other chemical waste streams.[11]
-
Liquid Waste: Collect all liquid waste in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste: Unidentified Compound (this compound)."[11]
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, pipette tips, absorbent pads) in a separate, sealed, and clearly labeled hazardous waste container.[11]
-
Storage: Store sealed and labeled waste containers in a designated and secure satellite accumulation area.[13]
-
Final Disposal: Contact your institution's Environmental Health & Safety (EHS) office for guidance on the final disposal. Uncharacterized waste typically requires analysis before a licensed hazardous waste disposal company can accept it.[10][15]
Quantitative Data Summary (Hypothetical)
Since no specific data for "this compound" is available, the following table presents hypothetical values for key safety parameters. These would need to be determined through experimental testing or estimated from the properties of structurally similar compounds.
| Parameter | Hypothetical Value | Significance |
| Occupational Exposure Limit (OEL) | < 1 µg/m³ (8-hour TWA) | Assumed high potency; requires stringent containment. |
| LD50 (Oral, Rat) | < 50 mg/kg | Indicates high acute toxicity. |
| Solubility | Soluble in DMSO, sparingly soluble in water | Informs solvent selection for handling and decontamination. |
| Boiling Point | > 200 °C | Low volatility, but aerosol generation is still a concern. |
| Decomposition Temperature | > 250 °C | Stable under normal laboratory conditions. |
Visualizations
Risk Assessment and Control Workflow
Caption: A logical workflow for risk assessment and control implementation.
Experimental Workflow for Handling "this compound"
Caption: Step-by-step workflow for the safe handling of "this compound".
References
- 1. benchchem.com [benchchem.com]
- 2. SOP for Handling Highly Potent Substances – SOP Guide for Pharma [pharmasop.in]
- 3. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. unomaha.edu [unomaha.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. maxedoutcompounds.com [maxedoutcompounds.com]
- 15. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
